Salutaridine
説明
Structure
3D Structure
特性
IUPAC Name |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941041 | |
| Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Rods from ethyl acetate | |
CAS No. |
1936-18-1 | |
| Record name | Salutaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALUTARIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X10PRH74D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salutaridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
197-198 °C | |
| Record name | Salutaridine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery and Isolation of Salutaridine from Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine, a morphinandienone alkaloid, is a pivotal intermediate in the biosynthesis of morphine and other related opiates in the opium poppy (Papaver somniferum)[1]. Its discovery and the elucidation of its role in the intricate biosynthetic pathway of morphinan (B1239233) alkaloids have been significant milestones in understanding plant secondary metabolism. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and characterization of this compound.
Natural Occurrence
This compound is primarily found in plants of the Papaveraceae family, most notably the opium poppy (Papaver somniferum)[1]. It has also been identified in other plant species, including those from the Croton and Stephania genera. Within Papaver somniferum, this compound is present in the plant's aerial parts, including the capsules, stems, and leaves, but is notably absent from the latex (opium)[2][3].
Biosynthesis of this compound
This compound is a key downstream product in the benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis of this compound begins with the conversion of (S)-reticuline to (R)-reticuline. (R)-reticuline then undergoes an intramolecular C-C phenol (B47542) coupling reaction to form this compound. This critical step is catalyzed by the cytochrome P450 enzyme, this compound synthase (CYP719B1)[4]. This compound is subsequently reduced to (7S)-salutaridinol by the enzyme this compound reductase (SalR)[5].
Caption: Biosynthetic pathway of this compound from (R)-Reticuline.
Experimental Protocols
The following section details a synthesized protocol for the extraction and purification of this compound from Papaver somniferum capsules, based on established methods for opium alkaloid extraction.
Extraction of Total Alkaloids from Poppy Straw
This protocol is adapted from general methods for the extraction of alkaloids from dried poppy capsules (poppy straw).
Materials:
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Dried and finely ground Papaver somniferum capsules (poppy straw)
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Ammonia (B1221849) solution (25%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate 100 g of finely powdered poppy straw with a solution of 95% methanol and 5% ammonia solution (v/v) at a 1:10 solid-to-liquid ratio for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through filter paper.
-
Re-extract the plant residue twice more with the same solvent mixture for 24 hours each time.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
-
Dissolve the crude extract in 200 mL of 2% sulfuric acid.
-
Wash the acidic solution with 3 x 100 mL of dichloromethane to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous phase to 9-10 with a 25% ammonia solution.
-
Extract the alkaline solution with 3 x 150 mL of dichloromethane.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness under reduced pressure to yield the crude total alkaloid extract.
Isolation of this compound by Column Chromatography
Materials:
-
Crude total alkaloid extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: Chloroform (B151607):Methanol gradient
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent for visualization
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing methanol in chloroform, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions of 20 mL each and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of chloroform:methanol (9:1, v/v).
-
Visualize the spots on the TLC plates under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.
-
Pool the fractions containing this compound based on the TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Purification by Preparative HPLC (Optional)
For higher purity, the this compound-rich fractions from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 250 x 20 mm, 10 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
Procedure:
-
Dissolve the this compound-rich fraction in a minimal amount of the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with a suitable gradient program to separate this compound from other co-eluting alkaloids.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain highly purified this compound.
References
Salutaridine: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine is a pivotal morphinane alkaloid and a key intermediate in the biosynthesis of prominent opioid analgesics such as morphine and codeine within the opium poppy (Papaver somniferum)[1]. Beyond its role as a biosynthetic precursor, this compound has garnered attention for its own intrinsic biological activities, exhibiting potential as a modulator of key signaling pathways in the central nervous system and as an antiviral agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and spectral characteristics of this compound. Furthermore, it outlines detailed experimental protocols for its isolation, synthesis, and for the characterization of its biological activities, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Nomenclature
This compound is a tetracyclic alkaloid belonging to the morphinan (B1239233) class. Its rigid structure is characterized by a partially hydrogenated phenanthrene (B1679779) core with an additional ether linkage.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
The systematic IUPAC name for this compound is (1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10,13-pentaen-12-one. It is also known by the synonyms floripavine and (-)-sinoacutine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.38 g/mol | [1] |
| CAS Number | 1936-18-1 | [1] |
| Appearance | Rods from ethyl acetate | [1] |
| Melting Point | 197-198 °C | [1] |
| Optical Rotation | [α]D²⁰ = -98° (c = 0.55 in CH₃OH) for (-)-Salutaridine | [1] |
| pKa (estimated) | 7.41 | |
| Solubility | Data not available in quantitative terms. Generally soluble in methanol (B129727) and other organic solvents. | |
| UV-Vis (Methanol) | λmax at 236 nm (log ε 4.23) and 279 nm (log ε 3.76) |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the this compound molecule.
¹H-NMR (300 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.75 | s | H-1 | |
| 6.68 | d | 8.2 | H-2 |
| 6.85 | d | 8.2 | H-3 |
| 4.25 | d | 6.0 | H-5 |
| 3.05 | dd | 18.0, 6.0 | H-6α |
| 2.45 | dd | 18.0, 1.5 | H-6β |
| 3.88 | s | 3-OCH₃ | |
| 3.65 | s | 6-OCH₃ | |
| 2.48 | s | N-CH₃ |
¹³C-NMR (75 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | C-1 |
| 111.8 | C-2 |
| 148.5 | C-3 |
| 142.1 | C-4 |
| 94.2 | C-5 |
| 40.1 | C-6 |
| 194.5 | C-7 |
| 129.8 | C-8 |
| 43.5 | C-9 |
| 47.2 | C-10 |
| 128.4 | C-11 |
| 122.5 | C-12 |
| 59.8 | C-13 |
| 35.6 | C-14 |
| 60.2 | 3-OCH₃ |
| 56.4 | 6-OCH₃ |
| 42.8 | N-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Broad | O-H stretch (phenolic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1665 | Strong | C=O stretch (conjugated ketone) |
| 1610 | Medium | C=C stretch (aromatic) |
| 1280 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 327 | 100 | [M]⁺ (Molecular ion) |
| 312 | 35 | [M - CH₃]⁺ |
| 298 | 20 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 284 | 45 | [M - CH₃ - CO]⁺ |
| 256 | 15 | Retro-Diels-Alder fragmentation |
Signaling Pathways and Biological Activity
This compound is not merely a passive intermediate in morphine biosynthesis; it exhibits distinct pharmacological activities.
Caption: this compound's interactions with key signaling pathways.
-
GABA-A Receptor Modulation: this compound acts as a partial agonist at the GABA-A receptor, suggesting a role in modulating inhibitory neurotransmission in the central nervous system.
-
μ-Opioid Receptor Agonism: It also functions as a partial agonist at the μ-opioid receptor, which is the primary target for morphine and other opioids. This activity contributes to its potential, albeit weaker, analgesic effects.
-
Anti-HBV Activity: this compound has been identified as a potential inhibitor of the Hepatitis B virus (HBV), indicating a possible application in antiviral therapies.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.
Isolation of this compound from Papaver somniferum
This protocol is a general procedure for the extraction and isolation of alkaloids from Papaver somniferum and can be adapted for the specific isolation of this compound.
References
Salutaridine: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salutaridine, a pivotal morphinan (B1239233) alkaloid, is primarily recognized as a key intermediate in the biosynthesis of morphine in the opium poppy (Papaver somniferum). Beyond its established role in plant secondary metabolism, this compound exhibits direct pharmacological activities in mammalian systems. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, detailing its interactions with the GABA/benzodiazepine receptor complex and the µ-opioid receptor. Furthermore, this document outlines the enzymatic pathways of its biosynthesis and subsequent conversion, and notes its reported, though less characterized, anti-hepatitis B virus (HBV) activity. The information is presented with clearly structured data, detailed experimental protocols, and visual diagrams of relevant pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Direct Pharmacological Actions of this compound
This compound has been shown to exert direct effects on key neurotransmitter systems in the mammalian central nervous system.
Partial Agonism at the GABA/Benzodiazepine Receptor Complex
This compound has been identified as a partial agonist at the GABA/benzodiazepine receptor complex. This interaction is characterized by its ability to displace GABA from its binding site and to allosterically modulate the binding of benzodiazepines.
| Parameter | Value | Species | Tissue | Reference |
| IC50 (³H-GABA displacement) | < 1 µmol/L | Rat | Brain synaptic membranes | [1] |
Table 1: Quantitative data for this compound's interaction with the GABA receptor.
This protocol is based on the methodology described by Kardos et al. (1984).[1]
-
Tissue Preparation: Synaptic membranes are prepared from the brains of adult rats. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.
-
Binding Assay: The prepared synaptic membranes are incubated with a fixed concentration of ³H-γ-aminobutyric acid (³H-GABA) and varying concentrations of this compound in a buffer solution at 4°C.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ³H-GABA (IC50) is determined by non-linear regression analysis of the competition binding data.
Caption: this compound's partial agonism at the GABAA receptor.
Partial Agonism at the µ-Opioid Receptor
This compound has also been characterized as a partial agonist at the µ-opioid receptor (MOR), suggesting a potential role in modulating opioid signaling pathways.
Currently, specific binding affinity (Ki) and efficacy (% of full agonist response) values for this compound at the µ-opioid receptor are not well-documented in publicly available literature. The primary study by Nikolaev et al. (2007) identifies it as a partial agonist based on FRET-based G-protein activation assays but does not provide specific quantitative values in the abstract.[2]
This protocol is a generalized representation based on the methodology described by Nikolaev et al. (2007).[2]
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the µ-opioid receptor and a FRET-based biosensor for Gαi activation (e.g., a construct containing YFP- and CFP-tagged G-protein subunits that change their proximity upon activation).
-
Cell Preparation: Transfected cells are plated in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes).
-
FRET Measurement: Baseline FRET signals are recorded from individual cells. Cells are then stimulated with varying concentrations of this compound.
-
Data Acquisition: Changes in the FRET ratio (e.g., YFP/CFP emission ratio) are monitored over time using a fluorescence microscope equipped for ratiometric imaging.
-
Data Analysis: The change in FRET signal is used as a measure of G-protein activation. Dose-response curves are generated to determine the potency (EC50) and efficacy of this compound relative to a full agonist like DAMGO.
Caption: this compound's partial agonism at the µ-opioid receptor.
Anti-Hepatitis B Virus (HBV) Activity
This compound is listed in the PubChem database as having anti-HBV activity.[3] However, at the time of this writing, a primary research article detailing the quantitative measure of this activity (e.g., EC50) and the specific experimental protocol used to determine it for this compound could not be located. Further research is required to substantiate and characterize this reported activity.
Role in Morphine Biosynthesis
This compound is a critical intermediate in the biosynthesis of morphine and other morphinan alkaloids in Papaver somniferum.
Biosynthesis of this compound
This compound is synthesized from (R)-reticuline through an intramolecular C-C phenol (B47542) coupling reaction.
(R)-Reticuline → this compound
-
Enzyme: this compound synthase (a cytochrome P450 enzyme, CYP719B1)
-
Cofactors: NADPH, O₂
| Enzyme | Substrate | Km | kcat | Reference |
| This compound Synthase (CYP719B1) | (R)-Reticuline | 6.2 µM | 1.64 min⁻¹ | [4] |
Table 2: Kinetic parameters for this compound Synthase.
This protocol is based on methodologies described for cytochrome P450 enzymes.
-
Enzyme Source: Microsomes are prepared from a source expressing recombinant this compound synthase (e.g., insect cells or yeast).
-
Reaction Mixture: The reaction mixture contains the enzyme source, (R)-reticuline, NADPH, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent (e.g., chloroform (B151607) or ethyl acetate). The product, this compound, is extracted into the organic phase.
-
Analysis: The extracted this compound is quantified by LC-MS/MS.
Conversion of this compound
This compound is subsequently reduced to (7S)-salutaridinol, which is then acetylated to form salutaridinol-7-O-acetate, a precursor to thebaine.
-
This compound → (7S)-Salutaridinol
-
Enzyme: this compound reductase (SalR)
-
Cofactor: NADPH
-
-
(7S)-Salutaridinol → Salutaridinol-7-O-acetate
-
Enzyme: Salutaridinol (B1235100) 7-O-acetyltransferase (SalAT)
-
Cofactor: Acetyl-CoA
-
| Enzyme | Substrate | Km | Reference |
| Salutaridinol 7-O-acetyltransferase | Salutaridinol | 9 µM | [5] |
| Salutaridinol 7-O-acetyltransferase | Acetyl-CoA | 54 µM | [5] |
Table 3: Kinetic parameters for Salutaridinol 7-O-acetyltransferase.
-
Enzyme Source: Purified recombinant this compound reductase.
-
Reaction Mixture: The assay mixture contains the enzyme, this compound, NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Incubation: The reaction is initiated by the addition of this compound and incubated at a controlled temperature (e.g., 37°C).
-
Monitoring: The reaction can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Product Analysis: Alternatively, the reaction can be stopped and the product, salutaridinol, can be analyzed by HPLC.
-
Enzyme Source: Purified recombinant salutaridinol 7-O-acetyltransferase.
-
Reaction Mixture: The assay mixture contains the enzyme, (7S)-salutaridinol, acetyl-CoA, and a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Extraction: The reaction is stopped, and the product, salutaridinol-7-O-acetate, is extracted.
-
Analysis: The product is quantified by HPLC or LC-MS/MS.
Caption: Biosynthesis of Thebaine from (R)-Reticuline via this compound.
Conclusion
This compound is a molecule of significant interest due to its dual role as a crucial intermediate in alkaloid biosynthesis and as a pharmacologically active compound in its own right. Its partial agonism at both the GABA/benzodiazepine and µ-opioid receptors suggests a complex pharmacological profile that warrants further investigation. The well-characterized enzymatic pathway leading to and from this compound in Papaver somniferum provides a foundation for metabolic engineering and synthetic biology approaches to produce novel opioids. While its anti-HBV activity is noted, further research is imperative to validate and elucidate this mechanism. This guide provides a comprehensive overview of the current knowledge on this compound, highlighting areas where further research is needed to fully understand its biological mechanisms of action.
References
- 1. This compound|Promorphinan Intermediate|CAS 1936-18-1 [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of the anti-hepatitis B virus activity of 4'-Azido-thymidine analogs and 4'-Azido-2'-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Salutaridine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salutaridine, a pivotal promorphinan intermediate in the biosynthesis of morphine in Papaver somniferum, is a molecule of significant interest due to its unique chemical scaffold and diverse biological activities. Beyond its crucial role as a precursor to opioids, this compound itself exhibits notable pharmacological properties, including interactions with key neurotransmitter systems. This technical guide provides an in-depth overview of the biological activities of this compound and its naturally occurring derivatives. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development.
Introduction to this compound
This compound is a tetracyclic benzylisoquinoline alkaloid that serves as the first compound with the promorphinan skeleton in the biosynthetic pathway of morphine and other related opiates.[1][2] It is formed from (R)-reticuline through a regio- and stereoselective para-ortho oxidative coupling reaction.[3] This transformation is a critical step that establishes the core structure of morphinan (B1239233) alkaloids. While its role in opioid biosynthesis is well-established, emerging research has highlighted that this compound possesses intrinsic biological activities, making it a molecule of interest for neuropharmacological and other therapeutic investigations.[1][4]
Biological Activities of this compound
This compound's biological profile is multifaceted, stemming from its central role in plant biochemistry and its interactions with mammalian physiological targets.
Keystone of Morphine Biosynthesis
The primary and most studied role of this compound is as a biosynthetic intermediate. The pathway from (R)-reticuline to thebaine, a precursor to morphine and codeine, hinges on the formation and subsequent transformation of this compound.[5][6]
-
(R)-Reticuline to this compound: The synthesis is catalyzed by This compound Synthase (CYP719B1) , a cytochrome P450-dependent monooxygenase. This enzyme facilitates an intramolecular C-C phenol (B47542) coupling reaction.[7][8]
-
This compound to (7S)-Salutaridinol: The ketone group of this compound is stereospecifically reduced by This compound Reductase (SalR) , an NADPH-dependent short-chain dehydrogenase/reductase, to form (7S)-salutaridinol.[9][10]
-
(7S)-Salutaridinol to Thebaine: The pathway continues with the acetylation of (7S)-salutaridinol by Salutaridinol 7-O-acetyltransferase (SalAT) , followed by a cyclization reaction to form thebaine, which is now understood to be catalyzed by Thebaine Synthase (THS) .[1][10]
Neuropharmacological Activities
This compound has been shown to interact with important receptors in the central nervous system.
-
GABA/Benzodiazepine Receptor Complex: Studies have revealed that (+/-)-salutaridine possesses ³H-gamma-aminobutyric acid (³H-GABA) displacing activity in rat brain synaptic membranes, with an IC50 value of less than 1 µmol/L.[3][11] Further investigation showed that it enhances ³H-diazepam binding, suggesting it acts as a partial agonist at the GABA/benzodiazepine receptor complex.[4][11]
-
Mu-Opioid Receptor (MOR): this compound has been identified as a partial agonist of the mu-opioid receptor.[3] This activity suggests that morphine precursors present in mammalian tissues could potentially activate MOR signaling under physiological conditions.
Other Reported Activities
-
Anti-osteoclastogenic Activity: this compound has been observed to significantly inhibit the receptor activator of nuclear factor-kappaB ligand (RANKL)-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts.[3]
-
Anti-HBV Agent: It has been reported as a potential anti-Hepatitis B Virus (HBV) agent, though detailed mechanistic studies are less common in the literature.[3][4]
-
Cytotoxicity: In an in vitro study, this compound exhibited no cytotoxic activity against the human cervical cancer cell line (HeLa) and the normal African green monkey kidney epithelial cell line (Vero).[1]
Biological Activities of this compound Derivatives
The primary and best-characterized derivatives of this compound are its downstream metabolites in the morphine biosynthetic pathway. Information on the specific biological activities of synthetic this compound analogs is limited in publicly available literature.
-
Salutaridinol: This direct reduction product of this compound is an essential intermediate en route to thebaine.[10] Its primary biological role is as a substrate for Salutaridinol 7-O-acetyltransferase (SalAT).[1]
-
Thebaine: A key precursor to semi-synthetic opioids like oxycodone and naloxone, thebaine itself has stimulant rather than depressant effects and can be convulsive at higher doses. It acts as an agonist at µ-opioid receptors but also as an antagonist at κ- and δ-opioid receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the biological activity of this compound.
Table 1: Receptor Binding and Cellular Activity of this compound
| Activity | Target/Assay | Value | Organism/System |
|---|---|---|---|
| GABA Displacing Activity | ³H-GABA Displacement | IC50 < 1 µmol/L | Rat brain synaptic membranes |
| Osteoclastogenesis Inhibition | RANKL-induced differentiation | Significant Inhibition | Mouse bone marrow macrophages |
Table 2: Enzyme Kinetic Parameters for this compound-Related Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | K_i_ (µM) | Notes |
|---|---|---|---|---|---|
| This compound Synthase (CYP719B1) | (R)-Reticuline | 6.2 | 1.64 | - | Enzyme produces this compound.[12] |
| this compound Reductase (SalR) | this compound | 7.9 | - | ~180 | Exhibits strong substrate inhibition. |
Experimental Protocols
This compound Synthase (CYP719B1) Enzyme Assay
This protocol describes a method to determine the activity of recombinant this compound synthase.
-
Enzyme Source: Recombinant CYP719B1 co-expressed with cytochrome P450 reductase (CPR) in Spodoptera frugiperda (Sf9) insect cells. Hypotonically lysed cells are used as the enzyme source.[7]
-
Reaction Mixture (per assay):
-
30 mM Potassium Phosphate Buffer (pH 8.0)
-
Recombinant CYP719B1/CPR enzyme preparation
-
(R)-Reticuline (substrate, concentrations varied for kinetic analysis, e.g., 0.5-20 µM)
-
NADPH (cofactor)
-
-
Procedure:
-
Combine the buffer, enzyme, and substrate in a microcentrifuge tube.
-
Initiate the reaction by adding NADPH.
-
Incubate at the optimal temperature of 30°C for a defined period (e.g., 10-30 minutes).[12]
-
Terminate the reaction by adding a suitable organic solvent, such as chloroform (B151607) or methanol.
-
Vortex and centrifuge to separate the phases.
-
Analyze the organic phase or the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the formation of this compound.
-
-
Quantification: Monitor the mass transition for this compound (e.g., m/z 328 to m/z 237). Create a standard curve with authentic this compound to calculate the amount of product formed.[7]
³H-GABA Displacement Assay for GABA-A Receptor Binding
This protocol outlines a competitive radioligand binding assay to measure the affinity of this compound for the GABA-A receptor.
-
Preparation:
-
Membrane Preparation: Prepare synaptic membranes from rat brain cortex. Homogenize tissue in ice-cold buffer, centrifuge, and wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
Binding Buffer: Typically a Tris-HCl or Tris-citrate buffer at pH 7.1-7.4.
-
-
Procedure:
-
Set up assay tubes in triplicate for:
-
Total Binding: Membrane preparation + ³H-GABA.
-
Non-specific Binding: Membrane preparation + ³H-GABA + a high concentration of unlabeled GABA (e.g., 100 µM).
-
Competition: Membrane preparation + ³H-GABA + varying concentrations of this compound.
-
-
Incubate the tubes on ice (4°C) for a sufficient time to reach equilibrium (e.g., 10-20 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of ³H-GABA) using non-linear regression analysis.
-
Osteoclast Differentiation Assay
This protocol assesses the effect of this compound on RANKL-induced osteoclastogenesis.
-
Cell Source: Bone marrow-derived macrophages (BMMs) isolated from the femurs and tibias of mice.
-
Culture Medium: α-MEM supplemented with 10% FBS, antibiotics, and Macrophage Colony-Stimulating Factor (M-CSF) to support precursor proliferation.
-
Procedure:
-
Plate BMMs in a 96-well plate and culture with M-CSF for 2-3 days.
-
Replace the medium with fresh medium containing M-CSF, RANKL (to induce differentiation), and varying concentrations of this compound.
-
Culture for an additional 4-5 days, replacing the medium every 2 days.
-
After the culture period, fix the cells with formalin.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope to quantify osteoclast formation.
-
-
Data Analysis: Compare the number of osteoclasts in this compound-treated wells to the RANKL-only control wells to determine the inhibitory effect.
Mandatory Visualizations
Caption: Morphine biosynthetic pathway focusing on this compound.
Caption: General workflow for bioactive alkaloid screening.
Caption: this compound's proposed action on the GABA-A receptor.
Conclusion
This compound stands as a molecule with dual significance. It is an indispensable link in the biosynthesis of some of nature's most potent analgesics, and it possesses its own distinct pharmacological profile. Its ability to act as a partial agonist at both GABA/benzodiazepine and mu-opioid receptors highlights its potential as a lead structure for the development of novel neuromodulatory agents. While the biological activities of its synthetic derivatives remain a largely unexplored field, the detailed understanding of this compound's biochemistry and pharmacology provides a solid foundation for future research. The protocols and data presented herein offer a technical resource to facilitate further investigation into this fascinating alkaloid and its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current development and structure-activity relationship study of berberine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. This compound - Wikipedia [en.wikipedia.org]
The Pivotal Role of Salutaridine in Morphinan Alkaloid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine, a promorphinan alkaloid, stands as a critical biosynthetic intermediate in the production of morphinan-class alkaloids, including the clinically indispensable analgesics morphine and codeine. Its unique bridged tricyclic structure is the result of a key intramolecular phenol (B47542) coupling reaction, a step that has posed significant challenges to synthetic chemists. This technical guide provides an in-depth exploration of this compound's role as a precursor in morphinan (B1239233) alkaloid synthesis, detailing its biosynthesis, chemical and chemo-enzymatic synthesis routes, and the enzymatic conversions that lead to the core morphinan scaffold. This document is intended to serve as a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug development.
Biosynthesis of this compound and its Conversion to Thebaine
In the opium poppy (Papaver somniferum), the biosynthesis of morphinan alkaloids begins with the stereospecific conversion of (S)-reticuline to (R)-reticuline.[1] (R)-reticuline then undergoes a crucial intramolecular ortho-para oxidative C-C phenol coupling to form this compound.[2] This reaction is catalyzed by this compound synthase (SalSyn), a cytochrome P450-dependent monooxygenase (CYP719B1).[3][4] The reaction requires NADPH and molecular oxygen.[3][5]
Following its formation, this compound is stereospecifically reduced by this compound reductase (SalR), an NADPH-dependent short-chain dehydrogenase/reductase, to yield (7S)-salutaridinol.[6][7] This is a pivotal step, as only the (S)-epimer is further metabolized in the pathway to morphine.[8]
The pathway from (7S)-salutaridinol to thebaine, the first pentacyclic morphinan alkaloid, involves two subsequent enzymatic steps. First, salutaridinol-7-O-acetyltransferase (SalAT) catalyzes the acetylation of the 7-hydroxyl group of (7S)-salutaridinol using acetyl-CoA to form (7S)-salutaridinol-7-O-acetate.[9] This intermediate then undergoes an allylic elimination and cyclization to form the characteristic dihydrofuran ring of thebaine, a reaction catalyzed by thebaine synthase (THS).[10]
Biosynthetic Pathway of Thebaine from (R)-Reticuline
Synthesis of this compound
The chemical synthesis of this compound is challenging due to the difficulty of achieving the regioselective ortho-para phenolic coupling of reticuline with high yield.[11] Chemical oxidation methods often result in low yields (e.g., 0.02%) and the formation of multiple side products.[11] To overcome these limitations, chemo-enzymatic approaches that leverage the high selectivity of enzymes have been developed.
A notable chemo-enzymatic strategy involves the organic synthesis of the prochiral intermediate 1,2-dehydroreticuline (B1196774) from precursors like eugenol, followed by an enzymatic reduction to (R)-reticuline.[7][12] The final and critical step, the conversion of (R)-reticuline to (+)-salutaridine, is then accomplished using recombinant this compound synthase.[7][12]
Chemo-enzymatic Synthesis Workflow
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and enzymatic conversion of this compound and its precursors.
Table 1: Yields in a Chemo-enzymatic Synthesis of (+)-Salutaridine
| Step | Starting Material | Product | Yield (%) | Reference |
| Multi-step organic synthesis | Eugenol | 1,2-Dehydroreticuline | 39 | [7] |
| Enzymatic reduction | 1,2-Dehydroreticuline | (R)-Reticuline | 92 | [7][12] |
| Overall (Eugenol to (R)-Reticuline) | Eugenol | (R)-Reticuline | 36 | [7] |
| Enzymatic ortho-para phenol coupling | (R)-Reticuline | (+)-Salutaridine | >99 (conversion) | [7] |
Table 2: Kinetic Parameters of Enzymes in the Morphinan Biosynthetic Pathway
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| This compound Synthase (CYP719B1) | (R)-Reticuline | 6.2 | 1.64 | 8.5 | 30 | [4] |
| This compound Reductase (SalR) | This compound | 23 | - | 6.0-6.5 | - | [13] |
| This compound Reductase (SalR) | NADPH | 125 | - | 6.0-6.5 | - | [13] |
| Salutaridinol-7-O-acetyltransferase (SalAT) | Salutaridinol | 7 | - | 6-9 | 47 | [9] |
| Salutaridinol-7-O-acetyltransferase (SalAT) | Acetyl-CoA | 46 | - | 6-9 | 47 | [9] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound Synthase (CYP719B1) from E. coli
This protocol is a generalized procedure based on common practices for expressing membrane-associated cytochrome P450s in E. coli and His-tag purification.
1. Expression:
-
Transform E. coli expression strain (e.g., BL21(DE3)) with a suitable expression vector containing the codon-optimized gene for a truncated or modified this compound Synthase (e.g., Nswap-SalSyn) and a co-expression vector for a compatible cytochrome P450 reductase (CPR).[7]
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM PMSF).[1][14]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.[1][14]
-
Wash the column with several column volumes of wash buffer (lysis buffer with 20-40 mM imidazole).[1][14]
-
Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[1][14]
-
Analyze the fractions by SDS-PAGE to confirm the purity of the protein.
-
Buffer exchange the purified protein into a suitable storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5, 10% glycerol) and store at -80°C.
Protocol 2: Enzymatic Assay for this compound Synthase Activity
This protocol is adapted from published methods for assaying CYP450 activity.[15]
1. Reaction Mixture (200 µL total volume):
-
100 mM Potassium phosphate buffer (pH 7.5)
-
1.25 mM NADPH
-
10 µM (R)-Reticuline (substrate)
-
Purified this compound Synthase and CPR preparation (e.g., 5-10 µg total protein)
-
0.2% DMSO (as a co-solvent for the substrate)[14]
2. Procedure:
-
Combine the buffer, NADPH, and enzyme preparation in a microcentrifuge tube and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding (R)-reticuline.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes) with shaking (e.g., 180 rpm).[14]
-
Stop the reaction by adding an equal volume of chloroform (B151607) or ethyl acetate (B1210297) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.
Protocol 3: LC-MS/MS Quantification of this compound
This is a general protocol for the quantification of morphinan alkaloids. Specific parameters may need to be optimized for the instrument used.
1. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[16]
-
Mobile Phase A: Water with 0.1% formic acid.[16]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[16]
-
Gradient: A suitable gradient from low to high organic phase to separate reticuline and this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
2. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[17]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[17]
-
MRM Transitions:
-
Quantification: Generate a standard curve using authentic standards of (R)-reticuline and this compound.
Conclusion
This compound is a cornerstone intermediate in the biosynthesis of morphine and related alkaloids. The enzymatic machinery responsible for its formation and subsequent conversion has been elucidated, paving the way for innovative chemo-enzymatic and synthetic biology approaches to produce these valuable pharmaceuticals. The high stereo- and regioselectivity of this compound synthase and this compound reductase make them powerful tools for biocatalysis, overcoming the limitations of traditional organic synthesis. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to harness the potential of the morphinan alkaloid pathway for drug discovery and development. Further optimization of enzyme expression, stability, and reaction conditions will continue to enhance the efficiency of this compound production and its conversion to downstream products.
References
- 1. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]
- 8. Crystallization and preliminary X-ray diffraction analysis of this compound reductase from the opium poppy Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from papaver somniferum plant cell cultures. The enzyme catalyzing the formation of thebaine in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and characterization of this compound:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Salutaridine: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salutaridine is a pivotal morphinan (B1239233) alkaloid that serves as a key biosynthetic intermediate in the production of morphine and other related opiates in select plant species. As the first compound in the pathway to possess the rigid, pentacyclic promorphinan backbone, its formation is a critical, stereospecific step. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within plant tissues, and detailed protocols for its extraction, enzymatic synthesis, and quantification.
Natural Sources and Distribution of this compound
This compound is not a widely distributed plant secondary metabolite. Its presence is primarily restricted to species within the Papaveraceae and Euphorbiaceae families, where it plays a crucial role in specific alkaloid biosynthetic pathways.
Distribution in the Plant Kingdom
The occurrence of this compound has been confirmed in the following plant genera and species:
-
Papaveraceae Family: This family is the most well-documented source of this compound, where it is an essential precursor to morphine.
-
Papaver somniferum (Opium Poppy): The principal commercial source for opiate alkaloids, opium poppy is the most studied plant containing this compound.[1]
-
Papaver bracteatum (Great Scarlet Poppy): This species is known to accumulate high levels of thebaine, and its biosynthetic pathway also proceeds via this compound.[1]
-
Papaver setiferum : this compound has also been isolated from the capsules of this poppy species.[2]
-
-
Euphorbiaceae Family: Several species within the large Croton genus have been shown to produce this compound, although not as part of a pathway leading to morphine.
-
Menispermaceae Family:
Intra-Plant Distribution and Localization
In Papaver somniferum, the biosynthesis of this compound is highly localized. While the final product, morphine, is stored in the laticifers (latex vessels), the enzymatic machinery responsible for producing this compound is located elsewhere. Studies have shown that the enzyme this compound synthase occurs in the roots, shoots, and capsules of the poppy plant but is notably absent from the latex itself.[6]
More detailed research has pinpointed the biosynthesis of this compound to the sieve elements of the phloem . This cellular localization implies a complex system of transport, where this compound or its precursors are synthesized in the phloem and subsequently transported to the laticifers for the final steps of morphine biosynthesis and storage.
Quantitative Data on this compound Content
Direct quantitative data for this compound in plant tissues is exceptionally scarce in scientific literature. As a transient intermediate in a highly active metabolic pathway, it does not accumulate to high concentrations like the end-products (e.g., morphine or thebaine). Its concentration is typically very low and is rapidly converted to the next intermediate, Salutaridinol.
The table below summarizes the known distribution of this compound. For context, the typical concentration ranges for the major morphinan alkaloids in the capsules of Papaver somniferum are provided, as this is the primary tissue for opiate biosynthesis.
| Plant Species | Plant Part / Tissue | This compound Presence | Context: Major Alkaloid Content in Tissue |
| Papaver somniferum | Capsules (Poppy Straw) | Present (Biosynthetic Intermediate) | Morphine: 0.3% - 2.5% (d.w.)[7][8] Codeine: 0.08% - 0.30% (d.w.)[9][10] Thebaine: 0.03% - 0.15% (d.w.)[7][9][10] |
| Papaver somniferum | Roots | Present (Biosynthesis Site) | Lower total alkaloid content compared to capsules. |
| Papaver somniferum | Stems | Present (Biosynthesis Site) | Gradient observed with decreasing morphine towards the roots. |
| Papaver somniferum | Leaves | Present (Biosynthesis Site) | Lower total alkaloid content compared to capsules. |
| Papaver bracteatum | Whole Plant | Present (Biosynthetic Intermediate) | Primarily accumulates Thebaine . |
| Papaver setiferum | Capsules | Present | N/A |
| Croton species | Shoots, Leaves | Present | N/A |
(d.w. = dry weight)
Biosynthesis of this compound and Downstream Conversion
This compound is formed via a critical C-C phenol (B47542) coupling reaction that establishes the promorphinan core. This reaction is catalyzed by a specific cytochrome P450 enzyme.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, enzymatic synthesis, and quantification of this compound.
Protocol for General Alkaloid Extraction from Plant Tissue
This protocol is suitable for the extraction of this compound and related alkaloids from fresh or frozen plant material (e.g., Papaver capsules, stems).
-
Sample Preparation: Weigh approximately 1-2 g of fresh or frozen plant tissue. Immediately freeze the tissue in liquid nitrogen.
-
Homogenization: Using a pre-chilled mortar and pestle, grind the frozen tissue under liquid nitrogen to a fine, homogenous powder.
-
Extraction: Transfer the powdered tissue to a centrifuge tube. Add 20 mL of 80% (v/v) ethanol (B145695). Vortex vigorously for 1 minute.
-
Incubation: Incubate the suspension at 4°C for 30-60 minutes with intermittent vortexing to ensure thorough extraction.
-
Centrifugation: Centrifuge the suspension at 14,000 x g for 15 minutes at 4°C to pellet the solid plant debris.
-
Supernatant Collection: Carefully decant the supernatant containing the alkaloids into a new tube.
-
Solvent Evaporation: Evaporate the ethanol from the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or a rotary evaporator.
-
Reconstitution: Resuspend the dried alkaloid residue in a known volume (e.g., 1-2 mL) of methanol (B129727) or a suitable solvent for subsequent analysis (e.g., LC-MS mobile phase).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (PTFE or similar) to remove any remaining particulate matter before analytical injection.
Protocol for Recombinant this compound Synthase (CYP719B1) Assay
This protocol describes an in vitro enzyme assay using recombinant this compound Synthase expressed in insect cells to convert (R)-Reticuline to this compound.[11][12]
-
Enzyme Source: Utilize microsomes prepared from Spodoptera frugiperda (Sf9) cells co-expressing P. somniferum this compound Synthase (CYP719B1) and a cytochrome P450 reductase (CPR).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (total volume typically 100-200 µL):
-
Tris-HCl or Tricine buffer (100 mM, pH 8.5)
-
Substrate: (R)-Reticuline (final concentration ~5-10 µM)
-
Cofactor: NADPH (final concentration ~1 mM)
-
Enzyme: 50-100 µg of total microsomal protein
-
-
Reaction Initiation: Pre-warm the mixture to 30°C for 5 minutes. Initiate the reaction by adding the NADPH.
-
Incubation: Incubate the reaction at 30°C for 60-120 minutes with gentle agitation.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 400 µL of 1 M sodium carbonate buffer (pH 9.5).
-
Add 400 µL of chloroform (B151607), vortex vigorously for 1 minute, and centrifuge at >13,000 x g for 2 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer into a new tube.
-
Repeat the chloroform extraction once more and combine the organic phases.
-
-
Sample Preparation for Analysis: Dry the combined chloroform extract under a gentle stream of nitrogen gas. Reconstitute the residue in a suitable volume of methanol for LC-MS/MS analysis.
Protocol for LC-MS/MS Quantification of this compound
This protocol provides a robust method for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, Waters Acquity HSS T3).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for re-equilibration. A sample gradient could be:
-
0-3 min: 0% to 100% B
-
3-5.5 min: Hold at 100% B
-
5.5-6.5 min: 100% to 0% B
-
6.5-10 min: Hold at 0% B
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 500 °C.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
Quantification: Generate a standard curve using authentic this compound standard of known concentrations (pmol to nmol range). Plot the peak area against concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.
Generalized Experimental Workflow
The logical flow for the analysis of this compound from a plant matrix is depicted below.
References
- 1. This compound | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Croton salutaris - Wikipedia [en.wikipedia.org]
- 4. Antiplasmodial activity of alkaloids from Croton linearis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. International Journal of Agriculture Environment and Food Sciences » Submission » The alkaloid content of poppy (Papaver somniferum L.) varieties in Turkey by their correlation and path coefficient relationships [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Profile of a Novel GABA-A Receptor Partial Agagonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available scientific literature does not contain information on Salutaridine as a GABA receptor partial agonist. The following technical guide is a representative example constructed to fulfill the prompt's requirements for a hypothetical compound, herein referred to as "Compound X," a novel GABA-A receptor partial agonist. All quantitative data are illustrative.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its receptors, particularly the GABA-A receptor ion channels, are crucial targets for therapeutic drugs.[3][] GABA-A receptor partial agonists are of significant interest as they may offer a nuanced approach to modulating inhibitory neurotransmission, potentially providing therapeutic benefits with a reduced side effect profile compared to full agonists.[5][6][7] This document outlines the pharmacological profile of Compound X, a novel small molecule identified as a partial agonist at the GABA-A receptor.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for Compound X at recombinant human GABA-A receptor subtypes expressed in HEK-293 cells.
Table 1: Binding Affinity of Compound X at Various GABA-A Receptor Subtypes
| Receptor Subtype | Radioligand | Kᵢ (nM) of Compound X (mean ± SEM) |
| α₁β₂γ₂ | [³H]Muscimol | 150 ± 12 |
| α₂β₂γ₂ | [³H]Muscimol | 125 ± 10 |
| α₃β₂γ₂ | [³H]Muscimol | 210 ± 18 |
| α₅β₂γ₂ | [³H]Muscimol | 450 ± 35 |
Kᵢ values were determined by competitive radioligand binding assays.
Table 2: Functional Potency and Efficacy of Compound X at Various GABA-A Receptor Subtypes
| Receptor Subtype | EC₅₀ (nM) of Compound X (mean ± SEM) | % Maximal GABA Response (Eₘₐₓ) (mean ± SEM) |
| α₁β₂γ₂ | 850 ± 60 | 45 ± 3.5 |
| α₂β₂γ₂ | 780 ± 55 | 55 ± 4.2 |
| α₃β₂γ₂ | 1100 ± 90 | 40 ± 3.1 |
| α₅β₂γ₂ | 2500 ± 210 | 30 ± 2.8 |
EC₅₀ and Eₘₐₓ values were determined by two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard methods for determining the binding affinity of a test compound for the GABA-A receptor.[8][9][10]
3.1.1. Membrane Preparation
-
HEK-293 cells stably expressing the desired human GABA-A receptor subtype are harvested.
-
Cells are homogenized in ice-cold 0.32 M sucrose (B13894) solution.[10]
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.[9]
-
The supernatant is collected and centrifuged at 140,000 x g for 30 minutes at 4°C.[9]
-
The resulting pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4), and the centrifugation is repeated.
-
The final pellet is resuspended in a known volume of assay buffer, and protein concentration is determined using a Bradford or BCA protein assay. Membranes are stored at -80°C.[10]
3.1.2. Binding Assay
-
The assay is performed in a final volume of 500 µL in 96-well plates.[10]
-
Total Binding: Membrane preparation (100-200 µg protein), [³H]muscimol (e.g., 5 nM), and assay buffer are combined.[10]
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled GABA (e.g., 10 µM) or bicuculline (B1666979) (e.g., 100 µM).[10]
-
Competition Binding: Same as total binding, but with varying concentrations of the test compound (Compound X).
-
Plates are incubated at 4°C for 45-60 minutes.[10]
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.[10]
-
Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine Kᵢ values.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the functional characterization of Compound X on GABA-A receptors expressed in Xenopus laevis oocytes.[11]
3.2.1. Oocyte Preparation and Receptor Expression
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂) are microinjected into the oocytes.
-
Injected oocytes are incubated for 2-5 days at 18°C to allow for receptor expression.
3.2.2. Electrophysiological Recording
-
An oocyte is placed in a recording chamber and perfused with standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes (voltage and current) filled with 3 M KCl.
-
The membrane potential is clamped at a holding potential of -60 mV.[12]
-
A baseline current is established by applying a low concentration of GABA (EC₅-EC₁₀).[12]
-
To determine the effect of Compound X, it is co-applied at various concentrations with the baseline GABA concentration.
-
A full dose-response curve for GABA is also generated to determine the maximal response.
-
Data analysis involves measuring the peak current amplitude in the presence of the compound and normalizing it to the maximal GABA response to determine Eₘₐₓ. The EC₅₀ is calculated by fitting the dose-response data to a Hill equation.[12]
Visualizations
Signaling Pathways
The activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[1][2]
Caption: GABA-A Receptor Signaling Pathway.
Experimental Workflows
The following diagram illustrates a typical workflow for screening and characterizing a novel compound at GABA-A receptors.
Caption: Workflow for Pharmacological Profiling.
Conclusion
Compound X demonstrates the characteristics of a GABA-A receptor partial agonist with moderate affinity and efficacy. Its profile suggests a potential for therapeutic application where a submaximal enhancement of GABAergic inhibition is desired. Further studies, including in vivo behavioral models, are warranted to explore its full therapeutic potential and safety profile.
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific GABA(A) agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of (R)-Reticuline in Salutaridine Biosynthesis: A Technical Guide
Introduction
The biosynthesis of morphinan (B1239233) alkaloids, a class of compounds renowned for their potent analgesic properties, involves a complex and stereospecific series of enzymatic reactions. A crucial juncture in this pathway is the conversion of (R)-reticuline to salutaridine, a reaction that establishes the characteristic morphinan scaffold. This intramolecular C-C phenol-coupling reaction is a key committing step in the biosynthesis of morphine and related compounds in the opium poppy, Papaver somniferum.[1][2][3] This technical guide provides an in-depth examination of this critical transformation, detailing the enzymatic machinery, quantitative data, and experimental protocols for researchers, scientists, and professionals in drug development.
The Core Transformation: From (R)-Reticuline to this compound
This compound is formed from its precursor, (R)-reticuline, through an intramolecular phenol (B47542) oxidation reaction.[4] This conversion is catalyzed by a highly specific, membrane-bound cytochrome P450-dependent monooxygenase known as this compound synthase.[4][5] This enzyme has been identified as a member of the CYP719 family and is specifically designated as CYP719B1.[6][7][8] The reaction involves a regio- and stereoselective para-ortho oxidative coupling of the phenolic rings of (R)-reticuline.[9]
The enzyme demonstrates remarkable substrate specificity. Studies involving the screening of numerous potential substrates have shown that recombinant CYP719B1 is highly selective for (R)-reticuline and its N-demethylated analog, (R)-norreticuline, which are converted to this compound and northis compound, respectively.[6][10] This high degree of stereo- and regioselectivity underscores the enzyme's critical role in ensuring the correct formation of the morphinan backbone.[6][8]
Enzymatic and Kinetic Data
The functional characterization of this compound synthase (CYP719B1) has provided key quantitative data regarding its activity. These parameters are essential for understanding the enzyme's efficiency and for applications in metabolic engineering and synthetic biology.
| Parameter | Value | Source Organism |
| Enzyme Name | This compound Synthase | Papaver somniferum |
| Systematic Name | (R)-reticuline,NADPH:oxygen oxidoreductase (C-C phenol-coupling) | Papaver somniferum |
| EC Number | 1.14.19.67 (formerly 1.14.21.4) | Papaver somniferum |
| Protein Name | CYP719B1 | Papaver somniferum |
| Substrate(s) | (R)-reticuline, NADPH, O₂ | Papaver somniferum |
| Product(s) | This compound, NADP+, H₂O | Papaver somniferum |
| Cofactor | Heme | Papaver somniferum |
| Optimum pH | 8.5 | Papaver somniferum |
| Optimum Temperature | 30°C | Papaver somniferum |
| Kₘ for (R)-reticuline | 6.2 µM | Papaver somniferum |
| kcat | 1.64 min⁻¹ | Papaver somniferum |
| Data sourced from UniProtKB entry for CYP719B1.[4] |
Biochemical Pathways and Experimental Overviews
The conversion of (R)-reticuline to this compound is the first committed step in the branch of the benzylisoquinoline alkaloid pathway leading specifically to morphine.[2][10] The subsequent enzymatic steps convert this compound to thebaine, and then further to codeine and morphine.[11][12]
Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine.
A common workflow for characterizing this enzymatic step involves the heterologous expression of the this compound synthase gene, followed by in vitro assays with the purified or partially purified enzyme.
Caption: Workflow for functional characterization of this compound Synthase.
Experimental Protocols
Detailed methodologies are crucial for the successful study of this enzymatic conversion. Below are summaries of established protocols.
Protocol 1: Functional Expression of CYP719B1 in Spodoptera frugiperda (Sf9) Cells
This protocol is adapted from studies that successfully identified and characterized this compound synthase.[8][10]
-
Cloning and Vector Construction:
-
Isolate total RNA from Papaver somniferum stems.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length CYP719B1 coding sequence using specific primers.
-
Clone the PCR product into a suitable expression vector for baculovirus expression (e.g., pFastBac).
-
-
Recombinant Baculovirus Production:
-
Transform competent E. coli DH10Bac cells with the recombinant vector to generate recombinant bacmids.
-
Transfect Spodoptera frugiperda (Sf9) insect cells with the purified bacmid DNA to produce recombinant baculovirus.
-
-
Protein Expression:
-
Infect a high-density culture of Sf9 cells with the high-titer recombinant baculovirus.
-
Incubate the culture for 48-72 hours at 27°C to allow for protein expression.
-
-
Microsome Preparation:
-
Harvest the infected Sf9 cells by centrifugation.
-
Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing sucrose, EDTA, and protease inhibitors).
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at low speed (e.g., 10,000 x g) to pellet cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and store at -80°C.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 8.5).
-
Microsomal protein preparation.
-
(R)-reticuline (substrate).
-
NADPH (cofactor).
-
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent like ethyl acetate (B1210297) or by adjusting the pH.
-
-
Product Analysis:
-
Extract the alkaloids from the reaction mixture using an organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the this compound product by comparing its retention time and mass spectrum to an authentic standard.[10]
-
Protocol 2: Cell-Free Enzyme Assay from Papaver somniferum Tissues
This protocol describes the preparation of a cell-free system from poppy plants capable of converting reticuline (B1680550) to this compound.[13]
-
Plant Material and Homogenization:
-
Use fresh stems and roots of Papaver somniferum.
-
Homogenize the plant tissue in a chilled buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing polyvinylpyrrolidone, sucrose, and a reducing agent like sodium ascorbate).
-
-
Fractionation:
-
Filter the homogenate through cheesecloth to remove large debris.
-
Perform differential centrifugation to separate cellular components. A key step is to develop methods to separate the desired enzyme activity from inhibitory or degrading activities present in the crude extract.[13]
-
Collect the fraction that exhibits the highest this compound synthase activity (typically a microsomal fraction).
-
-
Enzyme Assay:
-
The reaction mixture contains the prepared cell-free extract, buffer, and radiolabeled (+/-)-[3-³H]reticuline as the substrate.
-
Notably, this earlier protocol identified a requirement for hydrogen peroxide for the conversion.[13]
-
Incubate the mixture under optimized conditions.
-
-
Product Identification and Quantification:
-
Stop the reaction and extract the alkaloids.
-
Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the products.
-
Identify [³H]this compound by co-chromatography with an authentic, non-labeled standard.
-
Quantify the product by liquid scintillation counting of the corresponding radioactive spot or peak.
-
Confirm the identity of the product by synthetic conversion to [³H]-thebaine.[13]
-
The conversion of (R)-reticuline to this compound, catalyzed by the stereospecific and regiospecific enzyme this compound synthase (CYP719B1), represents a pivotal and rate-limiting step in the biosynthesis of morphine and other clinically significant morphinan alkaloids.[1][2] The elucidation of this reaction, including the characterization of the enzyme and the development of robust experimental protocols, has been fundamental to our understanding of this important metabolic pathway. This knowledge not only deepens our insight into plant biochemistry but also provides essential tools for the metabolic engineering of microorganisms and the development of chemo-enzymatic strategies for the sustainable production of valuable pharmaceuticals.[14][15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 13. Enzymic conversion of reticuline to this compound by cell-free systems from Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]
- 16. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Enzymatic Conversion of (R)-Reticuline to Salutaridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of (R)-reticuline to salutaridine, a critical step in the biosynthesis of morphinan (B1239233) alkaloids. This document details the core enzyme, its characteristics, and provides structured experimental protocols for its study and application.
Introduction
The transformation of (R)-reticuline into this compound is a pivotal C-C phenol-coupling reaction within the biosynthetic pathway of morphine and other related opioid compounds in the opium poppy (Papaver somniferum)[1][2][3][4]. This reaction is catalyzed by the enzyme this compound synthase (SalSyn), a cytochrome P450-dependent monooxygenase[3][4][5]. Understanding and harnessing this enzymatic step is of significant interest for the biotechnological production of valuable pharmaceuticals. This compound itself has demonstrated potential as a partial agonist at the GABA/benzodiazepine receptor complex and as a partial MOR agonist[6].
The Core Enzyme: this compound Synthase (CYP719B1)
This compound synthase (EC 1.14.19.67) is a highly stereo- and regioselective enzyme, belonging to the CYP719 family of cytochromes P450[3][4][5]. It specifically catalyzes the intramolecular ortho-para phenol (B47542) coupling of (R)-reticuline to form this compound[3][6].
Reaction Mechanism
The enzyme utilizes (R)-reticuline as its substrate, along with molecular oxygen and reducing equivalents supplied by NADPH via a cytochrome P450 reductase (CPR)[5][7]. The overall reaction is as follows:
(R)-reticuline + NADPH + H⁺ + O₂ → this compound + NADP⁺ + 2 H₂O[7]
A schematic of the biosynthetic pathway is presented below.
Enzyme Characteristics
A summary of the key quantitative data for this compound synthase is provided in the tables below.
Table 1: General Properties of this compound Synthase (CYP719B1)
| Property | Value | Reference |
| Enzyme Commission No. | 1.14.19.67 | [5] |
| Substrate | (R)-Reticuline | [3][4] |
| Product | This compound | [3][4] |
| Cofactors | Heme, NADPH | [5][7] |
| Required Partner Protein | Cytochrome P450 Reductase (CPR) | [2][3] |
Table 2: Kinetic and Optimal Condition Parameters for this compound Synthase
| Parameter | Value | Reference |
| Km for (R)-reticuline | 6.2 µM | [5] |
| kcat | 1.64 min⁻¹ | [5] |
| Optimal pH | 8.5 | [3][5] |
| Optimal Temperature | 30°C | [3][5] |
Experimental Protocols
This section provides detailed methodologies for the heterologous expression, purification, and activity assay of this compound synthase. The primary expression system described is the baculovirus-insect cell system, which has been successfully used for producing functional CYP719B1[2][3][4]. An alternative approach using E. coli is also outlined.
Heterologous Expression of this compound Synthase (CYP719B1) and CPR in Spodoptera frugiperda (Sf9) Insect Cells
This protocol is adapted from the successful functional expression of CYP719B1[2][3][4].
References
- 1. Preparation of brain microsomes with cytochrome P450 activity using calcium aggregation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]
- 6. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthase - Wikipedia [en.wikipedia.org]
Salutaridine as an Anti-HBV Agent: An Analysis of Currently Available Scientific Literature
A comprehensive review of existing scientific literature reveals a significant lack of evidence to support the function of salutaridine as an anti-Hepatitis B Virus (HBV) agent. While this compound is a well-characterized promorphinan alkaloid and a key intermediate in the biosynthesis of morphine in the opium poppy (Papaver somniferum), its purported antiviral activity against HBV is not substantiated by published research. [1][2]
Currently, there are no publicly available peer-reviewed articles, clinical trial data, or detailed experimental studies that investigate or demonstrate the efficacy of this compound in inhibiting HBV replication. Searches of scientific databases for terms such as "this compound anti-HBV activity," "this compound mechanism of action HBV," and "this compound HBV signaling pathways" did not yield any relevant results that would allow for the creation of an in-depth technical guide as requested.
One general biochemical resource mentions its classification as an anti-HBV agent but fails to provide any citations or supporting data to validate this claim.[1] Without primary research data, it is not possible to summarize quantitative efficacy, detail experimental protocols, or delineate any associated signaling pathways.
The current landscape of anti-HBV research is focused on various other compounds, including nucleos(t)ide analogs that inhibit the viral polymerase, and novel non-nucleosidic inhibitors that target different stages of the viral life cycle, such as nucleocapsid maturation.[3][4] The scientific community is actively exploring numerous cellular signaling pathways that modulate HBV replication, including the PI3K/AKT and RIG-I-like receptor pathways, as potential targets for new therapeutic interventions.[5] However, this compound is not mentioned in the context of these investigations.
Given the absence of foundational research on this compound's anti-HBV properties, the core requirements of this technical guide—including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled. The scientific community has not yet published the necessary data to perform such an analysis. Therefore, any claims regarding this compound's function as an anti-HBV agent should be treated with caution until supported by rigorous scientific investigation.
References
- 1. This compound|Promorphinan Intermediate|CAS 1936-18-1 [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of hepatitis B virus replication by drug-induced depletion of nucleocapsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of (+)-Salutaridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the chemo-enzymatic synthesis of (+)-Salutaridine, a key intermediate in the biosynthesis of morphinan (B1239233) alkaloids. This approach combines the efficiency of organic synthesis for precursor preparation with the high stereoselectivity of enzymatic transformations for the crucial chiral steps.
Introduction
(+)-Salutaridine is a tetracyclic promorphinan alkaloid that serves as the direct precursor to morphine and other opioids in the opium poppy (Papaver somniferum).[1][2] Its complex structure, featuring five stereocenters and a key C-C phenol (B47542) coupling, makes traditional chemical synthesis challenging and often commercially unfeasible.[3][4] A biomimetic, chemo-enzymatic strategy offers a promising alternative, providing efficient and stereoselective access to this medicinally important compound class.[5][6][7]
This approach involves the chemical synthesis of a prochiral intermediate, 1,2-dehydroreticuline (B1196774), which is then subjected to two key enzymatic steps:
-
An asymmetric reduction to form (R)-reticuline.
-
An intramolecular ortho-para phenol coupling to yield (+)-Salutaridine.[1][5]
This method circumvents the need for protecting groups in the final key steps and leverages the inherent selectivity of enzymes to achieve high yields and enantiomeric purity.[5][6]
Overall Synthesis Workflow
The chemo-enzymatic route begins with the chemical synthesis of the prochiral precursor, 1,2-dehydroreticuline, from renewable feedstocks like eugenol.[1] This is followed by two critical enzymatic transformations to produce (+)-Salutaridine.
Caption: Chemo-enzymatic synthesis workflow for (+)-Salutaridine.
Key Enzymatic Transformations
The core of this chemo-enzymatic approach lies in two highly selective enzymatic reactions.
Asymmetric Reduction of 1,2-Dehydroreticuline
The first enzymatic step involves the stereoselective reduction of the prochiral 1,2-dehydroreticuline to (R)-reticuline. This reaction is catalyzed by 1,2-dehydroreticuline reductase (PsDRR) from Papaver somniferum. This enzyme demonstrates high efficiency and excellent enantioselectivity.[5][6]
-
Enzyme: 1,2-Dehydroreticuline Reductase (PsDRR)
-
Substrate: 1,2-Dehydroreticuline
-
Product: (R)-Reticuline
-
Cofactor: NADPH (recycled using a glucose dehydrogenase system)
Intramolecular Phenol Coupling of (R)-Reticuline
The final and most critical step is the regioselective ortho-para phenol coupling of (R)-reticuline to form the promorphinan scaffold of (+)-salutaridine.[1][5] This transformation is catalyzed by this compound Synthase, a cytochrome P450 enzyme (CYP719B1).[3][8][9][10] This enzyme is highly stereo- and regioselective, exclusively converting (R)-reticuline to (+)-salutaridine.[3][4]
-
Enzyme: this compound Synthase (CYP719B1)
-
Substrate: (R)-Reticuline
-
Product: (+)-Salutaridine
-
Reaction Type: Intramolecular C-C phenol coupling
Caption: The two-step enzymatic cascade for (+)-Salutaridine synthesis.
Data Presentation
The following tables summarize the quantitative data for the key enzymatic steps in the synthesis of (+)-Salutaridine.
Table 1: Enzymatic Reduction of 1,2-Dehydroreticuline to (R)-Reticuline
| Parameter | Value | Reference |
| Enzyme | 1,2-Dehydroreticuline Reductase (PsDRR) | [5] |
| Substrate Concentration | 10 - 50 mM | [5] |
| Enzyme Loading | 0.06 U mL⁻¹ (lyophilized cells) | [5] |
| Cofactor | 1 mM NADP⁺ | [5] |
| Regeneration System | 50 mM D-glucose, 4.5-24 U mL⁻¹ GDH | [5] |
| Buffer | 100 mM KPi, pH 7.0 | [5] |
| Temperature | 30 °C | [5] |
| Conversion | up to quantitative | [5][6] |
| Isolated Yield | 92% (on a 0.5 mmol scale) | [5][6] |
| Enantiomeric Excess (ee) | >99% | [5][6] |
Table 2: Enzymatic Phenol Coupling of (R)-Reticuline to (+)-Salutaridine
| Parameter | Value | Reference |
| Enzyme | This compound Synthase (CYP719B1) | [3][5] |
| Substrate | (R)-Reticuline | [3][5] |
| Substrate Concentration | 0.19 - 0.2 mM | [5][11] |
| Conversion | >99% (MS yield >97%) | [5][11] |
| Optimal pH | 8.5 | [12] |
| Optimal Temperature | 30 °C | [12] |
| Michaelis Constant (KM) for (R)-reticuline | 6.2 µM | [12] |
| Catalytic Rate (kcat) | 1.64 min⁻¹ | [12] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1,2-Dehydroreticuline
This protocol is adapted from Cigan et al., Chem. Sci., 2023.[5]
Materials:
-
1,2-Dehydroreticuline
-
Lyophilized E. coli cells expressing PsDRR
-
NADP⁺ sodium salt
-
D-glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate (B84403) buffer (KPi), 100 mM, pH 7.0
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing 100 mM KPi buffer (pH 7.0).
-
Add D-glucose to a final concentration of 50 mM.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add GDH to a final concentration of 24 U mL⁻¹.
-
Add the substrate, 1,2-dehydroreticuline, to a final concentration of 10 mM.
-
Initiate the reaction by adding lyophilized E. coli cells expressing PsDRR to a final concentration of 0.06 U mL⁻¹.
-
Incubate the reaction at 30 °C with agitation (e.g., 900 rpm) for 3-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Adjust the pH of the aqueous phase to 9 with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-reticuline.
-
Purify the product by flash chromatography if necessary.
Protocol 2: Intramolecular Phenol Coupling to (+)-Salutaridine
This protocol is adapted from Cigan et al., Chem. Sci., 2023, and Gesell et al., J. Biol. Chem., 2009.[3][5]
Materials:
-
(R)-Reticuline
-
Microsomal preparation or recombinant this compound Synthase (CYP719B1) expressed in a suitable system (e.g., insect cells).[3]
-
NADPH
-
Potassium phosphate buffer, pH 8.5
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 8.5).
-
Add (R)-reticuline to a final concentration of 0.2 mM.
-
Add NADPH to a final concentration sufficient for the reaction (typically in excess).
-
Pre-incubate the mixture at 30 °C for 5 minutes.
-
Initiate the reaction by adding the membrane-bound this compound Synthase preparation.
-
Incubate the reaction at 30 °C with gentle agitation for the desired time (monitor for completion).
-
Monitor product formation by LC-MS. The reaction is expected to yield >97% conversion.[5][11]
-
Terminate the reaction by adding an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing (+)-Salutaridine.
-
Repeat the extraction of the aqueous phase.
-
Combine the organic extracts, dry, and concentrate for further analysis or use.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions and safety requirements. All work should be conducted in a properly equipped laboratory, following all institutional safety guidelines.
References
- 1. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 10. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. uniprot.org [uniprot.org]
Application Notes and Protocols for Salutaridine Extraction and Purification from Poppy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine is a pivotal intermediate in the biosynthesis of morphinan (B1239233) alkaloids, including morphine and codeine, within the opium poppy (Papaver somniferum). As a key branch-point metabolite, the ability to efficiently extract and purify this compound is crucial for a variety of research applications. These include the elucidation of biosynthetic pathways, the development of novel analgesic compounds, and the bioengineering of microorganisms for pharmaceutical production.
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from poppy straw, tailored for laboratory and research-scale applications. The protocols are based on established principles of natural product chemistry and have been compiled from various scientific sources.
Data Presentation
Table 1: Quantitative Analysis of Alkaloid Content in Papaver somniferum
| Alkaloid | Concentration Range in Poppy Straw (mg/100g) | Notes |
| Morphine | 152 - 676 | Major alkaloid, content varies significantly with cultivar.[1] |
| Codeine | 5 - 25 | Typically present at lower concentrations than morphine.[1] |
| Thebaine | Variable, can be the dominant alkaloid in certain cultivars. | A key precursor for semi-synthetic opioids. |
| Papaverine | 29 (average) | A benzylisoquinoline alkaloid.[1] |
| Noscapine | Variable | A phthalideisoquinoline alkaloid with anticancer properties.[2] |
| This compound | Low/Trace | As a metabolic intermediate, concentrations are generally low and transient. |
Note: The concentration of this compound is often not reported in general alkaloid profiles due to its low abundance. Its presence is typically confirmed by targeted and sensitive analytical methods like LC-MS/MS.
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Poppy Straw
This protocol outlines a standard procedure for the initial extraction of a broad spectrum of alkaloids, including this compound, from dried poppy straw.
Materials:
-
Dried and finely milled poppy straw (<1 mm particle size)[3]
-
Extraction Solvent A: 80% Ethanol
-
Extraction Solvent B: Methanol (B129727) acidified with 0.1% acetic acid[4]
-
Extraction Solvent C: 20% Acetic Acid[2]
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
Procedure:
-
Weigh 100 g of finely milled poppy straw and place it in a suitable flask.
-
Add 1 L of the chosen extraction solvent (A, B, or C).
-
Agitate the mixture at room temperature for 12-24 hours using a magnetic stirrer or orbital shaker. For enhanced efficiency, ultrasonication can be employed.[5]
-
Separate the plant material from the solvent by filtration or centrifugation.
-
Collect the supernatant (the crude extract) and repeat the extraction process on the plant residue at least once more to ensure maximum alkaloid recovery.
-
Combine the supernatants from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, crude alkaloid residue.
Protocol 2: Liquid-Liquid Extraction for Alkaloid Fractionation
This protocol describes a liquid-liquid extraction procedure to separate alkaloids from non-alkaloidal components in the crude extract.
Materials:
-
Crude alkaloid residue from Protocol 1
-
1 M Sulfuric acid
-
25% Ammonium (B1175870) hydroxide (B78521) solution
-
Separatory funnel
-
pH meter or pH strips
Procedure:
-
Dissolve the crude alkaloid residue in 200 mL of 1 M sulfuric acid. This will protonate the alkaloids, rendering them water-soluble.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Wash the aqueous phase with 100 mL of dichloromethane or chloroform to remove non-polar impurities. Discard the organic phase.
-
Carefully basify the aqueous phase to approximately pH 9-10 by the dropwise addition of 25% ammonium hydroxide solution while stirring. This will deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution by partitioning with 150 mL of dichloromethane or chloroform. Shake the separatory funnel vigorously, ensuring proper venting.
-
Allow the layers to separate and collect the lower organic phase.
-
Repeat the extraction of the aqueous phase at least two more times with fresh organic solvent.
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic extract to dryness using a rotary evaporator to yield a concentrated alkaloid mixture.
Protocol 3: Purification of this compound using Column Chromatography
This protocol details the separation of this compound from the concentrated alkaloid mixture using column chromatography.
Materials:
-
Concentrated alkaloid mixture from Protocol 2
-
Silica (B1680970) gel 60 (70-230 mesh) for column chromatography
-
Chromatography column
-
Solvent System: A gradient of Chloroform and Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Dragendorff's reagent for alkaloid visualization
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack the chromatography column.
-
Sample Loading: Dissolve a small amount of the concentrated alkaloid mixture in a minimal volume of chloroform and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by incrementally adding methanol. A suggested gradient could be:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
And so on, increasing the methanol percentage.
-
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).
-
TLC Monitoring: Monitor the separation by spotting each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1) and visualize the spots by UV light and/or by spraying with Dragendorff's reagent. Fractions containing compounds with similar Rf values should be pooled.
-
Identification: Identify the fractions containing this compound by comparing their TLC profile with a known this compound standard or by subsequent analysis using HPLC-MS/MS.
-
Final Purification: Combine the this compound-rich fractions and concentrate them to dryness. If necessary, repurify using a similar column chromatography setup with a shallower solvent gradient to achieve higher purity.
Protocol 4: Analytical HPLC for Quantification
This protocol provides a method for the quantitative analysis of this compound in the purified fractions.
Materials:
-
Purified this compound fractions
-
This compound analytical standard
-
HPLC system with a UV or MS/MS detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare solutions of the purified fractions and a series of this compound standards of known concentrations in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or MS/MS detection for higher sensitivity and specificity.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Use this curve to determine the concentration of this compound in the purified fractions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of morphine from (R)-Reticuline, highlighting this compound.
Caption: Workflow for the extraction and purification of this compound from poppy straw.
Concluding Remarks
The successful isolation of this compound from Papaver somniferum requires a multi-step approach involving efficient initial extraction followed by systematic purification. The protocols provided herein serve as a robust foundation for researchers. It is important to note that optimization of each step, particularly the solvent gradient in column chromatography, may be necessary depending on the specific poppy cultivar and the desired purity of the final product. Analytical techniques such as TLC and HPLC-MS/MS are indispensable for monitoring the purification process and confirming the identity and purity of the isolated this compound.
References
Application Note: Quantification of Salutaridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salutaridine is a key intermediate alkaloid in the biosynthesis of morphine and other morphinan (B1239233) alkaloids in plants like the opium poppy (Papaver somniferum).[1][2] As a critical precursor, its accurate quantification is essential for metabolic engineering research, understanding plant biochemistry, and for quality control in the development of plant-derived pharmaceuticals. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the precise measurement of this compound in complex biological matrices.[3] This application note provides a detailed protocol for the robust quantification of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation Protocol (from Plant Material)
A reliable sample preparation protocol is crucial to remove matrix interferences and concentrate the analyte for sensitive detection.[4] The following protocol is a general guideline and may require optimization for different sample matrices.
Materials:
-
Methanol (B129727) (HPLC Grade)
-
0.1% Formic Acid in Water (HPLC Grade)
-
Liquid Nitrogen
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Cation Exchange)
-
Ammoniated Methanol (e.g., 5% ammonia (B1221849) in methanol)
-
Centrifuge, Vortex Mixer, Nitrogen Evaporator
Procedure:
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of acidic methanol (e.g., 0.1% formic acid in methanol) to the powdered sample. Vortex vigorously for 15 minutes.[5]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[6]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.[6]
-
SPE Cleanup (Optional but Recommended):
-
Condition: Condition a cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.
-
Load: Load the filtered extract onto the cartridge.
-
Wash: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute this compound from the cartridge with 2 mL of ammoniated methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5][6]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development on a standard triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 5% B to 95% B over 8 minutes, hold for 2 min, then re-equilibrate for 3 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4500 V |
| Declustering Potential | Optimized for this compound (e.g., 60 V) |
| Collision Gas | Nitrogen |
Data Presentation
Quantitative Data
The method should be validated for linearity, sensitivity, accuracy, and precision. The following tables summarize the expected quantitative performance.
Table 1: Mass Spectrometric Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| This compound | 328.2 | 297.1[8] | 25 | 150 |
| 265.1[8] | 35 | 150 |
| This compound-d3 (IS) | 331.2[8] | 300.1 | 25 | 150 |
Note: this compound-d3 is a suitable internal standard (IS) for stable isotope dilution analysis.[8]
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL[6] |
| Accuracy (% Recovery) | 92% - 108% |
| Precision (% RSD) | < 10% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Relationship Diagram
This diagram shows the logical relationship between the key components of the analytical method.
Caption: Key components of the LC-MS/MS analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Use of Salutaridine Synthase (CYP719B1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine synthase (CYP719B1) is a key cytochrome P450 enzyme in the biosynthesis of morphine and other benzylisoquinoline alkaloids in the opium poppy (Papaver somniferum).[1][2][3][4] It catalyzes the stereospecific intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form this compound, a critical step in the formation of the morphinan (B1239233) scaffold.[1][2][3][5] This enzyme exhibits remarkable stereo- and regioselectivity, making it a valuable tool for biocatalysis in the synthesis of complex alkaloids and novel pharmaceutical compounds.[1][2][3] This document provides detailed application notes and protocols for the expression, characterization, and utilization of CYP719B1 in a research and drug development context.
Application Notes
This compound synthase (CYP719B1) is a membrane-bound cytochrome P450 monooxygenase.[6] Its primary application in biocatalysis is the specific conversion of (R)-reticuline to this compound. This reaction is a pivotal step in the biomimetic synthesis of morphinan alkaloids, which are of significant interest to the pharmaceutical industry for their analgesic properties.[1][2][3]
Key Characteristics:
-
High Selectivity: CYP719B1 is highly selective for its substrate, (R)-reticuline.[1][2][3] Out of numerous compounds tested, only (R)-reticuline and its N-demethylated analogue, (R)-norreticuline, have been shown to be effective substrates.[1][2][3]
-
Stereospecificity: The enzyme is specific for the (R)-enantiomer of reticuline.
-
Reaction Type: It catalyzes an intramolecular C-C phenol coupling reaction, a challenging transformation in traditional organic synthesis.[1][2][3][4]
-
Cofactor Dependence: As a cytochrome P450 enzyme, its activity is dependent on a cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH.[1]
-
Expression Systems: Successful heterologous expression has been achieved in insect cell lines (Spodoptera frugiperda, Sf9), which allows for the production of functional enzyme for biocatalytic applications.[1][3]
Data Presentation
Enzyme Kinetics
The following table summarizes the kinetic parameters of recombinant CYP719B1 expressed in Sf9 cells.
| Substrate | Km (µM) | kcat (min-1) | Optimum pH | Optimum Temperature (°C) | Reference |
| (R)-Reticuline | 6.2 ± 0.93 | 1.64 ± 0.06 | 8.5 | 30 | [2][5] |
Substrate Specificity
A study involving 41 potential substrates revealed the high specificity of CYP719B1. The table below highlights the key findings.
| Substrate | Conversion | Product | Reference |
| (R)-Reticuline | Yes | This compound | [1][2][3] |
| (R)-Norreticuline | Yes | Northis compound | [1][2][3] |
| (S)-Reticuline | No | - | [1] |
| (R,S)-Norreticuline | Not specified | Northis compound | [1] |
| Other Isoquinoline Alkaloids (e.g., Cheilanthifoline) | No | - | [1] |
Experimental Protocols
Protocol 1: Heterologous Expression of CYP719B1 in Spodoptera frugiperda (Sf9) Insect Cells
This protocol is based on the methods described by Gesell et al. (2009).
1. Gene Cloning and Vector Construction:
- Isolate total RNA from P. somniferum stems.
- Synthesize first-strand cDNA.
- Amplify the full-length CYP719B1 coding sequence using PCR with high-fidelity polymerase.
- Clone the PCR product into a suitable baculovirus transfer vector (e.g., pVL1392).
- Similarly, clone a plant-derived cytochrome P450 reductase (CPR) cDNA into a separate transfer vector. Co-expression of CPR is essential for CYP719B1 activity.
2. Generation of Recombinant Baculovirus:
- Co-transfect Sf9 cells with the CYP719B1-containing transfer vector and linearized baculovirus DNA (e.g., BaculoGold™) according to the manufacturer's instructions.
- Harvest the supernatant containing the recombinant virus (P1 stock) after 4-5 days.
- Amplify the viral stock by infecting fresh Sf9 cell cultures to obtain a high-titer stock (P2 and P3).
3. Protein Expression:
- Infect a large-scale Sf9 cell culture (e.g., 500 mL at a density of 2 x 106 cells/mL) with the high-titer recombinant baculoviruses for both CYP719B1 and CPR.
- Incubate the culture at 27°C with shaking (140 rpm) for 48-72 hours.
- Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes).
- The cell pellet can be stored at -80°C until use. Note: The native enzyme is unstable, and for many applications, the resuspended cells or microsomes are used directly in assays without further purification.[1]
Protocol 2: Enzyme Assay for this compound Synthase (CYP719B1) Activity
This protocol is designed for determining the catalytic activity and substrate specificity of CYP719B1.
1. Preparation of Cell Lysate:
- Resuspend the Sf9 cell pellet expressing CYP719B1 and CPR in a suitable buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.5, containing 1 mM EDTA and 1 mM DTT).
- Lyse the cells by sonication or by using a hypotonic buffer.
- Optionally, prepare microsomes by differential centrifugation for a more purified enzyme preparation.
2. Assay Reaction Mixture:
- Prepare the reaction mixture in a final volume of 200 µL containing:
- 30 mM potassium phosphate buffer (pH 8.0 for kinetic analysis, or pH 6.5 for substrate specificity screening with poorly soluble compounds)[1]
- 1.25 mM NADPH[1]
- Substrate: (R)-reticuline (for kinetic analysis, vary concentration from 0.5 to 50 µM; for specificity, use a fixed concentration, e.g., 5 µM)[1]
- ~3 µg of recombinant CYP719B1 (from cell lysate or microsomes)[1]
3. Reaction and Termination:
- Initiate the reaction by adding the cell lysate/microsomes.
- Incubate at 30°C for 15 minutes (ensure the reaction is in the linear range).[1]
- Terminate the reaction by freezing in liquid nitrogen or by adding an organic solvent (e.g., 200 µL of chloroform).[1]
4. Product Extraction and Analysis:
- Extract the product with an equal volume of chloroform (B151607) or ethyl acetate.
- Evaporate the organic solvent to dryness.
- Reconstitute the sample in a suitable solvent (e.g., methanol).
- Analyze the product by LC-MS/MS. Monitor the reaction for the formation of this compound (m/z 328) from (R)-reticuline (m/z 330).[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of morphine from (R)-reticuline.
Caption: Experimental workflow for CYP719B1 expression and assay.
References
- 1. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]
- 5. uniprot.org [uniprot.org]
- 6. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Salutaridine Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine is a pivotal intermediate in the biosynthesis of morphinan (B1239233) alkaloids, including clinically significant analgesics like morphine and codeine. The conversion of (R)-reticuline to this compound is catalyzed by this compound synthase (CYP719B1), a cytochrome P450-dependent monooxygenase.[1][2][3] This intramolecular C-C phenol (B47542) coupling reaction is a critical step that forms the morphinan scaffold.[2] Accurate and reproducible in vitro assays for this compound synthesis are essential for studying enzyme kinetics, screening for inhibitors, and engineering biosynthetic pathways for the production of novel opioids and other pharmaceuticals.
These application notes provide a detailed protocol for conducting in vitro this compound synthesis assays using recombinant this compound synthase expressed in a heterologous system. The protocol covers enzyme preparation, assay setup, and product analysis by HPLC-MS/MS.
Signaling Pathway: Morphinan Alkaloid Biosynthesis
The synthesis of this compound is a key step in the broader pathway of morphinan alkaloid biosynthesis, which begins with the amino acid L-tyrosine. The immediate precursor to this compound is (R)-reticuline.
Caption: Biosynthetic pathway from L-Tyrosine to Morphinan alkaloids.
Experimental Workflow
The overall workflow for the in vitro this compound synthesis assay involves the preparation of the enzyme, execution of the enzymatic reaction, and subsequent analysis of the products.
Caption: Workflow for in vitro this compound synthesis assay.
Data Presentation
Table 1: this compound Synthase (CYP719B1) Kinetic Parameters
| Parameter | Value | Substrate | Conditions | Reference |
| Km | 6.2 µM | (R)-Reticuline | Recombinant enzyme, pH 8.5, 30°C | [3] |
| kcat | 1.64 min-1 | (R)-Reticuline | Recombinant enzyme, pH 8.5, 30°C | [3] |
Table 2: Standard Reaction Mixture for this compound Synthesis Assay
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 1 M | 10 | 100 mM |
| NADPH | 10 mM | 0.5 | 0.05 mM |
| (R)-Reticuline | 10 mM | 1 | 0.1 mM |
| Enzyme Preparation (Microsomes/Cell Lysate) | Varies | 10-20 | Varies |
| Nuclease-Free Water | - | Up to 100 | - |
| Total Volume | 100 |
Note: The optimal pH for the native enzyme is reported to be 7.5, while the recombinant enzyme shows optimal activity at pH 8.5.[1] The buffer pH may be adjusted accordingly.
Experimental Protocols
Preparation of Recombinant this compound Synthase (CYP719B1) and CPR
This protocol describes the expression of this compound synthase (CYP719B1) and a partner cytochrome P450 reductase (CPR), such as AtR2 from Arabidopsis thaliana, in E. coli.[4]
Materials:
-
E. coli expression strain (e.g., ArcticExpress (DE3))
-
Expression vectors containing CYP719B1 and CPR genes
-
Luria-Bertani (LB) medium with appropriate antibiotics (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Suspension Buffer: 100 mM Tricine, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and 20% (v/v) glycerol.[5]
-
DNase I
Procedure:
-
Transform E. coli with expression vectors for CYP719B1 and CPR.
-
Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 30°C with shaking until the OD600 reaches 0.5-0.7.[6]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[6]
-
Incubate the culture at a lower temperature (e.g., 20-25°C) for 20-24 hours to enhance protein folding and solubility.[6]
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 20 min at 4°C).[6]
-
Resuspend the cell pellet in ice-cold Suspension Buffer.
-
Lyse the cells by sonication on ice or by using a French press. Add lysozyme and DNase I to aid lysis and reduce viscosity.
-
To isolate microsomes (membrane fraction containing the P450 enzyme), centrifuge the lysate at 10,000 x g for 20 min at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C.
-
Discard the supernatant. The resulting pellet contains the microsomal fraction.
-
Resuspend the microsomal pellet in a minimal volume of Suspension Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). The enzyme preparation can be used immediately or stored in aliquots at -80°C.
In Vitro this compound Synthesis Assay
Materials:
-
Enzyme preparation (microsomes or whole-cell lysate)
-
(R)-Reticuline (substrate)
-
NADPH
-
Potassium Phosphate (KPi) Buffer (100 mM, pH 7.5) or Tricine Buffer (100 mM, pH 8.5)[4][5]
-
Methanol (for quenching)
-
Microcentrifuge tubes
Procedure:
-
Prepare a master mix containing the buffer and NADPH.
-
In a microcentrifuge tube, add the enzyme preparation.
-
Add the master mix to the enzyme.
-
Pre-incubate the mixture at 30°C for 5 minutes.[4]
-
Initiate the reaction by adding (R)-reticuline. The final volume should be 50-100 µL.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes). The optimal time should be determined empirically to ensure initial velocity conditions.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Vortex the tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., Luna 5 µm C18, 250 x 4.6 mm).[6]
-
Mobile Phase A: Water with 0.1% formic acid or 30 mM ammonium (B1175870) formate, pH 2.8.[6]
-
Mobile Phase B: Acetonitrile or Methanol.[6]
-
Gradient: A suitable gradient to separate (R)-reticuline from this compound. For example: 0-3 min, 0-100% B; 3-5.5 min, 100% B; 5.5-6.5 min, 100-0% B.[1]
-
Column Temperature: 25°C.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
Procedure:
-
Inject the supernatant from the quenched reaction onto the HPLC-MS/MS system.
-
Monitor for the specific MRM transitions for (R)-reticuline and this compound.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with authentic this compound standards.
Data Analysis
-
Construct a standard curve by plotting the peak area of the this compound standard against its known concentration.
-
Use the linear regression equation from the standard curve to calculate the concentration of this compound in the assay samples.
-
Calculate the specific activity of the enzyme preparation (e.g., in pmol of product per mg of protein per minute).
-
For kinetic studies, vary the substrate concentration and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
References
- 1. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application of Salutaridine in the Metabolic Engineering of Alkaloids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine, a key intermediate in the biosynthesis of morphinan (B1239233) alkaloids, stands as a critical pivot point for metabolic engineering efforts aimed at producing high-value pharmaceuticals. As a precursor to thebaine, codeine, and morphine, the efficient production of this compound in microbial hosts like Saccharomyces cerevisiae (yeast) or in planta offers a promising alternative to traditional agricultural sourcing from Papaver somniferum. These application notes provide an overview of the role of this compound in engineered biosynthetic pathways and detail protocols for its production and quantification.
Application Notes
The metabolic engineering of benzylisoquinoline alkaloids (BIAs) has seen significant advancements, with a particular focus on reconstructing the morphine biosynthetic pathway in heterologous systems. This compound is formed from (R)-reticuline through a C-C phenol (B47542) coupling reaction catalyzed by this compound synthase (SalSyn), a cytochrome P450 enzyme.[1][2] Once formed, this compound is a substrate for a cascade of enzymatic reactions leading to thebaine and other morphinans.
The heterologous expression of the enzymes involved in the conversion of (R)-reticuline to thebaine has been successfully demonstrated in yeast.[2][3] Key enzymes in this pathway include:
-
This compound Synthase (SalSyn): Catalyzes the conversion of (R)-reticuline to this compound. This is often a rate-limiting step.
-
This compound Reductase (SalR): Reduces this compound to (7S)-salutaridinol.
-
Salutaridinol 7-O-acetyltransferase (SalAT): Acetylates (7S)-salutaridinol to form (7S)-salutaridinol-7-O-acetate.
Engineered yeast strains expressing these enzymes can produce this compound and downstream alkaloids when fed with precursors like (R)-reticuline or (R,S)-norlaudanosoline.[3][4] Optimization of enzyme expression levels, codon optimization of the genes, and strain engineering to improve precursor supply are common strategies to enhance product titers.[1] Furthermore, the discovery that a human cytochrome P450 enzyme (CYP2D6) can catalyze the formation of this compound from (R)-reticuline has opened up new avenues for enzyme selection in metabolic engineering.[3]
Quantitative Data
The following table summarizes the production of this compound and related morphinan alkaloids in engineered Saccharomyces cerevisiae strains as reported in various studies.
| Product | Host Strain | Precursor | Titer | Reference |
| This compound | S. cerevisiae | (R)-norlaudanosoline | ~20 mg/L | [2] |
| Thebaine | S. cerevisiae | (R)-reticuline | 0.31 mg/L | [2] |
| Thebaine | S. cerevisiae | Sugar (de novo) | 6.4 µg/L | [2] |
| Hydrocodone | S. cerevisiae | Sugar (de novo) | 0.3 µg/L | [2] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Thebaine from (R)-Reticuline
References
- 1. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Salutaridine Reductase (SalR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine Reductase (SalR) is a key enzyme in the biosynthesis of morphinan (B1239233) alkaloids, a class of compounds that includes pharmaceutically important analgesics like morphine and codeine.[1][2] As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, SalR catalyzes the stereospecific reduction of this compound to (7S)-salutaridinol, utilizing NADPH as a cofactor.[2] This reaction is a critical step in the morphine biosynthetic pathway within species such as Papaver somniferum (opium poppy). Understanding the kinetics, substrate specificity, and optimal reaction conditions of SalR is crucial for applications in metabolic engineering, synthetic biology, and the development of novel biocatalytic processes for the production of valuable pharmaceuticals. These application notes provide detailed protocols for the expression, purification, and enzymatic assay of SalR, along with a summary of its kinetic properties.
Signaling Pathway and Experimental Workflow
The biosynthesis of morphine from (R)-reticuline involves a series of enzymatic conversions. This compound synthase, a cytochrome P450 enzyme, catalyzes the formation of this compound from (R)-reticuline.[3] SalR then reduces the C7 keto group of this compound to a hydroxyl group, yielding (7S)-salutaridinol. This intermediate is subsequently acetylated by salutaridinol (B1235100) 7-O-acetyltransferase (SalAT) to form salutaridinol-7-O-acetate, which spontaneously cyclizes to thebaine, a precursor to codeine and morphine.
Figure 1: Simplified morphine biosynthesis pathway highlighting the SalR-catalyzed step.
A typical experimental workflow for characterizing SalR involves the expression of the recombinant enzyme, its purification, and subsequent kinetic analysis through an enzyme assay.
Figure 2: Experimental workflow for SalR expression, purification, and analysis.
Data Presentation
The kinetic parameters of SalR have been determined for the wild-type enzyme from Papaver bracteatum and for several mutants. The data highlight the enzyme's affinity for its substrates and its catalytic efficiency. Notably, SalR can be subject to substrate inhibition by this compound.
| Enzyme Variant | Km (this compound) [µM] | Km (NADPH) [µM] | kcat [s-1] | Vmax [nkat/mg] | Ki (this compound) [µM] | Catalytic Efficiency (kcat/Km) [s-1M-1] |
| Wild-type | 7.9 | 15 | 1.55 | 93 | 140 | 1.96 x 105 |
| V106A | 10.4 | 20.1 | 2.95 | - | 1000 | 2.84 x 105 |
| S181A | 11.2 | 14.8 | 2.33 | - | 1000 | 2.08 x 105 |
| K186V | 10.1 | 16.2 | 1.49 | - | 1000 | 1.48 x 105 |
| F104A/I275A | - | - | higher than WT | - | no inhibition | - |
Note: Kinetic parameters were determined at pH 7.5 and 30°C. The Vmax for the wild-type is presented in nanokatals per milligram of protein. Data for mutants are presented relative to the wild-type where specific values were not available.
Experimental Protocols
Recombinant Expression and Purification of His-tagged SalR from E. coli
This protocol describes the expression of N-terminally His-tagged SalR in E. coli and its purification from inclusion bodies using immobilized metal affinity chromatography (IMAC) with on-column refolding.
1. Expression:
-
Transform E. coli BL21(DE3) cells with a suitable expression vector containing the His-tagged SalR gene.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Inclusion Body Isolation:
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100) and once with a final wash buffer without Triton X-100.
3. Solubilization and Purification:
-
Solubilize the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl, 5 mM DTT).
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with Solubilization Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10 column volumes of Solubilization Buffer.
4. On-column Refolding and Elution:
-
Perform on-column refolding by applying a linear gradient from Solubilization Buffer to Refolding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT) over 10-20 column volumes.
-
Elute the refolded protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 500 mM imidazole, 1 mM DTT).
-
Collect fractions and analyze for the presence of SalR by SDS-PAGE.
-
Pool the fractions containing pure SalR and dialyze against Storage Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
-
Store the purified enzyme at -80°C.
This compound Reductase Enzyme Assay
This assay measures the activity of SalR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified SalR enzyme
-
This compound stock solution (in DMSO or methanol)
-
NADPH stock solution (in assay buffer)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.5
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
880 µL of Assay Buffer
-
100 µL of NADPH stock solution (final concentration 100-200 µM)
-
10 µL of purified SalR enzyme solution
-
-
Incubate the mixture at 30°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 10 µL of this compound stock solution (final concentration will vary for kinetic analysis, typically 1-100 µM).
-
Immediately mix by pipetting and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
-
Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic degradation of NADPH or background absorbance changes.
Mandatory Visualizations
SalR Catalytic Mechanism
This compound Reductase belongs to the short-chain dehydrogenase/reductase (SDR) family, which typically employs a catalytic triad (B1167595) of Ser-Tyr-Lys for catalysis.[2] The reaction involves the transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of NADPH to the C7 carbonyl carbon of this compound. A proton is donated by a conserved tyrosine residue in the active site to the carbonyl oxygen of the substrate.
Figure 3: Proposed catalytic mechanism of this compound Reductase.
Troubleshooting and Considerations
-
Substrate Inhibition: SalR exhibits substrate inhibition at high concentrations of this compound.[4][5] This can be mitigated by using substrate concentrations below the inhibitory constant (Ki) or by using engineered variants of the enzyme with reduced substrate inhibition.[1] For kinetic analyses, it is important to test a wide range of substrate concentrations to identify the inhibitory range.
-
Protein Solubility: Recombinant SalR expressed in E. coli often forms inclusion bodies.[6] The provided purification protocol is designed to handle this issue through denaturation and on-column refolding. Proper refolding is critical for obtaining active enzyme.
-
Cofactor Stability: NADPH is susceptible to degradation. It is recommended to prepare fresh NADPH solutions and keep them on ice.
-
Substrate Solubility: this compound has limited solubility in aqueous solutions and is typically dissolved in an organic solvent like DMSO or methanol. Ensure that the final concentration of the organic solvent in the assay mixture is low (typically <1%) to avoid enzyme inhibition.
References
- 1. Removal of substrate inhibition and increase in maximal velocity in the short chain dehydrogenase/reductase this compound reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of Substrate Inhibition and Increase in Maximal Velocity in the Short Chain Dehydrogenase/Reductase this compound Reductase Involved in Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols: Synthesis of Salutaridine Derivatives for Aporphine Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of salutaridine derivatives and their subsequent conversion into aporphine (B1220529) alkaloids. Aporphines are a significant class of isoquinoline (B145761) alkaloids with a wide range of pharmacological activities, making their efficient synthesis a key focus in medicinal chemistry and drug development.[1][2] this compound, a morphinan (B1239233) alkaloid found in the opium poppy, serves as a crucial intermediate in the biomimetic synthesis of these valuable compounds.[3][4]
The protocols outlined below are based on established chemical and chemo-enzymatic methodologies, offering reproducible procedures for laboratory-scale synthesis.
I. Chemo-enzymatic Synthesis of (+)-Salutaridine
The biosynthesis of this compound in Papaver somniferum involves the stereoselective C-C phenol-coupling of (R)-reticuline, a reaction catalyzed by the cytochrome P450 enzyme this compound synthase (CYP719B1).[5][6][7] A chemo-enzymatic approach that combines organic synthesis with biocatalysis provides an efficient route to (+)-salutaridine.[8][9][10][11]
Logical Workflow for Chemo-enzymatic Synthesis of (+)-Salutaridine
Caption: Chemo-enzymatic synthesis of (+)-Salutaridine.
Experimental Protocol: Enzymatic Conversion of (R)-Reticuline to (+)-Salutaridine
This protocol is adapted from a chemo-enzymatic strategy employing this compound synthase.[8][10]
Materials:
-
(R)-Reticuline
-
E. coli cells co-expressing this compound Synthase (CYP719B1) and a cytochrome P450 reductase (e.g., AtR2)
-
Potassium phosphate (B84403) buffer (KPi), 100 mM, pH 7.5
-
NADPH
-
D-glucose
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a reaction mixture containing 100 mM KPi buffer (pH 7.5).
-
Suspend the E. coli cells expressing SalSyn and the reductase in the buffer to an optical density at 600 nm (OD₆₀₀) of approximately 0.22.
-
Add D-glucose to a final concentration of 50 mM to serve as a cofactor regeneration source.
-
Add NADPH to a final concentration of 0.05 mM.
-
Prepare a stock solution of racemic reticuline (B1680550) (or enantiopure (R)-reticuline) in DMSO. Add the substrate to the reaction mixture to a final concentration of 0.2 mM (final DMSO concentration of 0.2% v/v).
-
Incubate the reaction at 30°C with shaking (180 rpm) for 20 hours. Oxygen availability is crucial for the reaction.
-
Monitor the reaction progress by taking aliquots at time intervals and analyzing them by HPLC.
Note: this compound synthase is highly stereo- and regioselective, converting only (R)-reticuline to this compound.[6][12]
II. Acid-Catalyzed Rearrangement of this compound to Aporphines
This compound can be efficiently converted to 2,3,10,11-tetrasubstituted (R)-aporphines through an acid-catalyzed rearrangement.[4] This transformation serves as a chemical proof of the biosynthetic link between morphinan-dienes and aporphines. The reaction proceeds via a protonation-induced, aromatization-driven mechanism.
Workflow for Acid-Catalyzed Aporphine Synthesis
Caption: Acid-catalyzed rearrangement of this compound to Aporphines.
Quantitative Data: Synthesis of Aporphine Derivatives from this compound
The following table summarizes the yields of various (R)-aporphine derivatives obtained from the acid-catalyzed rearrangement of this compound in the presence of different nucleophiles (alcohols).[4]
| Product Name | Nucleophile (Solvent) | Reaction Conditions | Yield (%) | Reference |
| 11-Hydroxy-2,3,10-trimethoxyaporphine | Methanol (B129727) | H₂SO₄, 30 min, 90°C | 78 | [4] |
| (R)-2,10-Dimethoxy-3-ethoxy-11-hydroxyaporphine | Ethanol | H₂SO₄, 30 min, 90°C | 40 | [4] |
| (R)-2,10-Dimethoxy-11-hydroxy-3-propoxyaporphine | n-Propanol | H₂SO₄, 30 min, 90°C | 33 | [4] |
Experimental Protocol: General Procedure for Acid-Catalyzed Rearrangement
This protocol is a generalized procedure based on the synthesis of 11-hydroxy-2,3,10-trimethoxyaporphine.[4]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol (or other alcohol nucleophile)
-
Potassium hydrogen carbonate (KHCO₃) solution
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve this compound (e.g., 0.1 g, 0.3 mmol) in methanol (5 mL).
-
Add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Heat the reaction mixture at 90°C for 30 minutes.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of potassium hydrogen carbonate.
-
Extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable mobile phase (e.g., dichloromethane/methanol, 9/1 v/v) to yield the pure aporphine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
III. Biosynthetic Pathway Context
This compound is a pivotal intermediate in the biosynthesis of morphinan alkaloids in the opium poppy.[3][5] Understanding this pathway provides context for the importance of this compound as a precursor.
Biosynthetic Pathway from (R)-Reticuline to Thebaine
Caption: Biosynthesis of Thebaine from (R)-Reticuline.
This biosynthetic sequence highlights the natural role of this compound and its derivatives.[13][14] The conversion to salutaridinol is catalyzed by this compound reductase, and subsequent acetylation facilitates the formation of thebaine.[14][15] This natural pathway inspires the biomimetic approaches used in synthetic chemistry to access diverse alkaloid scaffolds.
References
- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]
- 8. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]
- 11. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. EP1837396A1 - this compound reductase and morphine biosynthesis - Google Patents [patents.google.com]
Functional Expression of Salutaridine Synthase in Sf9 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functional expression of Salutaridine Synthase (CYP719B1) from Papaver somniferum in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression vector system (BEVS). This compound synthase is a key cytochrome P450-dependent monooxygenase in the biosynthesis of morphine and other benzylisoquinoline alkaloids.[1][2] The protocols outlined below cover the entire workflow from cell culture to enzyme activity assays, providing a framework for the production and characterization of this important enzyme for applications in metabolic engineering, synthetic biology, and drug discovery.
Data Presentation
The functional expression of recombinant this compound Synthase (CYP719B1) in Sf9 cells yields a catalytically active enzyme. Key quantitative parameters are summarized below.
Table 1: Summary of this compound Synthase (CYP719B1) Characteristics
| Parameter | Value | Notes |
| Enzyme Identity | This compound Synthase | Cytochrome P450 monooxygenase |
| Gene Name | CYP719B1 | From Papaver somniferum (Opium Poppy) |
| Substrate | (R)-reticuline | |
| Product | This compound | Intramolecular C-C phenol-coupling product[1][2] |
| Expression System | Baculovirus-infected Sf9 cells | |
| Subcellular Location | Endoplasmic Reticulum (Membrane-bound) | |
| Optimal pH | 8.5[1] | |
| Optimal Temperature | 30°C[1] |
Table 2: Kinetic Parameters of Recombinant this compound Synthase
| Parameter | Value | Substrate | Evidence |
| Michaelis-Menten Constant (Km) | 6.2 µM[1] | (R)-reticuline | [1] |
| Catalytic Rate Constant (kcat) | 1.64 min-1[1] | (R)-reticuline | [1] |
| Expression Yield | Not explicitly reported | - | Further optimization may be required. |
| Specific Activity | Not explicitly reported | - | Can be determined from purified protein. |
Mandatory Visualization
Diagram 1: Morphine Biosynthetic Pathway
The following diagram illustrates the central role of this compound Synthase in the conversion of (R)-reticuline to this compound, a critical step in the biosynthesis of morphine.
Caption: Key steps in the morphine biosynthetic pathway.
Diagram 2: Experimental Workflow for this compound Synthase Production
This workflow outlines the major stages involved in producing and characterizing recombinant this compound Synthase in Sf9 cells.
References
Application Notes and Protocols for the Stereospecific Reduction of Salutaridine to Salutaridinol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The stereospecific reduction of salutaridine to 7(S)-salutaridinol is a critical step in the biosynthesis of morphine and other morphinan (B1239233) alkaloids in the opium poppy (Papaver somniferum).[1][2] This reaction is catalyzed by the enzyme this compound reductase (SalR), an NADPH-dependent short-chain dehydrogenase/reductase (SDR).[3][4][5] The high stereospecificity of this reduction is crucial, as only the (7S)-epimer of salutaridinol (B1235100) can be further converted to thebaine and subsequently to morphine.[3] Understanding and harnessing this enzymatic transformation is of significant interest for the biotechnological production of opioids and for the development of novel analgesic compounds. These application notes provide detailed protocols for the enzymatic reduction of this compound and the analysis of its product, salutaridinol.
I. Biochemical Pathway
The reduction of this compound is a key step embedded within the broader morphine biosynthetic pathway. The pathway originates from (R)-reticuline, which undergoes an intramolecular C-C phenol (B47542) coupling to form this compound, a reaction catalyzed by this compound synthase.[2][6] this compound reductase then stereospecifically reduces the keto group at position 7 of this compound to a hydroxyl group, yielding 7(S)-salutaridinol.[1][3] This intermediate is subsequently acetylated by salutaridinol 7-O-acetyltransferase to form salutaridinol-7-O-acetate, the direct precursor of thebaine.[7][8][9]
Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine.
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound reductase (SalR) from Papaver somniferum.
Table 1: Kinetic Parameters of this compound Reductase (SalR)
| Parameter | Value | Substrate/Cofactor | Source |
| Apparent Km | 23 µM | This compound | [10] |
| Apparent Km | 125 µM | NADPH | [10] |
| pH Optimum (Forward Reaction) | 6.0 - 6.5 | - | [10] |
| pH Optimum (Reverse Reaction) | 9.0 - 9.5 | - | [10] |
| Molecular Weight (Mr) | 52 ± 3 kDa | - | [10] |
| Isoelectric Point (pI) | 4.4 | - | [10] |
Table 2: Properties of Recombinant this compound Reductase (SalR)
| Property | Description | Source |
| Expression System | Escherichia coli | [11][12] |
| Purification Method | Cobalt-affinity and size-exclusion chromatography | [11][12] |
| Crystallization Conditions | Hanging-drop vapor-diffusion with ammonium (B1175870) sulfate (B86663) as precipitant | [11] |
| X-ray Diffraction Resolution | 1.9 Å | [11][12] |
III. Experimental Protocols
A. Protocol for Enzymatic Reduction of this compound
This protocol describes the in vitro reduction of this compound to salutaridinol using purified recombinant this compound reductase.
1. Materials and Reagents:
-
Purified this compound reductase (SalR) from P. somniferum (recombinantly expressed)
-
This compound
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Methanol (B129727) or DMSO (for dissolving this compound)
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream for solvent evaporation
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in methanol or DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
Potassium phosphate buffer (100 mM, pH 7.0) to a final volume of 500 µL.
-
NADPH to a final concentration of 1 mM.
-
This compound to a final concentration of 10-50 µM (added from the stock solution).
-
Purified SalR enzyme preparation (concentration to be optimized, e.g., 0.06 U/mL).
-
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate the reaction mixture at 30°C for 1-4 hours with gentle agitation.
-
Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously to extract the product.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing salutaridinol.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize product recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried product in a suitable solvent (e.g., methanol) for analysis.
B. Protocol for Analysis of Salutaridinol
The product of the enzymatic reaction, salutaridinol, can be analyzed for its identity and stereoisomeric purity using chromatographic techniques.
1. Materials and Reagents:
-
Reaction product (resuspended in methanol)
-
Salutaridinol standard
-
Mobile phase solvents for HPLC (e.g., acetonitrile, water, formic acid)
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar) for stereoisomer separation
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
2. HPLC Analysis for Product Identification:
-
Equilibrate the HPLC system with the appropriate mobile phase.
-
Inject the resuspended reaction product onto the HPLC column.
-
Run the analysis using a suitable gradient or isocratic method.
-
Monitor the elution profile at a characteristic wavelength for salutaridinol (e.g., 280 nm).
-
Compare the retention time of the product peak with that of a salutaridinol standard to confirm its identity.
-
For definitive identification, couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the product.
3. Chiral HPLC for Stereoisomer Analysis:
-
To determine the stereospecificity of the reduction, employ a chiral HPLC column.
-
Develop a separation method that can resolve the (7S)-salutaridinol and the potential (7R)-epi-salutaridinol stereoisomers. This often requires optimization of the mobile phase composition and flow rate.
-
Inject the reaction product and analyze the chromatogram for the presence of one or two peaks corresponding to the salutaridinol stereoisomers.
-
Quantify the peak areas to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) and confirm the stereospecificity of the enzymatic reaction. The reaction catalyzed by SalR is expected to produce exclusively 7(S)-salutaridinol.[3]
IV. Workflow Diagrams
Caption: Experimental workflow for this compound reduction.
Caption: Logical relationship of reaction components.
References
- 1. Salutaridinol - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EP1837396A1 - this compound reductase and morphine biosynthesis - Google Patents [patents.google.com]
- 4. Removal of substrate inhibition and increase in maximal velocity in the short chain dehydrogenase/reductase this compound reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC 1.1.1.248 [iubmb.qmul.ac.uk]
- 6. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular characterization of the salutaridinol 7-O-acetyltransferase involved in morphine biosynthesis in opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of this compound:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]
- 11. Crystallization and preliminary X-ray diffraction analysis of this compound reductase from the opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols for Salutaridine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salutaridine is a morphinan (B1239233) alkaloid and a key intermediate in the biosynthesis of morphine in the opium poppy (Papaver somniferum)[1]. While its role in plant biochemistry is well-established, its pharmacological effects on mammalian cells are an emerging area of research. Preliminary studies have indicated potential biological activities, including the inhibition of osteoclast differentiation and vasorelaxant effects[2]. These application notes provide a comprehensive guide for utilizing this compound in in-vitro cell culture studies to explore its cytotoxic, anti-inflammatory, and other potential therapeutic properties. The protocols outlined below are designed to serve as a foundation for researchers to develop and optimize their specific experimental designs.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a template for researchers to populate with their own experimental data. It includes commonly measured parameters in cell culture studies.
| Cell Line | Assay Type | Parameter | Value (e.g., µM) | Treatment Duration (hours) | Reference |
| e.g., RAW 264.7 | Cytotoxicity | IC50 | User-defined | 24, 48, 72 | Internal Data |
| e.g., HUVEC | Vasorelaxation | EC50 | User-defined | User-defined | Internal Data |
| e.g., MCF-7 | Cytotoxicity | IC50 | User-defined | 24, 48, 72 | Internal Data |
| e.g., PC-3 | Cytotoxicity | IC50 | User-defined | 24, 48, 72 | Internal Data |
| e.g., HepG2 | Cytotoxicity | IC50 | User-defined | 24, 48, 72 | Internal Data |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic compound, and proper solubilization is critical for accurate and reproducible in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Solvent Selection: Due to its hydrophobic nature, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-20 mM.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Crucial Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Cytotoxicity Assays
To determine the effect of this compound on cell viability and proliferation, standard cytotoxicity assays such as the MTT and LDH assays are recommended.
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
This assay measures the release of LDH from damaged cells, indicating loss of membrane integrity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
LDH assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC and PI staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Anti-Inflammatory Assay: Inhibition of NF-κB Activation
This compound's potential anti-inflammatory effects can be investigated by examining its ability to inhibit the NF-κB signaling pathway.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Reagents for Western blotting (see Protocol 5)
-
Primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Protein Extraction: Lyse the cells and extract total protein (see Protocol 5).
-
Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated p65 (the active form) and total p65.
Western Blotting for Signaling Pathway Analysis
Western blotting is a key technique to investigate the effect of this compound on specific protein expression and phosphorylation, providing insights into its mechanism of action.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., targeting proteins in the NF-κB or MAPK pathways) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway for this compound's inhibition of osteoclastogenesis.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Overcoming low yield in chemical synthesis of Salutaridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Salutaridine, with a focus on overcoming low yields.
Troubleshooting Guide: Low this compound Yield
Low yields in this compound synthesis can arise from two main stages: the chemical synthesis of its precursor, (R)-reticuline, and the subsequent enzymatic conversion to this compound. This guide is divided into these two stages to help you pinpoint and resolve the issue.
Part 1: Issues in the Chemical Synthesis of Precursors (e.g., Bischler-Napieralski Reaction)
A common and critical step in forming the core structure of reticuline (B1680550) precursors is the Bischler-Napieralski reaction, which cyclizes a β-arylethylamide to form a 3,4-dihydroisoquinoline.[1][2] Low yields in this step are a frequent bottleneck.
Common Problems and Solutions
| Problem ID | Observation | Potential Cause(s) | Recommended Solution(s) |
| BN-01 | Low or No Product Formation | 1. Deactivated Aromatic Ring: The substrate has electron-withdrawing groups, hindering the electrophilic aromatic substitution.[3] 2. Insufficiently Potent Dehydrating Agent: Reagents like POCl₃ alone may not be strong enough for less reactive substrates.[2] 3. Presence of Moisture: Water quenches the dehydrating agent.[4] | 1. Use stronger dehydrating conditions, such as a mixture of P₂O₅ in refluxing POCl₃.[2] 2. Consider a milder, more modern protocol using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine).[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[4] |
| BN-02 | Significant Styrene-like Side Product Formation | Retro-Ritter Reaction: The nitrilium ion intermediate fragments, which is common if the resulting styrene (B11656) is highly conjugated.[5] | 1. Shift Equilibrium: Use the corresponding nitrile (e.g., acetonitrile) as the reaction solvent to suppress the fragmentation pathway.[5] 2. Use Milder Reagents: Employing Tf₂O or oxalyl chloride-based methods can avoid the formation of the intermediate that leads to the retro-Ritter reaction.[5] |
| BN-03 | Formation of a Thick, Unmanageable Tar | 1. Excessively High Temperature: Causes decomposition of starting material or product. 2. Prolonged Reaction Time: Leads to polymerization and degradation. | 1. Control Temperature: Gradually increase the heat and consider using a lower-boiling solvent (e.g., toluene (B28343) instead of xylene).[6] 2. Monitor Reaction: Closely monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| BN-04 | Complex, Inseparable Mixture of Products | Harsh Conditions: Strongly acidic conditions and high heat can cause product degradation or unexpected side reactions. | 1. Use Milder Conditions: Switch to a protocol using Tf₂O/2-chloropyridine, which often proceeds at lower temperatures.[1] 2. Optimize Purification: Develop a more effective column chromatography method by testing different solvent systems. |
Troubleshooting Workflow for Bischler-Napieralski Reaction
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler napieralski reaction | PPTX [slideshare.net]
Technical Support Center: Salutaridine Production in Engineered Yeast
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of salutaridine in engineered Saccharomyces cerevisiae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the engineering and cultivation of yeast for this compound production.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SAL-001 | Low or no this compound production, but the precursor (R)-reticuline is detected. | 1. Inefficient this compound Synthase (SalSyn) Activity: The cytochrome P450 enzyme (CYP719B1) responsible for converting (R)-reticuline to this compound may have low expression or activity.[1] 2. Suboptimal CPR Partnering: The cytochrome P450 reductase (CPR) paired with SalSyn may not be optimal for electron transfer. 3. Incorrect Enzyme Localization: SalSyn, being a membrane-bound protein, may not be correctly localized to the endoplasmic reticulum (ER). | 1. Optimize SalSyn Expression: - Use a strong, constitutive promoter (e.g., TDH3, TEF1) to drive SalSyn expression.[2] - Test different codon-optimized versions of the SalSyn gene for yeast. 2. Screen CPR Variants: Co-express SalSyn with different CPRs (e.g., from Arabidopsis thaliana or the native yeast CPR1) to find the most compatible partner.[2] 3. Engineer N-terminal Signal Peptides: Fuse different N-terminal signal peptides to SalSyn to ensure proper ER targeting and membrane integration. |
| SAL-002 | Low or no production of the precursor, (R)-reticuline. | 1. Bottleneck in the (S)-reticuline to (R)-reticuline conversion: The fusion enzyme DRS-DRR, which epimerizes (S)-reticuline, may have low activity. 2. Insufficient Precursor Supply: Low availability of the initial precursors, L-tyrosine or norlaudanosoline, can limit the entire pathway. 3. Suboptimal Methyltransferase Activity: The methyltransferases (6OMT, CNMT, 4'OMT) converting norlaudanosoline to reticuline (B1680550) may be imbalanced or inefficient.[2] | 1. Enhance DRS-DRR Expression: Increase the copy number or use a stronger promoter for the DRS-DRR gene. 2. Boost Precursor Biosynthesis: - Overexpress key enzymes in the yeast central metabolism to increase the tyrosine pool.[1] - Supplement the medium with L-tyrosine or norlaudanosoline. 3. Tune Methyltransferase Expression: Experiment with different promoters of varying strengths for the three methyltransferases to balance the pathway flux.[2] |
| SAL-003 | Poor yeast growth and viability during fermentation. | 1. Toxicity of Intermediates: Accumulation of pathway intermediates, such as dopamine (B1211576) or reticuline, can be toxic to the cells. 2. Metabolic Burden: High-level expression of numerous heterologous enzymes can impose a significant metabolic load on the yeast. 3. Suboptimal Fermentation Conditions: pH, temperature, and aeration may not be optimal for both yeast health and enzyme activity.[3] | 1. Balance Pathway Flux: Adjust the expression levels of pathway enzymes to prevent the accumulation of any single intermediate. 2. Optimize Fermentation Parameters: - Maintain the pH of the culture medium between 5.0 and 6.0.[3][4] - Lower the cultivation temperature to 25°C, as many plant-derived enzymes, including P450s, show improved stability and activity at lower temperatures.[3] - Ensure adequate aeration, as cytochrome P450 enzymes require oxygen. 3. Select a Robust Yeast Strain: Consider using industrial yeast strains known for their tolerance to stress conditions. |
| SAL-004 | Inconsistent product titers between experiments. | 1. Plasmid Instability: If using plasmids, they may be lost during prolonged cultivation, especially without continuous selection pressure. 2. Variability in Preculture Conditions: Inconsistent age or density of the inoculum can lead to variable fermentation performance. 3. Media Component Degradation: Some media components may be unstable or degrade over time. | 1. Genomic Integration: Integrate the expression cassettes of the biosynthetic pathway into the yeast genome for stable, long-term expression. 2. Standardize Inoculation Protocol: Use a standardized protocol for preparing the inoculum, ensuring a consistent cell density and growth phase. 3. Use Freshly Prepared Media: Prepare media, especially solutions containing vitamins and other sensitive components, fresh for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting titer for this compound in an initial engineered yeast strain?
A1: Initial engineered yeast strains fed with (R,S)-norlaudanosoline have been reported to produce approximately 20 mg/L of this compound.[3] However, this can vary significantly based on the specific enzymes, promoters, and host strain used.
Q2: How can I improve the expression of this compound synthase, a cytochrome P450 enzyme, in yeast?
A2: Improving the functional expression of cytochrome P450s like this compound synthase in yeast often requires a multi-faceted approach:
-
Codon Optimization: Synthesize the gene with codons optimized for S. cerevisiae expression.
-
Promoter Selection: Use strong constitutive promoters like TDH3 or TEF1.
-
CPR Co-expression: Co-express the P450 with a compatible cytochrome P450 reductase (CPR) to ensure efficient electron transfer. Screening different CPRs is often beneficial.[2]
-
N-Terminal Engineering: Modify the N-terminal sequence to improve ER targeting and membrane insertion.
-
Lower Cultivation Temperature: Cultivating the yeast at a lower temperature (e.g., 20-25°C) can enhance the proper folding and stability of P450 enzymes.[3]
Q3: What is the best carbon source to use in the fermentation medium?
A3: Glucose is the most commonly used carbon source for S. cerevisiae. However, the concentration should be carefully controlled in a fed-batch fermentation to avoid overflow metabolism (the Crabtree effect), where the yeast produces ethanol (B145695) even in the presence of oxygen. A controlled feed of glucose maintains respiratory metabolism, which is essential for the oxygen-dependent P450 enzymes.
Q4: How does the choice of nitrogen source affect production?
A4: The nitrogen source can influence both cell growth and secondary metabolite production. While ammonium (B1175870) sulfate (B86663) is a common and inexpensive nitrogen source, some studies suggest that using a mixture of amino acids can reduce the metabolic burden on the cell for de novo amino acid synthesis and potentially improve product yields.[5]
Q5: How can I accurately quantify this compound and its precursor, (R)-reticuline?
A5: The standard method for quantifying these alkaloids is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[6][7] This technique allows for sensitive and specific detection and quantification of the compounds in a complex mixture like a yeast culture supernatant or cell lysate. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid to improve peak shape and ionization.
Data Presentation
Table 1: Reported Titers of Key Benzylisoquinoline Alkaloids in Engineered S. cerevisiae
| Compound | Substrate | Titer | Reference |
| (S)-Reticuline | Norlaudanosoline | ~150 mg/L | [3] |
| (S)-Reticuline | Glucose (de novo) | 19.2 µg/L | [1] |
| This compound | (R)-norlaudanosoline | ~20 mg/L | [3] |
| Thebaine | (R)-reticuline | 0.31 mg/L | [1] |
| Thebaine | Glucose (de novo) | 6.4 µg/L | [1] |
| Codeine | Thebaine | 7.7 mg/L | [3] |
| Morphine | Thebaine | 4.7 mg/L | [3] |
Experimental Protocols
Protocol 1: Construction of a this compound-Producing Yeast Strain
This protocol outlines the steps for introducing the genes necessary for converting (R)-reticuline to this compound into a yeast strain that already produces (R)-reticuline.
-
Gene Synthesis and Cloning:
-
Synthesize the codon-optimized gene for this compound synthase (SalSyn, CYP719B1) from Papaver somniferum.
-
Synthesize the codon-optimized gene for a compatible cytochrome P450 reductase (CPR), for example, from Arabidopsis thaliana.
-
Clone each gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., pTDH3 for SalSyn and pTEF1 for CPR). Each vector should also contain a unique selectable marker (e.g., URA3, LEU2).
-
-
Yeast Transformation (Lithium Acetate (B1210297) Method):
-
Inoculate a single colony of the (R)-reticuline-producing yeast strain into 5 mL of YPD medium and grow overnight at 30°C.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
-
Harvest the cells by centrifugation, wash with sterile water, and then with 0.1 M lithium acetate (LiOAc).
-
Resuspend the cell pellet in the transformation mix containing the expression plasmids, single-stranded carrier DNA, PEG, and LiOAc.
-
Heat shock the cells at 42°C for 40-60 minutes.
-
Plate the transformed cells onto synthetic complete (SC) drop-out medium lacking the appropriate nutrients corresponding to the selectable markers on your plasmids.
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
-
Verification of Transformants:
-
Pick several colonies and perform colony PCR to confirm the integration or presence of the SalSyn and CPR genes.
-
Grow the confirmed colonies in liquid selective medium for further analysis.
-
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol describes a typical fed-batch fermentation process to enhance this compound production.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 10 mL of selective SC medium and grow overnight at 30°C with shaking.
-
Use this culture to inoculate a larger volume (e.g., 100 mL) of the same medium and grow for 24 hours.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare a bioreactor with a defined minimal medium containing a limiting amount of glucose (e.g., 20 g/L). The medium should also contain necessary salts, vitamins, and trace elements.
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.5.
-
Run the batch phase at 30°C with controlled pH (5.5) and dissolved oxygen (DO) above 30%.
-
-
Fed-Batch Phase:
-
Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed a concentrated glucose solution at a rate that maintains a low glucose concentration in the bioreactor, preventing ethanol formation.
-
After a period of biomass accumulation, lower the temperature to 25°C to enhance enzyme stability and activity.
-
If your strain requires a precursor, add it at the beginning of the fed-batch phase.
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD₆₀₀), and to quantify this compound and other metabolites by HPLC or LC-MS/MS.
-
Protocol 3: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
Centrifuge 1 mL of the yeast culture to pellet the cells.
-
Take the supernatant for analysis of secreted this compound. If intracellular this compound is to be measured, perform cell lysis (e.g., with glass beads).
-
Filter the sample through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then re-equilibrate.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific parent-to-daughter ion transitions for this compound and (R)-reticuline for quantification.
-
Quantification: Create a standard curve using authentic this compound standard of known concentrations.
-
Visualizations
Caption: Biosynthetic pathway from (S)-Reticuline to this compound in engineered yeast.
Caption: General experimental workflow for producing this compound in engineered yeast.
Caption: Simplified diagram of a yeast stress response pathway relevant to metabolic engineering.
References
- 1. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Improving the functionality of surface-engineered yeast cells by altering the cell wall morphology of the host strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrogen and carbon source balance determines longevity, independently of fermentative or respiratory metabolism in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the nitrogen source on Saccharomyces cerevisiae anaerobic growth and product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Phenol Coupling of (R)-Reticuline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges in the regioselective phenol (B47542) coupling of (R)-reticuline to form salutaridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzymatic Coupling using this compound Synthase (CYP719B1)
Question 1: My enzymatic reaction shows low or no conversion of (R)-reticuline to this compound. What are the possible causes and solutions?
Answer: Low or no conversion in the enzymatic coupling using this compound synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1), is a common issue. Here are the primary causes and troubleshooting steps:
-
Enzyme Instability and Activity: this compound synthase is a membrane-associated protein and can be unstable.[1]
-
Troubleshooting:
-
Use whole-cell systems: Instead of purified enzyme, consider using whole E. coli or yeast cells co-expressing SalSyn and a cytochrome P450 reductase (CPR).[1] This can improve stability and cofactor regeneration.
-
Proper storage: Store enzyme preparations (lyophilized cells, cell-free extracts) at -80°C.
-
Fresh preparations: Use freshly prepared cell cultures or recently thawed enzyme stocks for each experiment.
-
-
-
Cofactor Limitation: The reaction is dependent on NADPH as a cofactor.[2]
-
Oxygen Limitation: As a P450 enzyme, SalSyn requires molecular oxygen.
-
Troubleshooting:
-
Vigorous shaking: Ensure adequate aeration by using baffled flasks and vigorous shaking (e.g., 180-900 rpm).[1]
-
Optimize volume-to-headspace ratio: A larger headspace in the reaction vessel can improve oxygen availability.
-
-
-
Substrate Inhibition: High concentrations of (R)-reticuline can inhibit the enzyme.
-
Troubleshooting:
-
Low substrate concentration: Start with a low concentration of (R)-reticuline (e.g., 0.2 mM).[1]
-
Fed-batch approach: If higher productivity is needed, consider a fed-batch strategy where the substrate is added portion-wise over time.
-
-
-
Incorrect pH or Temperature: The enzyme has optimal operating conditions.
Question 2: How can I confirm the product of my enzymatic reaction is indeed this compound and not other isomers?
Answer: this compound synthase (CYP719B1) is highly stereo- and regioselective for the ortho-para coupling of (R)-reticuline to form this compound.[4][5] However, it is crucial to confirm the identity of your product.
-
HPLC-MS Analysis: The most common method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Expected Retention Times: Under specific chromatographic conditions, (R)-reticuline and this compound will have distinct retention times. For example, in one reported method, (R)-reticuline eluted at 2.37 min and this compound at 2.48 min.[5]
-
Mass-to-Charge Ratio (m/z): The protonated molecule [M+H]⁺ for (R)-reticuline is m/z 330, and for this compound is m/z 328.[5]
-
-
NMR Spectroscopy: For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. You can compare the ¹H and ¹³C NMR data of your product with published data for this compound.[6]
Chemical Oxidative Coupling
Question 3: My chemical oxidation of (R)-reticuline yields a mixture of products with low regioselectivity. How can I improve the formation of this compound?
Answer: Achieving high regioselectivity in the chemical oxidative coupling of (R)-reticuline is a significant challenge. The reaction can produce a mixture of four main isomers: this compound (para-ortho), isoboldine (B12402355) (ortho-para), pallidine (B12720000) (para-para), and corytuberine (B190840) (ortho-ortho).[7]
-
Choice of Oxidizing Agent: The choice of reagent significantly impacts the product distribution.
-
Potassium Ferricyanide: This reagent often leads to a mixture of pallidine and isoboldine with very low yields of this compound.[8]
-
Hypervalent Iodine Reagents (e.g., PIDA, PIFA): These reagents are used for oxidative phenol coupling but can also result in low yields and mixtures of products when applied to unprotected reticuline (B1680550).[1][9]
-
Vanadium Trichloride (VCl₃): This reagent has also been reported to yield a mixture of isomers.[8]
-
-
Protecting Group Strategies: To achieve high regioselectivity towards this compound, a protecting group strategy is often necessary in chemical synthesis. This involves protecting the phenolic hydroxyl groups that you do not want to react, directing the coupling to the desired positions. However, this adds extra steps to the synthesis.
-
Biomimetic Approach as an Alternative: Due to the inherent difficulties in controlling regioselectivity chemically, the enzymatic approach using this compound synthase is the most effective method for producing this compound with high purity.[1]
Question 4: How can I separate the different isomers produced in the chemical coupling reaction?
Answer: The separation of the isomeric products of (R)-reticuline coupling can be achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used. The separation of these closely related isomers can be challenging and requires careful optimization of the mobile phase composition, gradient, and column chemistry.
-
Column Chromatography: For preparative scale separation, column chromatography on silica (B1680970) gel can be employed, though it may be difficult to achieve baseline separation of all isomers.
Quantitative Data Summary
Table 1: Enzymatic Conversion of (R)-Reticuline to (+)-Salutaridine using this compound Synthase (CYP719B1)
| Parameter | Condition | Result | Reference |
| Enzyme System | Co-expressed SalSyn (CYP719B1) and AtR2 in E. coli | >99% conversion | [1] |
| Substrate Conc. | 0.2 mM (racemic reticuline) | >97% MS yield | [1][10] |
| Cofactor | 0.05 mM NADPH | - | [1] |
| Cofactor Regen. | 50 mM D-glucose, Glucose Dehydrogenase | - | [1] |
| Buffer | 100 mM KPi, pH 7.5 | - | [1] |
| Temperature | 30 °C | - | [1] |
| Agitation | 180 rpm | - | [1] |
| Reaction Time | 20 h | - | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (+)-Salutaridine from (R)-Reticuline
This protocol is adapted from Cigan et al., 2023.[1]
-
Preparation of the Biocatalyst: Use whole E. coli cells co-expressing this compound synthase (CYP719B1) and a suitable cytochrome P450 reductase (e.g., AtR2). The cells can be used as a suspension.
-
Reaction Setup: In a suitable reaction vessel (e.g., a baffled flask), combine the following components:
-
100 mM Potassium Phosphate (KPi) buffer, pH 7.5.
-
Suspended E. coli cells to an OD₆₀₀ of approximately 0.22.
-
50 mM D-glucose.
-
Glucose dehydrogenase (GDH) for cofactor regeneration.
-
0.05 mM NADPH.
-
(R)-reticuline (can be added as a solution in a minimal amount of DMSO, e.g., 0.2% v/v final concentration) to a final concentration of 0.2 mM.
-
-
Incubation: Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 180 rpm) for 20 hours. Ensure good aeration.
-
Reaction Monitoring and Product Analysis: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC-MS.
-
Product Extraction: After the reaction is complete, the product can be extracted from the reaction mixture using an organic solvent like ethyl acetate.
Visualizations
Caption: Comparison of enzymatic and chemical phenol coupling of (R)-reticuline.
Caption: Troubleshooting workflow for low enzymatic conversion.
References
- 1. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the syntheses of heterocyclic compounds. Part CCCLXXXII. Phenolic oxidative coupling of reticuline by use of various reagents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting substrate inhibition of Salutaridine Reductase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Salutaridine Reductase (SalR). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound Reductase?
This compound Reductase (SalR) is an enzyme that catalyzes the stereospecific reduction of this compound to 7(S)-salutaridinol, a key step in the biosynthesis of morphine in the opium poppy (Papaver somniferum)[1][2]. It utilizes NADPH as a cofactor[1]. The reaction is reversible, meaning SalR can also catalyze the oxidation of salutaridinol (B1235100) to this compound[1].
Q2: What is substrate inhibition and why is it a concern for this compound Reductase?
Substrate inhibition is a common phenomenon in enzyme kinetics where the enzyme's reaction rate decreases at high substrate concentrations[3][4]. This is a significant issue for this compound Reductase as it is known to exhibit strong substrate inhibition[2]. This can lead to misleading kinetic data and reduced efficiency in biocatalytic applications. The proposed mechanism for this inhibition in SalR involves an alternative binding mode for this compound at high concentrations, which prevents productive catalysis[2].
Q3: What are the known kinetic parameters for this compound Reductase?
The kinetic parameters for SalR can vary depending on the specific experimental conditions. However, studies on the recombinant enzyme from Papaver somniferum have established the following approximate values:
| Substrate | Km (µM) | Vmax (pkat/mg) |
| This compound | 30.9 ± 13.2 | 5.8 ± 1.3 |
| NADPH | 80 ± 9 | 9.4 ± 0.3 |
| Salutaridinol | 198 ± 45 | 4.8 ± 0.4 |
| NADP+ | 26 ± 3 | 5.9 ± 0.2 |
| Data sourced from Gerardy and Zenk, 1993, as cited in patent EP1837396A1[1]. |
Troubleshooting Guide
Q4: My this compound Reductase activity decreases at high this compound concentrations. What is happening and how can I fix it?
This is a classic sign of substrate inhibition[5]. At high concentrations, it is believed that a second molecule of this compound binds to the enzyme in a non-productive manner, hindering the catalytic process[2].
Troubleshooting Steps:
-
Perform a Substrate Titration Experiment: To identify the optimal substrate concentration, you need to determine the concentration at which SalR activity is maximal before inhibition occurs.
-
Lower the Substrate Concentration: Once the optimal concentration is determined, subsequent experiments should be performed at or below this concentration to avoid inhibition.
-
Consider Enzyme Engineering: For long-term and industrial applications, site-directed mutagenesis of SalR has been shown to reduce or even eliminate substrate inhibition, in some cases while increasing maximal velocity[2].
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a typical procedure to identify the concentration range of this compound that yields the highest SalR activity without causing significant substrate inhibition.
Materials:
-
Purified this compound Reductase
-
This compound stock solution
-
NADPH stock solution
-
Reaction buffer (e.g., 100 mM Potassium Phosphate, pH 6.5)
-
Microplate reader or spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Prepare a this compound Dilution Series: Prepare a series of this compound concentrations in the reaction buffer. The range should be broad enough to observe both the initial increase in activity and the subsequent decrease due to inhibition (e.g., 0 µM to 500 µM).
-
Prepare the Reaction Master Mix: In a single tube, prepare a master mix containing the reaction buffer, a fixed, saturating concentration of NADPH (e.g., 200 µM), and the purified SalR enzyme.
-
Initiate the Reaction: In each well of the microplate, add a constant volume of the SalR/NADPH master mix to the different this compound concentrations.
-
Monitor NADPH Oxidation: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the SalR activity.
-
Calculate Initial Velocities: Determine the initial reaction velocity for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Plot and Analyze the Data: Plot the initial velocity as a function of the this compound concentration. The optimal concentration will be at the peak of the curve. The subsequent decrease in velocity confirms substrate inhibition.
Visualizations
Caption: Key steps in the morphine biosynthetic pathway.
Caption: A workflow for troubleshooting substrate inhibition.
Caption: A model illustrating productive vs. inhibitory substrate binding.
References
- 1. EP1837396A1 - this compound reductase and morphine biosynthesis - Google Patents [patents.google.com]
- 2. Removal of substrate inhibition and increase in maximal velocity in the short chain dehydrogenase/reductase this compound reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 5. benchchem.com [benchchem.com]
Optimizing reaction conditions for Salutaridine synthase activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Salutaridine synthase (CYP719B1) activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound synthase.
Q1: What are the optimal pH and temperature for this compound synthase activity?
A1: The optimal reaction conditions for recombinant this compound synthase (CYP719B1) are a pH of 8.5 and a temperature of 30°C.[1][2] However, it's noteworthy that the native enzyme isolated from Papaver somniferum has shown temperature and pH optima at 20–25°C and 7.5, respectively.[2]
Q2: My enzyme shows low or no activity. What are the possible causes?
A2: There are several potential reasons for low or no enzymatic activity:
-
Missing Cytochrome P450 Reductase (CPR): this compound synthase, a cytochrome P450 enzyme, requires a plant-derived cytochrome P450 reductase for its activity.[2][3] Ensure that a suitable CPR is included in your reaction mixture when using a heterologously expressed enzyme.
-
Incorrect Substrate: The enzyme is highly stereo- and regioselective. It primarily utilizes (R)-reticuline as a substrate to produce this compound.[2][4] It can also use (R)-norreticuline to form northis compound.[2][4] Using other potential substrates is unlikely to yield a product.
-
Sub-optimal Reaction Conditions: Verify that the pH and temperature of your reaction buffer are within the optimal range (pH 8.5, 30°C for recombinant enzyme).[1][2]
-
Cofactor Depletion: The reaction requires NADPH as a cofactor.[5][6] Ensure that sufficient concentrations of NADPH are present in the reaction mixture. A cofactor regeneration system can be employed for longer reactions.
-
Enzyme Instability: The native this compound synthase is known to be unstable, which can hinder its purification and characterization.[3] While recombinant expression can improve stability, improper handling or storage can still lead to loss of activity.
Q3: How can I confirm that the product of my reaction is indeed this compound?
A3: Mass spectrometry is a reliable method to confirm the identity of the reaction product. You can analyze the reaction mixture and compare the mass spectrum of the product with that of a this compound standard.[7]
Q4: I am observing substrate inhibition. How can this be addressed?
A4: While the provided search results mention substrate inhibition for this compound Reductase, it is a possibility for this compound Synthase as well. If you suspect substrate inhibition, it is advisable to perform a substrate titration experiment to determine the optimal substrate concentration. Running the reaction at excessively high concentrations of (R)-reticuline may lead to reduced enzyme activity.
Optimal Reaction Conditions
The following table summarizes the key quantitative data for optimizing this compound synthase activity.
| Parameter | Optimal Value (Recombinant) | Optimal Value (Native) | Notes |
| pH | 8.5[1][2] | 7.5[2] | pH can significantly impact enzyme activity. |
| Temperature | 30°C[1][2] | 20-25°C[2] | Enzyme stability may decrease at higher temperatures. |
| Substrate | (R)-reticuline[2][4] | (R)-reticuline[3] | Highly selective for (R)-reticuline and (R)-norreticuline. |
| Cofactor | NADPH[5][6] | NADPH[6] | Essential for the catalytic activity. |
| Kinetics (KM) | 6.2 µM for (R)-reticuline[1] | Not specified | Michaelis-Menten kinetics are followed.[2] |
| Catalytic Rate (kcat) | 1.64 min-1 for (R)-reticuline[1] | Not specified |
Experimental Protocols
Key Experiment: this compound Synthase Activity Assay
This protocol outlines a general method for assaying the activity of recombinantly expressed this compound synthase.
1. Reagents and Buffers:
-
Tris-HCl buffer (100 mM, pH 8.5)
-
(R)-reticuline stock solution (in a suitable solvent like DMSO)
-
NADPH stock solution (in buffer)
-
Recombinant this compound synthase (CYP719B1)
-
Recombinant Cytochrome P450 Reductase (CPR)
-
Quenching solution (e.g., ethyl acetate)
-
Internal standard (for quantitative analysis)
2. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:
-
Tris-HCl buffer (to final volume)
-
(R)-reticuline (to desired final concentration, e.g., 10 µM)
-
NADPH (to desired final concentration, e.g., 1 mM)
-
Cytochrome P450 Reductase
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound synthase enzyme.
-
Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate).
-
Add an internal standard if quantitative analysis is desired.
-
Vortex the mixture vigorously to extract the product into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the organic phase for analysis.
3. Product Analysis:
-
The extracted product can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the this compound produced.
Visualizations
Caption: Experimental workflow for this compound synthase activity assay.
Caption: Key steps in the morphine biosynthetic pathway involving this compound synthase.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. This compound | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Site-Directed Mutagenesis of Salutaridine Reductase
Welcome to the technical support center for the site-directed mutagenesis of Salutaridine Reductase (SalR). This resource is designed for researchers, scientists, and drug development professionals aiming to improve the kinetic properties of this key enzyme in the morphine biosynthesis pathway. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound Reductase (SalR) and what is its function? A1: this compound Reductase (SalR, EC 1.1.1.248) is an enzyme found in the opium poppy, Papaver somniferum. It plays a crucial role in the biosynthesis of morphine and other related alkaloids.[1] SalR catalyzes the stereospecific, NADPH-dependent reduction of the keto group in this compound to produce 7(S)-salutaridinol, a direct precursor to thebaine.[2][3][4]
Q2: Why is improving the kinetics of SalR a research goal? A2: Improving the kinetics of SalR can enhance the efficiency of biosynthetic pathways engineered in microorganisms for the production of valuable pharmaceuticals like morphine, codeine, and their derivatives. Key goals include increasing the maximal reaction velocity (Vmax), improving substrate affinity (lowering Km), and eliminating substrate inhibition, which is a known characteristic of the wild-type enzyme.[2]
Q3: What is site-directed mutagenesis and how is it applied to SalR? A3: Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to the DNA sequence of a gene.[5] For SalR, this involves altering the codons for specific amino acids in the active site or other key regions to study their role in substrate binding and catalysis.[6][7] By creating mutant versions of the enzyme, researchers can identify residues critical for its function and engineer variants with improved kinetic properties.[2][6]
Q4: Which amino acid residues in SalR are common targets for mutagenesis? A4: Previous studies have identified several key residues. For example, Asn-152, Ser-180, Tyr-236, and Lys-240 are involved in the proton transfer system, while Arg-44 and Arg-48 are crucial for the enzyme's strong preference for the NADPH cofactor.[6][7] Other residues within the substrate-binding pocket have been mutated to reduce substrate inhibition and increase maximal velocity.[2]
Q5: What are the expected outcomes of successful mutagenesis on SalR kinetics? A5: A successful mutagenesis experiment could result in an SalR variant with a higher turnover number (kcat), a lower Michaelis constant (Km) for this compound, and reduced or eliminated substrate inhibition.[2][8] The ultimate goal is an enzyme that is more efficient for use in biocatalytic and synthetic biology applications.
Troubleshooting Guides
This section addresses common problems encountered during the experimental workflow for SalR mutagenesis.
Problem 1: PCR for mutagenesis failed (no band or very weak band on gel).
-
Possible Cause: Suboptimal primer design.
-
Solution: Ensure your primers are correctly designed, typically around 30 base pairs in length with the mutation centered.[9] The 5' ends of the forward and reverse primers should align back-to-back. Use a primer design tool like NEBaseChanger to calculate the optimal annealing temperature (Ta).[10] For high-fidelity polymerases like Q5, the annealing temperature should often be set at Tm+3°C.[11]
-
Possible Cause: Incorrect template DNA concentration or quality.
-
Solution: The quality and concentration of the plasmid template are critical. Use a low amount of template (e.g., ≤10 ng) as too much can inhibit the PCR reaction.[10][12] Ensure the plasmid was freshly prepared and has not undergone excessive freeze-thaw cycles.[12]
-
Possible Cause: Inappropriate PCR cycling conditions.
-
Solution: Verify your extension time; a standard recommendation is 20-30 seconds per kilobase of the plasmid.[10][11] Ensure the denaturation temperature is adequate (e.g., 98°C for Q5 polymerase).[11]
Problem 2: After transformation, I have very few or no colonies.
-
Possible Cause: Low transformation efficiency.
-
Solution: Always use highly competent cells. Ensure the volume of the DNA solution added does not exceed 1/10th the volume of the competent cells, as this can reduce efficiency.[12] If you are using more than 1 µL of the PCR product or KLD reaction mix, a buffer exchange or PCR purification step is recommended prior to transformation.[10]
-
Possible Cause: Incorrect antibiotic selection.
-
Solution: Double-check that the selectable marker on your plasmid matches the antibiotic used in your agar (B569324) plates.[10]
Problem 3: Sequencing results show only the wild-type SalR sequence, not my desired mutation.
-
Possible Cause: Incomplete digestion of the parental (template) plasmid.
-
Solution: The DpnI enzyme is used to digest the methylated parental plasmid, leaving the unmethylated, newly synthesized mutant plasmid.[11] If you have a high background of wild-type colonies, increase the DpnI digestion time (e.g., 30-60 minutes).[10][11] Using a minimal amount of template plasmid (≤10 ng) in the initial PCR also helps reduce the amount of parental plasmid that needs to be digested.[10]
-
Possible Cause: PCR amplification failed, leading to the transformation of only the residual template plasmid.
-
Solution: Before proceeding to the digestion and transformation steps, confirm the success of your PCR by running a small amount of the product on an agarose (B213101) gel. A single, clean band of the expected size (corresponding to your linearized plasmid) indicates a successful reaction.[11]
Problem 4: The purified mutant SalR enzyme shows no activity.
-
Possible Cause: The mutation is critical for protein folding or stability.
-
Solution: The targeted amino acid may have been essential for maintaining the correct three-dimensional structure of the enzyme. Analyze the protein structure (if available, or using a homology model) to predict if the mutation would disrupt key structural elements. Consider a more conservative amino acid substitution (e.g., replacing an amino acid with one of a similar size and charge).
-
Possible Cause: The mutation is in a critical catalytic residue.
-
Solution: If you mutated a residue directly involved in catalysis (e.g., Asn-152, Ser-180, Tyr-236, or Lys-240), a complete loss of activity might be expected.[6][7] This result, while negative in terms of improving kinetics, confirms the residue's essential role.
Data Presentation
Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant this compound Reductase
This table summarizes representative kinetic data from studies on SalR, highlighting the effects of site-directed mutagenesis.
| Enzyme Variant | Km (this compound) [µM] | Vmax [pkat/mg] | Substrate Inhibition | Change in Catalytic Efficiency (Vmax/Km) | Reference |
| Wild-Type (WT) | 30.9 ± 13.2 | 5.8 ± 1.3 | Yes (Strong) | Baseline (0.18) | [1] |
| Mutant A | ~35 | ~4.5 | Reduced | ~72% of WT | Fictional Example |
| Mutant B | ~25 | ~7.0 | No | ~155% of WT | Fictional Example |
| Double Mutant | Not Reported | Higher than WT | No | Increased | [2] |
Note: Data for "Mutant A" and "Mutant B" are illustrative examples based on common outcomes of mutagenesis experiments. The "Double Mutant" refers to a published variant where substrate inhibition was successfully removed with an increase in maximal velocity.[2]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of SalR (PCR-Based Method)
-
Primer Design: Design a pair of mutagenic primers, each complementary to opposite strands of the plasmid DNA. The desired mutation should be in the center of the primers, with ~15 bp of correct sequence on both sides.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction using a high-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase).
-
Add 1-10 ng of the plasmid containing the wild-type SalR gene as a template.
-
Add 0.5 µM of each primer.
-
Use the polymerase manufacturer's recommended cycling conditions, optimizing the annealing temperature and extension time (20-30 sec/kb of plasmid length).[11]
-
-
DpnI Digestion:
-
Transformation:
-
Transform 5 µL of the DpnI-treated product into high-efficiency competent E. coli cells.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and check for any unintended changes.
-
Protocol 2: Expression and Purification of Recombinant His-tagged SalR
-
Transformation: Transform the verified plasmid (wild-type or mutant) into an E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a 500 mL LB culture (with the appropriate antibiotic) with an overnight starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 8,000g for 10 min).[13]
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 5 mM 2-mercaptoethanol).[13]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000g for 20 min) to remove cell debris.[13]
-
-
Purification:
-
Apply the supernatant to a cobalt or nickel-affinity chromatography column (e.g., Talon or Ni-NTA resin) pre-equilibrated with lysis buffer.[13]
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 10-20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged SalR protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
(Optional) For higher purity, perform size-exclusion chromatography as a final polishing step.[14]
-
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Determine the protein concentration using a Bradford or BCA assay.
Protocol 3: Enzyme Kinetic Assay for SalR
-
Reaction Mixture: Prepare a reaction mixture in a 200 µL total volume containing 150 mM potassium phosphate (B84403) buffer (pH 6.0) and 100 nmol NADPH.[13]
-
Enzyme Addition: Add a known amount of purified SalR enzyme to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding this compound. To determine kinetic parameters, vary the concentration of this compound across a range (e.g., 0.1x to 10x the expected Km).
-
Incubation: Incubate the reaction at 30°C for a fixed time (e.g., 1-4 minutes), ensuring the reaction is in the linear range.[13]
-
Reaction Quenching: Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Analysis: Analyze the formation of the product, salutaridinol, using HPLC or LC-MS.
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation (or a substrate inhibition model, if applicable) using non-linear regression software to determine the Vmax and Km values.
Mandatory Visualizations
Caption: Role of this compound Reductase (SalR) in the morphine biosynthetic pathway.
Caption: General experimental workflow for site-directed mutagenesis of SalR.
Caption: Logical workflow for troubleshooting common mutagenesis experiment issues.
References
- 1. EP1837396A1 - this compound reductase and morphine biosynthesis - Google Patents [patents.google.com]
- 2. Removal of substrate inhibition and increase in maximal velocity in the short chain dehydrogenase/reductase this compound reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. Molecular modeling and site-directed mutagenesis reveal the benzylisoquinoline binding site of the short-chain dehydrogenase/reductase this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Crystallization and preliminary X-ray diffraction analysis of this compound reductase from the opium poppy Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization and preliminary X-ray diffraction analysis of this compound reductase from the opium poppy Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing instability of intermediates in Salutaridine biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of salutaridine and its subsequent conversion to thebaine. The focus is on addressing the inherent instability of key intermediates in this pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments related to this compound biosynthesis, particularly focusing on the stability of intermediates.
Issue 1: Low or no thebaine production from salutaridinol (B1235100).
-
Question: I am providing salutaridinol and acetyl-CoA to my in vitro reaction with SalAT, but I am seeing very low yields of thebaine. What could be the problem?
-
Answer: The conversion of salutaridinol to thebaine involves two enzymatic steps and a critical intermediate, (7S)-salutaridinol-7-O-acetate, which is known to be unstable.[1][2] Several factors could be contributing to low thebaine yield:
-
Suboptimal pH: The spontaneous rearrangement of (7S)-salutaridinol-7-O-acetate to thebaine is highly pH-dependent. The optimal pH for this reaction is between 8 and 9.[1] At a neutral pH of 7, the intermediate is more likely to degrade into undesired dibenz[d,f]azonine alkaloids.[1][3]
-
Inefficient Thebaine Synthase (THS) Activity: While the conversion to thebaine can occur spontaneously at alkaline pH, the reaction is significantly accelerated by the enzyme thebaine synthase (THS).[2] Low THS activity will result in a slower conversion rate and potentially more degradation of the intermediate.
-
Degradation of (7S)-salutaridinol-7-O-acetate: This intermediate is labile. If the conditions are not optimal for its rapid conversion to thebaine, it will degrade.
-
Troubleshooting Steps:
-
Verify and Optimize Reaction pH:
-
Ensure your reaction buffer is maintained at a pH between 8.0 and 9.0 for optimal spontaneous conversion to thebaine.
-
If using thebaine synthase, the optimal pH for the enzyme is around 7.5.[2] However, even at this pH, the presence of active THS is crucial to channel the intermediate efficiently towards thebaine.
-
-
Ensure Thebaine Synthase (THS) Activity:
-
If you are using a purified or partially purified system, confirm the activity of your THS enzyme using a standard assay.
-
If you are working with crude extracts, ensure that the extraction and storage conditions have not denatured the enzyme.
-
-
Minimize Reaction Time: Reduce the incubation time to minimize the exposure of the unstable intermediate to non-ideal conditions.
-
Analyze for Byproducts: Use HPLC to check for the presence of dibenz[d,f]azonine alkaloids, which would indicate degradation of the intermediate at a lower pH.
Issue 2: Accumulation of this compound and low levels of downstream products.
-
Question: My reaction is accumulating this compound, and I am not seeing efficient conversion to salutaridinol and subsequently to thebaine. What is happening?
-
Answer: This issue points to a problem with the enzyme this compound reductase (SalR), which is responsible for the conversion of this compound to salutaridinol.
Troubleshooting Steps:
-
Check this compound Reductase (SalR) Activity:
-
Verify the activity of your SalR enzyme preparation. The enzyme has a pH optimum of 6.0-6.5 for the forward reaction (this compound to salutaridinol).
-
Ensure the presence of the necessary cofactor, NADPH. The reaction is strictly dependent on NADPH.
-
-
Substrate Inhibition of SalR: SalR can be subject to substrate inhibition by this compound.[4]
-
Try running the reaction with a lower initial concentration of this compound.
-
If possible, use a fed-batch approach to maintain a low but steady concentration of this compound.
-
-
Product Inhibition: While less common for this specific enzyme, consider the possibility of product inhibition by salutaridinol if it accumulates to high levels.
Issue 3: Formation of an unexpected byproduct with a mass corresponding to a dibenz[d,f]azonine alkaloid.
-
Question: I am observing a significant peak in my HPLC analysis that does not correspond to this compound, salutaridinol, or thebaine, but has a mass consistent with a dibenz[d,f]azonine alkaloid. Why is this forming?
-
Answer: The formation of dibenz[d,f]azonine alkaloids is a known side reaction that occurs when the intermediate (7S)-salutaridinol-7-O-acetate is maintained at a neutral pH (around 7.0).[1][3]
Troubleshooting Steps:
-
Strict pH Control:
-
For the non-enzymatic conversion to thebaine, maintain the reaction pH between 8.0 and 9.0.
-
If conducting the reaction at a physiological pH of around 7.0-7.5, the presence of a highly active thebaine synthase (THS) is critical to ensure the rapid and specific conversion of the intermediate to thebaine, thereby minimizing the formation of the dibenz[d,f]azonine byproduct.[2]
-
-
Enzyme Purity and Activity: Ensure your enzyme preparations (SalAT and THS) are active and free of any contaminants that might alter the local pH or interfere with the reaction.
Data on Intermediate Stability
The stability of the key intermediate, (7S)-salutaridinol-7-O-acetate, is crucial for successful thebaine synthesis. The following table summarizes the known effects of pH on its conversion.
| pH | Predominant Product(s) | Reference(s) |
| 6.0 - 7.0 | Dibenz[d,f]azonine alkaloids | [1][3] |
| 7.5 | Thebaine (catalyzed by Thebaine Synthase) | [2] |
| 8.0 - 9.0 | Thebaine (spontaneous allylic elimination) | [1] |
Note: Quantitative data on the thermal stability of (7S)-salutaridinol-7-O-acetate is limited in the literature. However, it is known to be a labile compound, and prolonged incubation at elevated temperatures should be avoided. Thebaine itself is relatively stable at temperatures up to 200°C, with a half-life of approximately 3 minutes at this temperature.
Experimental Protocols
Protocol 1: In Vitro Assay for Salutaridinol-7-O-Acetyltransferase (SalAT) and Thebaine Synthase (THS) Activity
This protocol is designed to measure the conversion of salutaridinol to thebaine through the sequential action of SalAT and THS.
Materials:
-
Salutaridinol
-
Acetyl-CoA
-
Enzyme preparation (containing SalAT and THS, either purified or as a cell-free extract)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 2 volumes of ethyl acetate)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, salutaridinol (e.g., 50 µM), and acetyl-CoA (e.g., 200 µM).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Vortex vigorously to extract the products into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
-
Analyze the sample by HPLC to quantify the amount of thebaine produced.
Protocol 2: In Vitro Assay for this compound Reductase (SalR) Activity
This protocol measures the conversion of this compound to salutaridinol.
Materials:
-
This compound
-
NADPH
-
Enzyme preparation (containing SalR)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 6.5)
-
Quenching solution (e.g., 2 volumes of ethyl acetate)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, this compound (e.g., 20 µM to avoid substrate inhibition), and NADPH (e.g., 100 µM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined time (e.g., 15 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the product as described in Protocol 1.
-
Analyze the sample by HPLC to quantify the amount of salutaridinol produced.
Visualizations
Caption: this compound biosynthesis pathway highlighting the unstable intermediate.
Caption: Troubleshooting workflow for low thebaine yield.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. morphine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Removal of substrate inhibition and increase in maximal velocity in the short chain dehydrogenase/reductase this compound reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RNAi Suppression of Salutaridinol 7-O-acetyltransferase (SalAT)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RNAi to suppress Salutaridinol (B1235100) 7-O-acetyltransferase (SalAT) for the purpose of accumulating Salutaridine in Papaver somniferum.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of successful SalAT RNAi suppression in Papaver somniferum?
Q2: Why does this compound accumulate instead of salutaridinol, the direct substrate of SalAT?
While salutaridinol is the direct substrate for SalAT, RNAi suppression of SalAT has been shown to cause the unexpected accumulation of this compound.[1][4] Research suggests the formation of an enzyme complex between this compound Reductase (SalR) and SalAT.[1] When SalAT is suppressed, this complex may be disrupted, leading to the accumulation of this compound. The ratio of this compound to salutaridinol in transgenic plants has been observed to range from 2:1 to 56:1.[1]
Q3: What level of SalAT transcript reduction is necessary to see an effect on metabolite accumulation?
Studies have shown that a reduction of SalAT transcript levels to approximately 12% of that in control plants is effective in causing the accumulation of this compound.[2][3]
Q4: What is a typical concentration of this compound that can be expected in transgenic plants?
In transgenic Papaver somniferum lines with effective SalAT suppression, this compound can accumulate to constitute up to 23% of the total alkaloid content.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low accumulation of this compound in transgenic plants. | 1. Inefficient RNAi construct: The hairpin construct may not be effectively targeting the SalAT gene. 2. Poor transformation efficiency: The introduction of the RNAi construct into the plant genome may have been unsuccessful. 3. Gene silencing variability: The level of gene silencing can vary between different transgenic lines. | 1. Verify RNAi construct: Sequence the construct to ensure its integrity. Design alternative constructs targeting different regions of the SalAT gene. 2. Optimize transformation protocol: Review and optimize the Agrobacterium tumefaciens-mediated transformation protocol. Ensure proper selection of transformed tissues. 3. Screen multiple transgenic lines: Generate and screen a larger number of independent transgenic lines to identify those with effective gene silencing. |
| High variability in this compound accumulation between different transgenic lines. | 1. Positional effect of T-DNA insertion: The location of the T-DNA insertion in the plant genome can influence the level of transgene expression and subsequent gene silencing. 2. Somaclonal variation: Variations can arise during the tissue culture process. | 1. Characterize T-DNA insertion sites: For key transgenic lines, determine the T-DNA insertion site to investigate positional effects. 2. Propagate promising lines: Once a high-accumulating line is identified, propagate it clonally to ensure consistent performance. |
| Accumulation of salutaridinol instead of or in higher proportion to this compound. | 1. Incomplete suppression of SalAT: While SalAT activity is reduced, it may not be low enough to cause the accumulation of this compound due to the enzyme complex dynamics. | 1. Select for stronger silencing: Screen for transgenic lines with the lowest SalAT transcript levels. 2. Re-evaluate RNAi construct: Consider designing a more potent RNAi construct, potentially targeting multiple members of the gene family if they exist. |
| Reduced plant vigor or altered phenotype in transgenic lines. | 1. Off-target effects of the RNAi construct: The RNAi construct may be unintentionally silencing other genes. 2. Metabolic burden: The high accumulation of a specific metabolite like this compound could be placing a metabolic strain on the plant. | 1. Bioinformatic analysis: Perform a BLAST search of the RNAi construct sequence against the Papaver somniferum genome to identify potential off-targets. 2. Phenotypic analysis: Carefully observe and document any phenotypic changes in the transgenic plants compared to controls. Select lines with minimal negative pleiotropic effects. |
Data Presentation
Table 1: Impact of SalAT RNAi on Alkaloid Profile in Papaver somniferum
| Alkaloid | Control Plants (Wild Type) | SalAT RNAi Transgenic Plants | Reference |
| This compound | Not detectable | Up to 23% of total alkaloids | [2][3] |
| Salutaridinol | Low levels | Accumulates, but typically less than this compound (ratio of this compound to salutaridinol from 2:1 to 56:1) | [1] |
| Thebaine | Present | Decreased concentrations | [1] |
| Codeine | Present | Decreased concentrations | [1] |
| Morphine | Present | Levels remained constant | [1] |
Table 2: Molecular Analysis of SalAT RNAi Transgenic Lines
| Parameter | Observation in Transgenic Lines | Reference |
| SalAT Transcript Level | Reduced to ~12% of control levels | [2][3] |
| SalR Transcript Level | Unaffected | [1] |
Experimental Protocols
RNAi Construct Design and Assembly
This protocol outlines the creation of a DNA-encoded hairpin RNA construct for SalAT suppression.
-
Target Sequence Selection: Select a unique ~300-500 bp region of the Papaver somniferum SalAT cDNA. Perform a BLAST search against the poppy genome to minimize off-target effects.
-
Primer Design: Design primers to amplify the selected target sequence. Add appropriate restriction sites to the primers for cloning.
-
Amplification: Amplify the target sequence from P. somniferum cDNA using PCR.
-
Cloning: Clone the amplified fragment into a vector in both sense and antisense orientations, separated by an intron (e.g., the Pdk intron) to create the hairpin structure.
-
Transfer to Binary Vector: Subclone the entire hairpin cassette into a suitable Agrobacterium binary vector containing a plant-selectable marker (e.g., nptII for kanamycin (B1662678) resistance).
-
Verification: Sequence the final construct to confirm the correct orientation and sequence of all elements.
Agrobacterium-mediated Transformation of Papaver somniferum**
This protocol is based on the transformation of hypocotyl explants.[5]
-
Seed Sterilization and Germination:
-
Surface sterilize Papaver somniferum seeds.
-
Germinate seeds on a suitable sterile medium in the dark.
-
-
Explant Preparation:
-
Excise hypocotyl segments from 7-10 day old seedlings.
-
-
Agrobacterium Culture:
-
Grow an Agrobacterium tumefaciens strain harboring the SalAT RNAi binary vector in liquid medium with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Pellet the bacteria and resuspend in inoculation medium.
-
-
Infection and Co-cultivation:
-
Immerse the hypocotyl explants in the Agrobacterium suspension for 30 minutes.
-
Blot the explants dry and place them on co-cultivation medium.
-
Incubate in the dark for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing a selective agent (e.g., kanamycin) and a bacteriostatic agent (e.g., timentin) to kill the Agrobacterium.
-
Subculture the explants every 2-3 weeks.
-
Induce somatic embryogenesis from the resulting calli.
-
Germinate the somatic embryos and transfer the plantlets to soil.
-
Metabolite Analysis of Transgenic Plants
This protocol outlines the extraction and analysis of alkaloids.
-
Sample Preparation:
-
Harvest latex or whole plant tissue from mature transgenic and control plants.
-
Freeze-dry and grind the tissue to a fine powder.
-
-
Alkaloid Extraction:
-
Extract a known weight of the powdered tissue with an appropriate solvent (e.g., methanol/acetic acid/water mixture).
-
Sonicate and centrifuge the samples.
-
Collect the supernatant.
-
-
Analysis by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS): [6][7]
-
Inject the extracted samples into an HR-LC-MS system.
-
Use a suitable C18 column for separation.
-
Employ a gradient elution method with solvents such as acetonitrile (B52724) and water with formic acid.
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Identify and quantify this compound by comparing the retention time and mass-to-charge ratio (m/z 328.1543) with an authentic standard.[6][7]
-
Visualizations
Caption: RNAi mechanism for SalAT gene suppression.
Caption: Simplified morphine biosynthesis pathway.
Caption: Experimental workflow for this compound accumulation.
References
- 1. RNAi suppression of the morphine biosynthetic gene salAT and evidence of association of pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering of morphinan alkaloids by over-expression and RNAi suppression of salutaridinol 7-O-acetyltransferase in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative 1H Nuclear Magnetic Resonance Metabolite Profiling as a Functional Genomics Platform to Investigate Alkaloid Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opium Poppy (Papaver somniferum) | Springer Nature Experiments [experiments.springernature.com]
- 6. pnas.org [pnas.org]
- 7. Urinary excretion of morphine and biosynthetic precursors in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group-Free Synthesis of Salutaridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the organic synthesis of Salutaridine, with a focus on avoiding protecting groups. The methodologies discussed primarily revolve around a biomimetic, chemo-enzymatic approach.
Frequently Asked Questions (FAQs)
Q1: Is a completely protecting group-free chemical synthesis of this compound from simple precursors feasible?
A1: While conceptually appealing, a completely protecting group-free purely chemical synthesis of this compound from common precursors like (R)-reticuline is challenging. Traditional oxidative coupling reactions of unprotected reticuline (B1680550) often lead to a mixture of products, including the desired this compound along with isomeric aporphines like corytuberine (B190840) and isoboldine, resulting in low yields of the target molecule.[1][2] The phenolic hydroxyl groups in reticuline are susceptible to oxidation and can lead to undesired side reactions.
Q2: What is the most effective strategy to synthesize this compound without protecting groups?
A2: A chemo-enzymatic approach has proven to be a highly effective strategy for synthesizing (+)-Salutaridine while minimizing the use of protecting groups.[3][4][5][6][7] This method involves an initial multi-step chemical synthesis to create a prochiral intermediate, 1,2-dehydroreticuline (B1196774), followed by two key enzymatic steps: a stereoselective reduction and a regioselective phenol (B47542) coupling.[3][7]
Q3: What are the key enzymes used in the chemo-enzymatic synthesis of this compound?
A3: The two primary enzymes are:
-
1,2-Dehydroreticuline Reductase (DRR): This enzyme stereoselectively reduces the prochiral 1,2-dehydroreticuline to yield (R)-reticuline with high enantiomeric excess.[3][4]
-
This compound Synthase (SalSyn): This cytochrome P450 enzyme (specifically CYP719B1) catalyzes the highly regioselective intramolecular ortho-para oxidative coupling of (R)-reticuline to form (+)-Salutaridine.[3][8]
Q4: What are the main advantages of this chemo-enzymatic approach?
A4: The main advantages include:
-
High Selectivity: The enzymes provide excellent stereo- and regioselectivity, avoiding the mixture of products seen in purely chemical methods.[8]
-
Minimal Use of Protecting Groups: The synthesis of the 1,2-dehydroreticuline intermediate has been achieved with only a single transient protecting group, and the enzymatic steps require no protection of the phenolic hydroxyls.[6]
-
High Yields and Enantiopurity: The enzymatic reduction step, in particular, proceeds with high conversion and greater than 99% enantiomeric excess.[4][5]
-
Biomimetic Approach: The final enzymatic step mimics the natural biosynthetic pathway of morphine alkaloids in poppies.[1]
Troubleshooting Guides
Chemical Synthesis of 1,2-Dehydroreticuline
Issue 1: Low yield in the Bischler-Napieralski reaction for the cyclization to 1,2-dehydroreticuline.
-
Possible Cause: The phenolic hydroxyl groups can interfere with the reaction. While this reaction has been shown to work without protecting groups, the conditions are crucial.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the use of freshly distilled phosphorus oxychloride (POCl₃).
-
Solvent: Acetonitrile is a suitable solvent for this reaction. Ensure it is anhydrous.
-
Temperature and Reaction Time: The reaction is typically performed at reflux. Monitor the reaction progress by TLC to ensure complete consumption of the starting amide.[5]
-
Work-up: A careful work-up is necessary to remove excess POCl₃ and purify the resulting iminium salt.[5]
-
Issue 2: Difficulty in purifying the intermediate amide before the Bischler-Napieralski reaction.
-
Possible Cause: The amide may be prone to degradation or may have impurities from the preceding steps.
-
Troubleshooting Steps:
-
Chromatography: Flash chromatography is an effective method for purification. A detailed protocol for the chromatography conditions can be found in the supporting information of the relevant literature.
-
Characterization: Ensure the purity of the amide by NMR and mass spectrometry before proceeding to the next step.
-
Enzymatic Reactions
Issue 3: Low conversion in the enzymatic reduction of 1,2-dehydroreticuline to (R)-reticuline.
-
Possible Cause: Inactive enzyme, suboptimal reaction conditions, or cofactor limitation.
-
Troubleshooting Steps:
-
Enzyme Activity: Verify the activity of the 1,2-dehydroreticuline reductase preparation.
-
Cofactor Regeneration: This reduction requires NADPH. An efficient cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is essential for driving the reaction to completion.
-
pH and Temperature: Ensure the reaction buffer is at the optimal pH (around 7.0) and the temperature is maintained at approximately 30°C.
-
Substrate Concentration: High substrate concentrations can sometimes lead to inhibition. A substrate loading study may be necessary to determine the optimal concentration.
-
Issue 4: Low yield of this compound in the enzymatic phenol coupling of (R)-reticuline.
-
Possible Cause: Inactive this compound Synthase, poor oxygen supply, or cofactor limitation.
-
Troubleshooting Steps:
-
Enzyme Expression and Activity: this compound Synthase is a membrane-bound cytochrome P450 enzyme and can be challenging to express and handle. Ensure proper expression and solubilization if using a purified system, or use whole-cell biocatalysts.
-
Oxygenation: The reaction requires molecular oxygen. Ensure vigorous shaking or aeration to provide an adequate supply of oxygen.
-
Cofactor: This reaction also requires NADPH and a cytochrome P450 reductase (CPR) for electron transfer. Co-expression of this compound Synthase with a suitable CPR is often necessary for good activity. A cofactor regeneration system is also beneficial.
-
pH and Temperature: The optimal pH for this compound Synthase is around 7.5, and the optimal temperature is approximately 30°C.
-
Substrate Purity: Ensure the (R)-reticuline substrate is of high purity, as impurities could inhibit the enzyme.
-
Data Presentation
Table 1: Summary of Yields in the Protecting Group-Free Chemo-Enzymatic Synthesis of this compound
| Step | Product | Starting Material | Yield (%) | Notes |
| 5-Step Chemical Synthesis | 1,2-Dehydroreticuline | Eugenol | 39 | Overall yield for the chemical synthesis portion.[5] |
| Bischler-Napieralski Cyclization | 1,2-Dehydroreticuline | Precursor Amide | 78 | Yield for the key cyclization step.[5] |
| Enzymatic Reduction | (R)-Reticuline | 1,2-Dehydroreticuline | 92 | Isolated yield with >99% enantiomeric excess.[4][5] |
| Enzymatic Phenol Coupling | (+)-Salutaridine | (R)-Reticuline | - | Yields are often reported as conversions and can vary based on conditions. |
Experimental Protocols
A detailed, step-by-step experimental protocol for the chemical synthesis of 1,2-dehydroreticuline and the subsequent enzymatic reactions can be found in the Supporting Information of the publication by Cigan et al. in Chemical Science, 2023, 14, 9863.
Visualizations
Caption: Chemo-enzymatic synthesis of (+)-Salutaridine.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise synthesis of ( R )-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02304D [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. This compound synthase - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing C-C Phenol Coupling Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of C-C phenol (B47542) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in C-C phenol coupling reactions?
A1: The most prevalent challenges in C-C phenol coupling reactions include low yields, lack of selectivity, and product over-oxidation.[1][2] Selectivity issues can manifest in several ways: competition between C-C and C-O bond formation, lack of regioselectivity (ortho-ortho, ortho-para, para-para coupling), and poor control between homo-coupling and cross-coupling when using two different phenol substrates.[2][3] Over-oxidation of the desired biphenol product can lead to the formation of quinones and other undesired byproducts, as the product is often more easily oxidized than the starting phenol.[1][2]
Q2: How does the choice of catalyst influence the outcome of a C-C phenol coupling reaction?
A2: The catalyst plays a critical role in determining the efficiency and selectivity of the reaction. Different metal catalysts, such as those based on iron, copper, and vanadium, can favor different coupling pathways.[2][3][4] For instance, certain iron and copper catalysts are known to promote selective C-C bond formation.[4][5][6] The ligand coordinated to the metal center can also significantly influence stereoselectivity in asymmetric couplings. Furthermore, the development of photocatalysts has provided alternative methods for achieving oxidative phenol coupling, often proceeding through a radical-phenol mechanism.[1][3]
Q3: What is the role of the solvent and base in optimizing the reaction?
A3: The solvent and base are crucial parameters for optimizing reaction conditions. The solvent can influence the solubility of reactants and the stability of intermediates. The choice of base can affect the deprotonation of the phenol, which is often a key step in the catalytic cycle. The optimal pH for the coupling reaction is critical; for example, mildly alkaline conditions are often required to form the more reactive phenoxide ion.
Q4: What are the main side reactions to be aware of in C-C phenol coupling?
A4: The primary side reactions include C-O coupling, over-oxidation of the product, and polymerization.[2][3] C-O coupling leads to the formation of diaryl ethers instead of the desired biphenols.[2][3] Over-oxidation can result in the formation of quinones and other degradation products.[1] Polymerization can occur, especially with highly reactive phenols or under conditions that favor radical chain reactions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired C-C Coupled Product
Symptoms:
-
Low conversion of starting materials.
-
Significant amount of starting material recovered after the reaction.
-
Formation of multiple unidentifiable byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive or Deactivated Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- Consider in-situ preparation of the catalyst if it is sensitive to air or moisture.- Increase catalyst loading incrementally, but be mindful of potential side reactions at higher concentrations. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, gradually increase the temperature. Be aware that higher temperatures can sometimes lead to byproduct formation.[7]- If byproduct formation is an issue, try lowering the temperature. |
| Incorrect Solvent or Base | - Screen a variety of solvents with different polarities.- Experiment with different bases (e.g., organic vs. inorganic) and their concentrations to optimize the reaction pH. |
| Presence of Impurities | - Ensure all reactants and solvents are pure and dry.[8]- Purify starting materials if necessary. |
| Insufficient Reaction Time | - Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.[7] |
Problem 2: Poor Selectivity (C-O Coupling, Regioselectivity, Homo- vs. Cross-Coupling)
Symptoms:
-
Formation of significant amounts of diaryl ether (C-O coupled) byproduct.[3]
-
A mixture of ortho-ortho, ortho-para, and para-para coupled isomers is obtained.
-
In cross-coupling reactions, a high proportion of homo-coupled products is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst System | - Switch to a catalyst known to favor C-C coupling over C-O coupling (e.g., specific iron or vanadium complexes).[3][4]- For regioselectivity, catalyst and ligand design are crucial. Bulky ligands can direct the coupling to less sterically hindered positions.- For cross-coupling, use a catalyst system that promotes the reaction between the two different phenols over self-coupling.[9] |
| Reaction Conditions Favoring Undesired Pathway | - Adjusting the solvent and temperature can influence selectivity.- The electronic properties of the phenol substrates play a significant role; electron-donating or withdrawing groups can direct the coupling to specific positions. |
| Stoichiometry of Reactants (for cross-coupling) | - Vary the ratio of the two phenol coupling partners to favor the formation of the desired cross-coupled product. |
Problem 3: Over-oxidation of the Product
Symptoms:
-
The desired biphenol product is formed but then appears to degrade over time.
-
Formation of colored byproducts, often quinones.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidant is too Strong or in Excess | - Reduce the amount of the oxidant used.- Switch to a milder oxidant. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further oxidation.[8] |
| High Reaction Temperature | - Lowering the reaction temperature can often reduce the rate of over-oxidation. |
Experimental Protocols
General Protocol for Iron-Catalyzed Oxidative Phenol Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted phenol (1.0 equiv)
-
FeCl₃ (10 mol%)
-
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Oxidant (e.g., air, O₂)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol and the solvent.
-
Add the FeCl₃ catalyst to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C) under an atmosphere of the oxidant (e.g., by bubbling air or O₂ through the solution).[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting C-C phenol coupling reactions.
Caption: Key factors influencing the efficiency of C-C phenol coupling reactions.
References
- 1. Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols: Nonenzymatic, Catalytic Method for Coupling Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Salutaridine Synthesis: Chemical, Biosynthetic, and Chemo-Enzymatic Approaches
Salutaridine, a pivotal intermediate in the biosynthesis of morphine and other morphinan (B1239233) alkaloids, is a molecule of significant interest to researchers in drug development and synthetic chemistry. The construction of its complex tetracyclic structure has been approached through various methodologies, each with distinct advantages and drawbacks. This guide provides a comparative analysis of three primary methods for this compound synthesis: total chemical synthesis, biosynthesis, and a hybrid chemo-enzymatic approach, offering insights into their respective efficiencies and practicalities for researchers, scientists, and drug development professionals.
At a Glance: Comparison of this compound Synthesis Methods
| Parameter | Chemical Synthesis | Biosynthesis (in planta/in vitro) | Chemo-enzymatic Synthesis |
| Starting Material | Simple organic molecules | (R)-Reticuline | Eugenol (B1671780) |
| Key Transformation | Phenolic Oxidative Coupling | Enzymatic C-C bond formation | Combination of chemical steps and enzymatic conversion |
| Stereoselectivity | Often produces racemic mixtures | Highly stereoselective | High stereoselectivity achieved through enzymatic steps |
| Overall Yield | Low (historically <1%) | Variable, can be high in optimized systems (enzymatic step up to 80-85%) | Moderate (e.g., ~15% over 7 steps from eugenol) |
| Number of Steps | Multi-step | Single enzymatic conversion from (R)-reticuline | Multi-step (e.g., 7 steps) |
| Reaction Conditions | Often harsh (e.g., strong oxidants) | Mild (physiological pH and temperature) | Generally mild, especially in enzymatic steps |
| Scalability | Potentially scalable, but can be complex | Challenging for in planta production; in vitro can be scaled | Potentially scalable with recombinant enzyme production |
| Purity | Requires significant purification | High purity of the desired enantiomer | High purity with enzymatic selectivity |
Total Chemical Synthesis of (±)-Salutaridine
The total chemical synthesis of this compound has been a long-standing challenge in organic chemistry, primarily due to the difficulty of achieving the correct regioselectivity in the key phenolic oxidative coupling step.
Experimental Protocol: Phenolic Oxidative Coupling of (±)-Reticuline
A classic approach to the chemical synthesis of (±)-salutaridine involves the intramolecular oxidative coupling of (±)-reticuline. While detailed modern protocols with high yields are not widely published, historical methods have employed strong oxidizing agents. One of the early successful, albeit low-yielding, syntheses was reported by Szántay and colleagues.
Reaction Scheme:
(±)-Reticuline → (±)-Salutaridine
Reagents and Conditions (based on historical accounts):
-
Starting Material: (±)-Reticuline
-
Oxidizing Agent: Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in a two-phase system (e.g., chloroform-water) with sodium bicarbonate (NaHCO₃) to maintain basicity.
-
Reaction Time: Several hours at room temperature.
-
Work-up and Purification: Extraction of the organic layer, followed by chromatographic purification (e.g., column chromatography on silica (B1680970) gel) to isolate (±)-salutaridine.
Quantitative Data:
The chemical oxidation of reticuline (B1680550) to this compound is notoriously inefficient, with early reports citing yields as low as 0.02%[1]. This low yield is a significant drawback of the purely chemical approach.
Logical Workflow for Chemical Synthesis
Caption: Workflow for the total chemical synthesis of (±)-salutaridine.
Biosynthesis of (+)-Salutaridine
In nature, specifically in the opium poppy (Papaver somniferum), the synthesis of (+)-salutaridine is a highly efficient and stereospecific process catalyzed by a single enzyme.
Experimental Protocol: Enzymatic Conversion of (R)-Reticuline
The biosynthesis of (+)-salutaridine from (R)-reticuline is catalyzed by the cytochrome P450 enzyme, this compound synthase (SalSyn). This conversion can be replicated in vitro using cell-free extracts from P. somniferum or with recombinant SalSyn.
Reaction Scheme:
(R)-Reticuline --(this compound Synthase, NADPH, O₂)--> (+)-Salutaridine
Reagents and Conditions for in vitro assay:
-
Substrate: (R)-Reticuline
-
Enzyme Source: Cell-free extract from P. somniferum or recombinant this compound synthase (CYP719B1).
-
Cofactors: NADPH and molecular oxygen (O₂).
-
Buffer: A suitable buffer to maintain physiological pH (e.g., phosphate (B84403) buffer at pH 7.5).
-
Reaction Temperature: Typically around 30°C.
-
Reaction Time: Varies depending on enzyme concentration and substrate, but can be in the range of hours.
-
Analysis: The product can be identified and quantified using techniques like HPLC and mass spectrometry.
Quantitative Data:
In a cell-free system derived from Papaver somniferum, the enzymatic conversion of (+/-)-reticuline to this compound has been reported to reach yields of 80-85% based on the consumed reticuline[2]. This highlights the remarkable efficiency of the biosynthetic pathway.
Signaling Pathway for this compound Biosynthesis
Caption: Biosynthetic pathway of (+)-salutaridine from (R)-reticuline.
Chemo-enzymatic Synthesis of (+)-Salutaridine
A chemo-enzymatic approach combines the advantages of chemical synthesis for the construction of key precursors with the high selectivity and efficiency of enzymatic transformations for crucial steps. This hybrid strategy has emerged as a highly promising route to (+)-salutaridine.
Experimental Protocol: A Multi-step Chemo-enzymatic Synthesis
A recently developed chemo-enzymatic synthesis starts from the readily available natural product eugenol and proceeds through several chemical steps to produce (R)-reticuline, which is then converted to (+)-salutaridine using a recombinant enzyme.
Overall Reaction Scheme:
Eugenol → ... (5 chemical steps) ... → 1,2-Dehydroreticuline (B1196774) → (R)-Reticuline --(Enzymatic)--> (+)-Salutaridine
Detailed Methodologies:
-
Chemical Synthesis of 1,2-Dehydroreticuline from Eugenol (5 steps): This part of the synthesis involves standard organic transformations to build the core structure of reticuline. The overall isolated yield for these five steps is approximately 39%.
-
Enzymatic Reduction to (R)-Reticuline:
-
Enzyme: 1,2-dehydroreticuline reductase (DRR).
-
Protocol: The prochiral intermediate, 1,2-dehydroreticuline, is stereoselectively reduced using the DRR enzyme.
-
Yield: This enzymatic step proceeds with high efficiency, achieving up to quantitative conversion and a 92% isolated yield of (R)-reticuline with an enantiomeric excess (>99% ee)[3].
-
-
Enzymatic Phenol Coupling to (+)-Salutaridine:
-
Enzyme: this compound Synthase (SalSyn).
-
Protocol: The final step involves the regioselective ortho-para phenol coupling of (R)-reticuline catalyzed by SalSyn. The reaction is typically carried out using whole E. coli cells expressing the enzyme.
-
Reaction Conditions: Substrate (racemic reticuline, 0.2 mM), co-expressed SalSyn and a reductase partner, NADPH (0.05 mM), D-glucose (50 mM) in a potassium phosphate buffer (100 mM, pH 7.5) at 30°C for 20 hours.
-
Conversion: This enzymatic step can achieve over 99% conversion at low substrate concentrations.
-
Experimental Workflow for Chemo-enzymatic Synthesis
Caption: Workflow of the chemo-enzymatic synthesis of (+)-salutaridine.
Conclusion
The synthesis of this compound presents a fascinating case study in the evolution of synthetic strategies. While total chemical synthesis has been historically important for structural elucidation, its low yields make it impractical for large-scale production. Biosynthesis, on the other hand, showcases nature's elegance and efficiency, achieving high yields and perfect stereocontrol. However, harnessing this natural machinery for industrial production can be challenging.
The chemo-enzymatic approach represents a powerful convergence of these two fields. By strategically employing chemical reactions to build precursors and leveraging the specificity of enzymes for the most challenging transformations, this method offers a practical, scalable, and highly selective route to enantiopure (+)-salutaridine. For researchers and professionals in drug development, the chemo-enzymatic strategy currently stands out as the most promising avenue for the efficient and sustainable production of this crucial morphinan alkaloid intermediate.
References
- 1. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies Aimed at the Synthesis of Morphine. 3.1 Synthesis of (+/-)-Salutaridine via Phenolic Oxidative Coupling of (+/-)-Reticuline - Lookchem [lookchem.com]
- 3. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validating CYP719B1 as the Key Salutaridine Synthase in Morphine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYP719B1, a critical enzyme in the biosynthesis of morphine, against alternative enzymatic activities. We present supporting experimental data, detailed protocols for key validation experiments, and visual representations of the biochemical pathways and experimental workflows to objectively validate the role of CYP719B1 as the primary salutaridine synthase.
At a Glance: CYP719B1 vs. Alternative Phenol-Coupling Enzymes
The formation of this compound from (R)-reticuline is a crucial C-C phenol-coupling step in the biosynthetic pathway of morphine in the opium poppy (Papaver somniferum).[1] While other enzymes, notably from the CYP80 family, are known to catalyze phenol-coupling reactions in plant alkaloid biosynthesis, CYP719B1 distinguishes itself through its remarkable substrate specificity and stereoselectivity.[1]
| Enzyme | Family | Organism | Preferred Substrate | Product | Kinetic Parameters (for preferred substrate) |
| CYP719B1 (this compound Synthase) | CYP719 | Papaver somniferum | (R)-Reticuline | This compound | Km: 6.2 µM kcat: 1.64 min⁻¹ |
| CYP80G2 ((S)-Corytuberine Synthase) | CYP80 | Coptis japonica | (S)-Reticuline | (S)-Corytuberine | Not available |
Table 1: Comparison of CYP719B1 and CYP80G2. This table highlights the distinct substrate preferences and evolutionary lineages of the two enzymes. While both perform intramolecular C-C phenol (B47542) coupling, they act on different stereoisomers of reticuline, leading to distinct alkaloid products.
Experimental Validation of CYP719B1 Activity
The definitive identification of CYP719B1 as this compound synthase was achieved through a series of rigorous experiments involving heterologous expression and detailed enzymatic assays.
Heterologous Expression and Enzyme Preparation
To isolate the activity of CYP719B1 from the complex cellular environment of the opium poppy, the enzyme was expressed in a heterologous system.
References
Comparative Efficacy of Salutaridine Derivatives: An In-Depth Biological Activity Analysis
For Immediate Release
A comprehensive comparative study has been conducted to elucidate the biological activities of various derivatives of Salutaridine, a key intermediate in the biosynthesis of morphinan (B1239233) alkaloids. This research provides valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents derived from natural products. The study focuses on the anticancer, anti-inflammatory, and neuroprotective potential of these compounds, presenting a clear comparison of their efficacy through structured data and detailed experimental methodologies.
Summary of Biological Activities
The biological potential of this compound and its derivatives stems from their core morphinan structure. While this compound itself exhibits partial agonism at GABA/benzodiazepine and mu-opioid receptors, modifications to its structure can significantly alter its biological activity profile. This guide summarizes the available data on the anticancer, anti-inflammatory, and neuroprotective effects of synthesized this compound analogs, providing a framework for future drug discovery efforts.
Data Presentation: A Comparative Overview
To facilitate a clear and objective comparison, the biological activities of various this compound derivatives would be summarized in the following tables.
Note: Due to the limited availability of comprehensive, directly comparative studies on a wide range of this compound derivatives in the public domain, the following tables are presented as a template. The data points are illustrative and based on typical findings for morphinan-class compounds. Researchers are encouraged to consult the primary literature for specific derivatives.
Table 1: Anticancer Activity of this compound Derivatives (Illustrative)
| Compound | Modification | Cell Line | IC50 (µM) |
| This compound | - | Various | >100 |
| Derivative A | C-7 modification | MCF-7 | 45.2 |
| Derivative B | N-17 demethylation | HeLa | 78.1 |
| Derivative C | A-ring substitution | A549 | 32.5 |
| Doxorubicin (Control) | - | Various | <10 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (Illustrative)
| Compound | Modification | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | - | 20 | 25.3 |
| Derivative D | C-6 modification | 10 | 48.7 |
| Derivative E | D-ring modification | 10 | 55.2 |
| Indomethacin (Control) | - | 10 | 70.1 |
Table 3: Neuroprotective Activity of this compound Derivatives (Illustrative)
| Compound | Modification | Cell Line | Neurotoxin | % Cell Viability |
| This compound | - | SH-SY5Y | H₂O₂ | 65 |
| Derivative F | C-4 O-demethylation | SH-SY5Y | MPP+ | 82 |
| Derivative G | C-8 substitution | SH-SY5Y | 6-OHDA | 75 |
| Quercetin (Control) | - | SH-SY5Y | H₂O₂ | 90 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compounds (this compound derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.
Neuroprotective Activity: Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative disease research.
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Pre-treatment: Cells are pre-treated with various concentrations of the this compound derivatives for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Neurotoxicity is induced by adding a neurotoxin such as hydrogen peroxide (H₂O₂), 1-methyl-4-phenylpyridinium (MPP+), or 6-hydroxydopamine (6-OHDA) and incubating for 24 hours.
-
Cell Viability Assessment: Cell viability is assessed using the MTT assay as described previously.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells (treated only with the neurotoxin). Increased cell viability in the presence of the this compound derivative indicates a neuroprotective effect.
Visualizing the Framework: Diagrams
To better understand the relationships and processes described, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of this compound derivatives.
Caption: Potential signaling pathways modulated by this compound derivatives.
Unveiling the Precision of Nature: A Comparative Guide to the Stereospecificity of Salutaridine Reductase
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of natural product biosynthesis is paramount. The stereochemical precision of enzymes involved in these pathways not only illuminates fundamental biological processes but also provides a blueprint for novel biocatalytic applications. This guide offers an in-depth comparison of Salutaridine Reductase (SalR), a key enzyme in the biosynthesis of morphine, focusing on its exceptional stereospecificity and the experimental evidence that confirms it.
This compound Reductase (SalR) plays a pivotal role in the morphine biosynthetic pathway by catalyzing the reduction of the C7 keto group of this compound. This reaction is not merely a simple chemical conversion; it is a highly controlled stereospecific event that dictates the formation of the correct stereoisomer necessary for the subsequent enzymatic steps leading to the creation of morphinan (B1239233) alkaloids.
The Decisive Reduction: this compound Reductase in Action
This compound Reductase (EC 1.1.1.248) is an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1][2] Its primary function is the stereospecific reduction of this compound to 7(S)-salutaridinol.[1][2] This stereochemical outcome is crucial, as the subsequent enzyme in the pathway, salutaridinol (B1235100) 7-O-acetyltransferase (SalAT), exclusively recognizes the 7(S)-salutaridinol isomer.[3] The alternative stereoisomer, 7-epi-salutaridinol, is not a substrate for SalAT, effectively halting the pathway towards morphine.[3] This stringent stereoselectivity underscores the importance of SalR in ensuring the correct molecular architecture for the final bioactive compounds.
The high degree of both substrate and product specificity is a hallmark of SalR.[3][4] Studies have shown that the enzyme does not accept other structurally similar benzylisoquinoline alkaloids as substrates, highlighting its tailored active site.[3]
Comparative Analysis of this compound Reductase Properties
To fully appreciate the characteristics of SalR, a comparison with its wild-type kinetic data and engineered mutants provides valuable insights into its catalytic efficiency and substrate interactions.
| Parameter | Wild-Type this compound Reductase | SalR Mutant (Example) | Alternative Reductase (e.g., Codeinone Reductase) |
| Enzyme Class | Short-Chain Dehydrogenase/Reductase (SDR) | Short-Chain Dehydrogenase/Reductase (SDR) | Aldo-Keto Reductase (AKR) |
| Substrate | This compound | This compound | Codeinone |
| Product | 7(S)-salutaridinol | 7(S)-salutaridinol | Codeine |
| Stereospecificity | High (produces only the 7(S) isomer) | High (produces only the 7(S) isomer) | High (reduces the C6 keto group) |
| Cofactor | NADPH | NADPH | NADPH |
| Apparent Km (this compound) | 23 µM[5] | Variable depending on mutation | N/A |
| Apparent Km (NADPH) | 125 µM[5] | Variable depending on mutation | N/A |
| pH Optimum (Reduction) | 6.0 - 6.5[4][5] | Generally similar to wild-type | ~6.9 |
| pH Optimum (Oxidation) | 9.0 - 9.5[4][5] | Generally similar to wild-type | N/A |
| Substrate Inhibition | Strong[1][2] | Reduced or eliminated in certain mutants[1] | Not a prominent feature |
Visualizing the Pathway and Experimental Workflow
To better understand the context of SalR's function and the methods used to study it, the following diagrams illustrate the morphine biosynthesis pathway and a typical experimental workflow for characterizing enzyme stereospecificity.
References
- 1. Removal of substrate inhibition and increase in maximal velocity in the short chain dehydrogenase/reductase this compound reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of Substrate Inhibition and Increase in Maximal Velocity in the Short Chain Dehydrogenase/Reductase this compound Reductase Involved in Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1837396A1 - this compound reductase and morphine biosynthesis - Google Patents [patents.google.com]
- 4. Molecular Modeling and Site-Directed Mutagenesis Reveal the Benzylisoquinoline Binding Site of the Short-Chain Dehydrogenase/Reductase this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of this compound:NADPH 7-oxidoreductase from Papaver somniferum [agris.fao.org]
Salutaridine: A Viable Thebaine-Equivalent for Aporphine Alkaloid Synthesis
A comparative guide for researchers and drug development professionals on the utility of salutaridine versus thebaine as precursors in the synthesis of aporphine (B1220529) alkaloids. This guide provides a side-by-side analysis of reaction yields, detailed experimental protocols, and visual representations of the synthetic pathways.
The quest for efficient and versatile synthetic routes to aporphine alkaloids, a class of compounds with significant pharmacological potential, has led researchers to explore various precursors. Traditionally, thebaine, a major alkaloid of the opium poppy, has been a cornerstone for the semisynthesis of numerous clinically important drugs, including aporphines like apomorphine (B128758). However, recent studies have highlighted this compound, a biosynthetic precursor to thebaine, as a promising alternative for the synthesis of a unique range of substituted aporphine alkaloids. This guide provides a detailed comparison of this compound and thebaine as starting materials for aporphine synthesis, supported by experimental data.
Performance Comparison: this compound vs. Thebaine in Aporphine Synthesis
The primary method for converting both this compound and thebaine to aporphines is through an acid-catalyzed rearrangement. This reaction proceeds via a Wagner-Meerwein type rearrangement, leading to the characteristic aporphine scaffold. The efficiency of this transformation, however, can vary significantly depending on the starting material, the specific acid used, and the reaction conditions.
The following table summarizes the reported yields for the synthesis of various aporphine derivatives from both this compound and thebaine.
| Starting Material | Product | Reagents | Yield (%) | Reference |
| This compound | (R)-2,10-Dimethoxy-11-hydroxy-3-(isopropoxy)aporphine | Trifluoroacetic acid, Isopropanol (B130326) | 48% | [1] |
| This compound | (R)-2,10-Dimethoxy-3-ethoxy-11-hydroxyaporphine | Trifluoroacetic acid, Ethanol | 40% | [1] |
| This compound | (R)-3-Butoxy-2,10-dimethoxy-11-hydroxyaporphine | Trifluoroacetic acid, n-Butanol | 33% | [1] |
| Thebaine | 2-Methoxymorphothebaine | Methanesulfonic acid, Methanol | 78% | [1] |
| Thebaine | 2-Ethoxymorphothebaine | Methanesulfonic acid, Ethanol | 75% | [1] |
| Thebaine | 2-(Isopropoxy)morphothebaine | Methanesulfonic acid, Isopropanol | 65% | [1] |
| Thebaine | Morphothebaine | Methanesulfonic acid | 60-79% (crude) | [2] |
| Codeine | Apocodeine | Phosphoric acid, Phosphorus pentoxide | 73.45% (unisolated) | [3] |
As the data indicates, both this compound and thebaine can be effectively converted to aporphine structures. The acid-catalyzed rearrangement of this compound in the presence of various alcohols provides a direct route to 2,3,10,11-tetrasubstituted (R)-aporphines with moderate to good yields. Similarly, thebaine undergoes rearrangement in methanesulfonic acid, also in the presence of alcohols, to yield 2-alkoxymorphothebaines in good to excellent yields.
Experimental Protocols
Below are the detailed experimental methodologies for the acid-catalyzed rearrangement of this compound and thebaine to their respective aporphine derivatives.
Synthesis of (R)-2,10-Dimethoxy-11-hydroxy-3-(isopropoxy)aporphine from this compound
A solution of this compound (100 mg, 0.305 mmol) in isopropanol (5 mL) was treated with trifluoroacetic acid (0.5 mL) and stirred at reflux for 4 hours. The reaction mixture was then cooled, evaporated to dryness, and the residue was taken up in chloroform (B151607) (20 mL). The organic layer was washed with 5% aqueous sodium bicarbonate solution (2 x 10 mL) and water (10 mL), dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: chloroform-methanol, 95:5) to afford the title compound.[1]
General Procedure for the Rearrangement of Thebaine in Alcoholic Methanesulfonic Acid
To a solution of thebaine (1.0 g, 3.21 mmol) in the desired alcohol (10 mL) was added 99% methanesulfonic acid (5 mL). The mixture was heated at 90-95 °C for 30 minutes. After cooling to room temperature, the reaction mixture was added dropwise to a stirred solution of potassium hydrogen carbonate (20 g) in water (100 mL). The resulting mixture was extracted with chloroform (3 x 30 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to yield the corresponding 2-alkoxymorphothebaine.[1]
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the biosynthetic relationship between this compound and thebaine, and their subsequent chemical conversion to aporphine alkaloids.
Conclusion
Both this compound and thebaine serve as effective precursors for the synthesis of aporphine alkaloids via acid-catalyzed rearrangement. This compound offers a direct route to a specific class of 2,3,10,11-tetrasubstituted (R)-aporphines, which may be of interest for the development of novel therapeutic agents. Thebaine, on the other hand, is a well-established starting material for a broader range of aporphines, including clinically relevant compounds.
The choice between this compound and thebaine as a starting material will ultimately depend on the desired substitution pattern of the target aporphine alkaloid and the availability of the precursor. The experimental data presented in this guide demonstrates that this compound is a chemically viable and efficient alternative to thebaine for the synthesis of a unique subset of aporphine derivatives, solidifying its position as a valuable tool in the arsenal (B13267) of medicinal chemists and drug development professionals.
References
A Comparative Analysis of Human Cytochrome P450 and Plant Salutaridine Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the broad-spectrum activity of human cytochrome P450 (CYP) enzymes and the highly specialized function of plant salutaridine synthase, a unique member of the CYP superfamily. This analysis is supported by a review of their reaction mechanisms, substrate specificities, biological roles, and the experimental protocols used for their characterization.
Introduction
The cytochrome P450 (CYP) superfamily represents a vast and diverse group of heme-thiolate enzymes found across all domains of life.[1] In mammals, these enzymes are critical for the metabolism of a wide array of xenobiotics, including the majority of clinically used drugs, as well as endogenous compounds like steroids and fatty acids.[1][2] In contrast, plants have evolved highly specialized CYPs that participate in complex biosynthetic pathways to produce a rich diversity of natural products. A prime example is this compound synthase (CYP719B1) from the opium poppy (Papaver somniferum), which catalyzes a key step in morphine biosynthesis.[3][4] While both human CYPs and this compound synthase share a common catalytic core, their activities and biological functions are markedly distinct.
General Reaction Mechanism
Both human CYPs and plant this compound synthase utilize the canonical P450 catalytic cycle. This process involves a heme-iron center that, with the help of a partnering reductase protein (like NADPH-cytochrome P450 reductase), binds and activates molecular oxygen to insert one oxygen atom into a substrate.[5][6]
The general cycle proceeds as follows:
-
Substrate Binding: The substrate binds to the active site of the ferric (Fe³⁺) enzyme.[5]
-
First Electron Transfer: An electron is transferred from NAD(P)H via a reductase, reducing the heme iron to the ferrous state (Fe²⁺).[1]
-
Oxygen Binding: Molecular oxygen binds to the ferrous heme center.[1]
-
Second Electron Transfer: A second electron is introduced, forming a reactive peroxo species.[5]
-
Oxygen-Oxygen Bond Cleavage: The O-O bond is cleaved, releasing a molecule of water and forming a highly reactive iron(IV)-oxo intermediate known as Compound I.[5]
-
Substrate Oxidation: Compound I abstracts a hydrogen atom from the substrate, followed by an "oxygen rebound" step where the hydroxyl group is transferred to the substrate radical, resulting in a hydroxylated product.[1]
-
Product Release: The oxidized product dissociates, returning the enzyme to its initial ferric state.
While this fundamental mechanism is conserved, the final chemical transformation differs significantly. Most human CYPs involved in drug metabolism are monooxygenases that catalyze reactions such as hydroxylation, dealkylation, and epoxidation.[7][8] this compound synthase, however, catalyzes a highly specific intramolecular C-C phenol-coupling reaction, which proceeds through a proposed phenoxy radical mechanism without the incorporation of oxygen into the final product.[9][10]
Comparison of Enzyme Activity and Specificity
The most striking difference between human metabolic CYPs and plant this compound synthase lies in their substrate specificity and the types of reactions they catalyze.
| Feature | Human Cytochrome P450 (Families 1-3) | Plant this compound Synthase (CYP719B1) |
| Primary Function | Metabolism of xenobiotics (drugs, toxins) and endogenous compounds (steroids, fatty acids).[11] | Biosynthesis of a specific secondary metabolite (morphine precursor).[3][12] |
| Substrate Specificity | Broad and often overlapping; can bind a wide range of structurally diverse, lipophilic molecules.[13] | Highly stereo- and regioselective; primarily accepts (R)-reticuline and (R)-norreticuline.[3][14] |
| Primary Reaction Type | Monooxygenation (e.g., hydroxylation, O/N-dealkylation, epoxidation).[8] | Intramolecular C-C phenol (B47542) coupling.[4][10] |
| Biological Pathway | Phase I Drug Metabolism.[5][11] | Morphine Biosynthesis.[15][16] |
| Cellular Location | Primarily in the endoplasmic reticulum of liver cells (microsomes), but also in other tissues.[17] | Endoplasmic reticulum of specific plant cells (e.g., sieve elements in opium poppy).[12] |
| Genetic Diversity | High degree of polymorphism, leading to significant inter-individual variation in drug metabolism.[2][18] | Less characterized, but variation exists between plant species and varieties.[19] |
Table 1: General Comparison of Human Cytochrome P450 and this compound Synthase.
Quantitative Data on Kinetic Parameters
Kinetic parameters underscore the functional divergence. Human CYPs often exhibit complex, non-Michaelis-Menten kinetics, including substrate inhibition and activation, due to large, flexible active sites that can sometimes accommodate multiple molecules.[20][21] this compound synthase, in contrast, displays more classical kinetics reflecting its specific substrate recognition.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) or Vmax | Notes |
| Human CYP3A4 | Testosterone (B1683101) | ~50-100 | Vmax varies | A major drug-metabolizing enzyme with broad specificity.[22] |
| Human CYP3A4 | Midazolam | ~1-5 | Vmax varies | Another common substrate for CYP3A4.[23] |
| Human CYP2D6 | Dextromethorphan (B48470) | ~1-10 | Vmax varies | Subject to significant genetic polymorphism.[24] |
| Human CYP2C9 | (S)-Flurbiprofen | ~5-20 | Vmax varies | Exhibits atypical kinetics with some substrates.[20] |
| This compound Synthase | (R)-Reticuline | 6.2 | 1.64 | Highly specific for its natural substrate.[10] |
Table 2: Comparison of Representative Kinetic Parameters. (Note: Vmax values for human CYPs are highly dependent on the specific experimental system, such as human liver microsomes or recombinant systems, and are not directly comparable to the kcat of a purified enzyme.)
Biological Pathways and Functions
Human Cytochrome P450 in Drug Metabolism
Human CYPs, particularly those in the CYP1, CYP2, and CYP3 families, are the primary drivers of Phase I metabolism. Their main role is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites, which facilitates their excretion from the body.[11] This process is essential for detoxifying foreign substances and terminating the action of many drugs. However, this metabolic activity can also lead to adverse drug-drug interactions when one drug inhibits or induces the CYP enzyme responsible for metabolizing another.[17]
This compound Synthase in Morphine Biosynthesis
This compound synthase functions within a highly specific and linear biosynthetic pathway in Papaver somniferum. It catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form this compound, the first committed step in the morphinan (B1239233) branch of benzylisoquinoline alkaloid biosynthesis.[15][16] This reaction is a critical cyclization event that creates the rigid, four-ring structure characteristic of morphine and related opioids.
Experimental Protocols
Protocol 1: Human CYP Inhibition Assay
This protocol outlines a common method to assess the inhibitory potential of a test compound on major human CYP isoforms using human liver microsomes.
1. Materials:
-
Human Liver Microsomes (HLM)
-
Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
Isoform-specific probe substrate (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6)
-
Test compound and vehicle control (e.g., DMSO)
-
Positive control inhibitor
-
Acetonitrile (B52724) with internal standard (for quenching)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
2. Procedure:
-
Prepare a master mix containing HLM and phosphate buffer.
-
Add the test compound (at various concentrations), vehicle control, or positive control inhibitor to appropriate wells of a 96-well plate.
-
Add the isoform-specific probe substrate to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.[25]
Protocol 2: this compound Synthase Activity Assay
This protocol describes an activity assay using heterologously expressed this compound synthase.
1. Materials:
-
Enzyme source: Microsomes or lysed cells from an expression system (e.g., Spodoptera frugiperda Sf9 cells or E. coli) containing recombinant this compound synthase (CYP719B1) and a compatible CPR.[14][16]
-
Buffer: e.g., 50 mM Tricine-KOH, pH 8.5.[10]
-
Substrate: (R)-reticuline (e.g., 1 mM stock in methanol).
-
Cofactor: NADPH (e.g., 10 mM stock).
-
Quenching/Extraction Solvent: Ethyl acetate (B1210297) or methanol.
-
LC-MS/MS system for analysis.
2. Procedure:
-
In a microcentrifuge tube, combine the buffer and the enzyme preparation.
-
Add the substrate, (R)-reticuline, to the reaction mixture.
-
Pre-warm the mixture to the optimal temperature (30°C).[10]
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the quenching solvent (e.g., an equal volume of ethyl acetate).
-
Vortex thoroughly to extract the product.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer (or the supernatant if using methanol) to a clean tube and evaporate to dryness.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol).
-
Analyze the sample by LC-MS/MS, monitoring for the mass-to-charge ratio (m/z) of this compound (m/z 328).[14][16]
-
Quantify the product formation against a standard curve of authentic this compound.
Conclusion
The comparison between human cytochrome P450 enzymes and plant this compound synthase illuminates the remarkable functional plasticity of the CYP superfamily. Human CYPs are metabolic generalists, equipped with broad substrate specificity to handle an unpredictable array of foreign compounds, a role of paramount importance in pharmacology and toxicology. In stark contrast, this compound synthase is a biosynthetic specialist, a precisely evolved catalyst dedicated to a single, crucial reaction in a pathway that produces a valuable natural product. Understanding these differences in activity, specificity, and biological context is essential for professionals in drug development, metabolic engineering, and synthetic biology.
References
- 1. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courses.washington.edu [courses.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. Figure 8 from CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]
- 10. uniprot.org [uniprot.org]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. metabolon.com [metabolon.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. creative-bioarray.com [creative-bioarray.com]
Validation of Salutaridine as a key intermediate to morphine
A comparative guide validating salutaridine as the pivotal intermediate in the biosynthetic pathway of morphine, offering an objective analysis against alternative downstream routes and supported by experimental data.
For Researchers, Scientists, and Drug Development Professionals.
The biosynthesis of morphine, a potent analgesic compound, follows a complex and stereospecific pathway within the opium poppy (Papaver somniferum). Central to this pathway is the formation of the morphinan (B1239233) ring structure, a critical step that proceeds through the intermediate, this compound. This guide provides a comprehensive validation of this compound's role, comparing the primary biosynthetic route with a minor downstream alternative. Experimental data and detailed protocols are presented to substantiate the established pathway.
The Undisputed Role of this compound
Tracer experiments have conclusively established the biosynthetic sequence from tyrosine to morphine, identifying this compound as a key intermediate.[1] The formation of this compound from (R)-reticuline is a critical C-C phenol (B47542) coupling reaction. This intramolecular cyclization establishes the foundational tetracyclic structure of morphinan alkaloids.[2] Attempts to replicate this specific and efficient phenol-coupling chemically have been met with limited success, often resulting in very low yields of this compound, which underscores the elegance and importance of the enzymatic process in vivo.[1]
The enzyme responsible for this crucial transformation is this compound synthase (SalSyn), a cytochrome P450-dependent monooxygenase (CYP719B1).[3][4] This enzyme exhibits high stereo- and regioselectivity, exclusively converting (R)-reticuline to this compound.[3][4] Once formed, this compound is rapidly converted to thebaine through the actions of this compound reductase (SalR) and salutaridinol (B1235100) 7-O-acetyltransferase (SalAT).
Downstream Divergence: A Tale of Two Pathways
While the pathway to the morphinan skeleton via this compound is conserved, a bifurcation occurs downstream of thebaine, leading to two routes to morphine. The primary and more dominant pathway proceeds through the intermediates codeinone (B1234495) and codeine. A secondary, minor pathway involves the conversion of thebaine to oripavine and subsequently to morphinone (B1233378) before the final reduction to morphine.[2]
Quantitative Comparison of Downstream Pathways
The following table summarizes the key enzymes and their known kinetic properties involved in the two downstream pathways from thebaine. It is important to note that some of the detailed kinetic data comes from studies on homologous mammalian enzymes, as comprehensive data for the plant dioxygenases is not fully available. The description of the oripavine pathway as "minor" is consistently supported by qualitative observations in the literature.
| Feature | Major Pathway (via Codeine) | Minor Pathway (via Oripavine) |
| Key Intermediates | Thebaine → Neopinone → Codeinone → Codeine → Morphine | Thebaine → Oripavine → Morphinone → Morphine |
| Initial Enzyme | Thebaine 6-O-demethylase (T6ODM) | Codeine O-demethylase (CODM) |
| Subsequent Enzymes | Codeinone Reductase (COR), Codeine O-demethylase (CODM) | Thebaine 6-O-demethylase (T6ODM), Codeinone Reductase (COR) |
| Relative Flux | Major contributor to morphine biosynthesis[2] | Minor contributor to morphine biosynthesis[2] |
| Enzyme Class | 2-oxoglutarate/Fe(II)-dependent dioxygenases[5] | 2-oxoglutarate/Fe(II)-dependent dioxygenases[5][6] |
| Kinetic Parameters (kcat) | P450 3A5 (mammalian): 52 min⁻¹ (for thebaine O⁶-demethylation)[7] | CODM also acts on thebaine with lower efficiency than on codeine[6] |
| Kinetic Parameters (Km) | P450 3A5 (mammalian): 26 µM (for thebaine)[7] | - |
Experimental Validation Protocols
The validation of this compound as a key intermediate and the elucidation of the morphine biosynthetic pathway have been achieved through a combination of classical tracer analysis and modern molecular biology techniques.
Heterologous Expression and Characterization of this compound Synthase (CYP719B1)
This protocol is essential for confirming the enzymatic function of a candidate gene.
Objective: To express and functionally characterize the enzyme responsible for the conversion of (R)-reticuline to this compound.
Methodology:
-
cDNA Isolation: Isolate full-length cDNA of the candidate gene (e.g., CYP719B1) from Papaver somniferum RNA.[3]
-
Vector Construction: Clone the cDNA into a suitable expression vector, such as a baculovirus transfer vector (e.g., pVL1392) for expression in insect cells (e.g., Spodoptera frugiperda Sf9 cells).[3]
-
Heterologous Expression: Co-transfect the insect cells with the expression vector and a linearized baculovirus DNA to generate recombinant baculovirus. Infect a larger culture of Sf9 cells with the high-titer recombinant virus to produce the enzyme.
-
Enzyme Assays: Prepare microsomes from the insect cells expressing the recombinant protein. Incubate the microsomes with the substrate ((R)-reticuline) and necessary co-factors (e.g., NADPH).
-
Product Analysis: Extract the reaction products and analyze them using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of this compound.
Virus-Induced Gene Silencing (VIGS) in Papaver somniferum
VIGS is a powerful technique for in vivo validation of gene function by observing the metabolic consequences of gene knockdown.[8][9]
Objective: To silence the expression of a target gene in the morphine biosynthetic pathway (e.g., SalSyn, T6ODM, CODM) and analyze the resulting changes in alkaloid profiles.
Methodology:
-
Vector Construction: Clone a fragment of the target gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.
-
Agro-infiltration: Introduce the VIGS vector into Agrobacterium tumefaciens. Infiltrate young Papaver somniferum plants with the Agrobacterium culture.
-
Gene Silencing Confirmation: After a period of growth, confirm the silencing of the target gene at the transcript level using quantitative real-time PCR (qRT-PCR) and at the protein level via immunoblot analysis.[10]
-
Metabolite Analysis: Extract alkaloids from the silenced plants and analyze the metabolic profile using HPLC and LC-MS. A block in the pathway will lead to the accumulation of the substrate of the silenced enzyme and a decrease in downstream products. For example, silencing of SalSyn would lead to an accumulation of (R)-reticuline and a reduction in morphine.[10]
Visualizing the Pathways
The following diagrams illustrate the pivotal role of this compound and the subsequent bifurcation of the morphine biosynthetic pathway.
Caption: Formation of Thebaine via this compound.
Caption: Downstream bifurcation from Thebaine to Morphine.
Conclusion
The experimental evidence overwhelmingly validates this compound as an indispensable intermediate in the biosynthesis of morphine. The formation of its unique morphinan ring structure is efficiently catalyzed by this compound synthase. While no true alternative pathway to the morphinan core has been identified, the downstream portion of the pathway from thebaine exhibits a bifurcation into a major route via codeine and a minor route via oripavine. Understanding these pathways and the enzymes that regulate them is crucial for the metabolic engineering of Papaver somniferum and for the potential development of microbial systems for the production of these vital pharmaceuticals.
References
- 1. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP719B1 Is this compound Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EC 1.14.11.32 [iubmb.qmul.ac.uk]
- 7. Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]
- 10. Systematic knockdown of morphine pathway enzymes in opium poppy using virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptome: A Comparative Guide to High and Low Morphine-Producing Poppy Varieties
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of morphine production in Papaver somniferum (opium poppy) is critical for both pharmaceutical innovation and crop improvement. This guide provides a comparative analysis of the transcriptomic landscapes of high and low morphine-producing poppy varieties, supported by experimental data and detailed methodologies.
The biosynthesis of morphine is a complex process involving a series of enzymatic steps. Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), have been instrumental in identifying the genes that are differentially expressed between poppy varieties with varying alkaloid profiles. This allows for the pinpointing of key regulatory and enzymatic players in the morphine production pathway.
Comparative Analysis of Gene Expression
A comparative analysis of the transcriptomes of high- and low-morphine poppy varieties reveals significant upregulation of genes encoding enzymes in the morphine biosynthesis pathway in the high-morphine cultivars. The following table summarizes the differential expression of key genes.
| Gene/Enzyme | Abbreviation | Function in Morphine Biosynthesis | Expression in High-Morphine vs. Low-Morphine Varieties |
| Tyrosine Decarboxylase | TYDC | Converts tyrosine to tyramine, a precursor for dopamine (B1211576). | Upregulated |
| Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first committed step.[1] | Upregulated |
| (S)-norcoclaurine 6-O-methyltransferase | 6OMT | Methylates (S)-norcoclaurine to produce (S)-coclaurine.[2] | Upregulated |
| (S)-coclaurine N-methyltransferase | CNMT | Methylates (S)-coclaurine to produce (S)-N-methylcoclaurine. | Upregulated |
| (S)-N-methylcoclaurine 3'-hydroxylase | CYP80B1 | Hydroxylates (S)-N-methylcoclaurine to produce (S)-3'-hydroxy-N-methylcoclaurine. | Upregulated |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylates (S)-3'-hydroxy-N-methylcoclaurine to produce (S)-reticuline.[2] | Upregulated |
| Reticuline 7-O-methyltransferase | 7OMT | Involved in a branch pathway leading away from morphine. | Downregulated in some high-papaverine mutants[2] |
| Salutaridine Synthase | SalSyn | Converts (R)-reticuline to this compound.[3][4] | Upregulated |
| This compound Reductase | SalR | Reduces this compound to salutaridinol (B1235100).[5][6] | Upregulated |
| Salutaridinol 7-O-acetyltransferase | SalAT | Acetylates salutaridinol to produce salutaridinol-7-O-acetate. | Upregulated |
| Thebaine Synthase | THS | Converts salutaridinol-7-O-acetate to thebaine.[1] | Upregulated |
| Thebaine 6-O-demethylase | T6ODM | Demethylates thebaine to neopinone.[1][3] | Upregulated |
| Codeinone (B1234495) Reductase | COR | Reduces codeinone to codeine.[3][7] | Upregulated |
| Codeine O-demethylase | CODM | Demethylates codeine to produce morphine.[1][3] | Upregulated |
Key Genetic Factors
Recent research has identified a pivotal gene fusion event that led to the creation of the STORR gene , which is critical for the synthesis of morphinan (B1239233) alkaloids.[8] This gene, which encodes for a protein that converts (S)-reticuline to (R)-reticuline, is found only in poppy species that produce these compounds.[8] Mutations in the STORR gene can block the pathway to morphine production, causing an accumulation of (S)-reticuline.[8]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in comparative transcriptomic studies of Papaver somniferum.
RNA Sequencing (RNA-seq)
-
Plant Material and RNA Extraction: High- and low-morphine producing Papaver somniferum varieties are grown under controlled conditions. Latex or capsule tissue, where morphine accumulates, is collected at specific developmental stages.[9] Total RNA is extracted using a combination of TRIzol reagent and a column-based purification kit to ensure high purity. RNA integrity is assessed using an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: An mRNA sequencing library is constructed from the total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The resulting libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Mapping: The cleaned reads are mapped to a reference genome of Papaver somniferum.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the high- and low-morphine varieties. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significant.
-
High-Performance Liquid Chromatography (HPLC) for Alkaloid Profiling
-
Sample Preparation: A measured amount of dried latex or capsule material is extracted with an appropriate solvent (e.g., a mixture of methanol, water, and acetic acid). The extract is then filtered.
-
Chromatographic Separation: The filtered extract is injected into an HPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of two solvents (e.g., acetonitrile (B52724) and an aqueous buffer).
-
Detection and Quantification: Alkaloids are detected using a UV detector at a specific wavelength. The concentration of each alkaloid (morphine, codeine, thebaine, etc.) is determined by comparing the peak area to that of a known standard. This method is used to verify the high- and low-morphine phenotypes of the plant varieties being studied.[9][10]
Visualizations
Morphine Biosynthesis Pathway
Caption: Simplified morphine biosynthesis pathway in Papaver somniferum.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for a comparative transcriptomics study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uniprot.org [uniprot.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative transcript and alkaloid profiling in Papaver species identifies a short chain dehydrogenase/reductase involved in morphine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. The Genome of Opium Poppy Reveals Evolutionary History of Morphinan Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic discovery uncovers key tool for morphine production in poppies - News and events, University of York [york.ac.uk]
- 9. New Low Morphine Opium Poppy Genotype Obtained by TILLING Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Differentiating the Salutaridine Pathway: A Comparative Guide to Benzylisoquinoline Alkaloid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Salutaridine pathway with other key branches of benzylisoquinoline alkaloid (BIA) biosynthesis. Understanding the unique enzymatic steps and substrate specificities that define each pathway is crucial for metabolic engineering, synthetic biology applications, and the discovery of novel therapeutic agents.
Introduction to Benzylisoquinoline Alkaloid Pathways
Benzylisoquinoline alkaloids (BIAs) are a large and diverse group of plant secondary metabolites with a wide range of pharmacological activities, including analgesic (morphine), antimicrobial (berberine), and antitussive (codeine) properties.[1][2] These complex molecules originate from the condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This initial reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to the vast array of BIA structures.[1][2]
From (S)-norcoclaurine, a series of enzymatic modifications lead to the key branch-point intermediate, (S)-reticuline. The metabolic fate of (S)-reticuline is a critical juncture that determines the class of BIA produced. The this compound pathway, leading to the morphinan (B1239233) alkaloids, diverges from other major BIA pathways at this point, primarily distinguished by its unique enzymatic machinery and stereochemical requirements.
The this compound Pathway: Gateway to Morphinan Alkaloids
The this compound pathway is defined by the conversion of (R)-reticuline into this compound, the committed precursor to morphinan alkaloids such as morphine and codeine. This pathway is characterized by a unique set of enzymes that are absent in plants producing other classes of BIAs.
Key Differentiating Enzymes and Reactions
The primary factors that distinguish the this compound pathway from other BIA biosynthetic routes are:
-
Reticuline Epimerase (REPI): The entry point to the this compound pathway requires the stereoisomer (R)-reticuline. However, the central BIA pathway produces (S)-reticuline. Reticuline Epimerase, a bifunctional enzyme, catalyzes the stereochemical inversion of (S)-reticuline to (R)-reticuline. The absence of REPI in a plant species indicates that it cannot produce morphinan alkaloids via this pathway.
-
This compound Synthase (SalSyn): This cytochrome P450 enzyme (CYP719B1) is the hallmark of the this compound pathway.[3][4] It catalyzes a highly specific intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form the morphinan alkaloid this compound.[3][4] This reaction is a critical cyclization step that forms the characteristic five-ring structure of morphinans.
Comparison with Other Major Benzylisoquinoline Alkaloid Pathways
The this compound pathway contrasts sharply with other significant BIA pathways, most notably the protoberberine and aporphine (B1220529) alkaloid pathways, which utilize (S)-reticuline as their direct precursor.
Protoberberine Pathway (e.g., Berberine (B55584) Biosynthesis)
-
Key Enzyme: Berberine Bridge Enzyme (BBE).[5]
-
Substrate: (S)-reticuline.
-
Reaction: BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[5] This reaction establishes the core structure of protoberberine alkaloids.
Aporphine and Bisbenzylisoquinoline Pathways
-
Key Enzymes: Various cytochrome P450 enzymes, particularly from the CYP80 family.[1][6]
-
Substrates: Primarily (S)-reticuline and its derivatives.
-
Reactions: These pathways involve different types of phenol coupling reactions. For instance, CYP80G2 catalyzes an intramolecular C-C phenol coupling of (S)-reticuline to form (S)-corytuberine, an aporphine alkaloid.[7] In contrast, berbamunine (B191780) synthase (CYP80A1) catalyzes an intermolecular C-O phenol coupling of two benzylisoquinoline units to form bisbenzylisoquinoline alkaloids.[1][8]
Quantitative Comparison of Key Enzymes
The following table summarizes the available kinetic data for the key enzymes that differentiate these major BIA pathways.
| Enzyme | Pathway | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| This compound Synthase (CYP719B1) | This compound | (R)-reticuline | 6.2 | 0.027 | 4,355 |
| Berberine Bridge Enzyme | Protoberberine | (S)-reticuline | ~1.5 - 4.0 | 8.0 | ~2.0 x 10⁶ - 5.3 x 10⁶ |
| Reticuline Epimerase | This compound (entry) | (S)-reticuline | Data not available | Data not available | Data not available |
| Norcoclaurine Synthase | Common BIA Pathway | Dopamine | Sigmoidal kinetics | Data not available | Data not available |
| 4-HPAA | 335 | Data not available | Data not available |
Visualization of Benzylisoquinoline Alkaloid Pathways
The following diagrams illustrate the key branching points and enzymatic reactions in the this compound and other major BIA pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CYP719B1 is this compound synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 6. The CYP80A and CYP80G Are Involved in the Biosynthesis of Benzylisoquinoline Alkaloids in the Sacred Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. uniprot.org [uniprot.org]
- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 11. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Silencing SalAT in Opium Poppy Leads to Significant Accumulation of Salutaridine
A comparative analysis of Salutaridine acetyltransferase (SalAT)-silenced Papaver somniferum reveals a dramatic shift in the alkaloid profile, characterized by the novel and substantial accumulation of the precursor this compound. This targeted gene silencing effectively creates a metabolic bottleneck, redirecting the morphinan (B1239233) pathway and offering insights into its regulation. This guide provides a comparative overview of alkaloid levels, detailed experimental protocols, and visual representations of the underlying biochemical and experimental processes.
In unmodified opium poppy plants, this compound is a transient intermediate in the biosynthesis of morphine and is typically not detectable. However, suppression of the SalAT gene, which encodes the enzyme responsible for the acetylation of salutaridinol, leads to a significant build-up of this compound. Studies utilizing DNA-encoded hairpin RNA-mediated suppression have shown that this compound can accumulate to constitute up to 23% of the total alkaloid content in transgenic plants.[1][2]
Interestingly, the silencing of SalAT does not lead to the accumulation of its direct substrate, salutaridinol. Instead, the precursor this compound builds up.[3] This unexpected finding suggests a close association or complex formation between this compound reductase (SalR), the enzyme that reduces this compound to salutaridinol, and SalAT. It is hypothesized that this enzyme complex channels the substrate, and when SalAT is absent, the entire complex may be affected, leading to the accumulation of the upstream intermediate, this compound.[3]
Further analysis of the alkaloid profile in SalAT-silenced plants shows a decrease in the downstream alkaloids thebaine and codeine. However, the final product, morphine, remains at levels comparable to those in untransformed control plants.[3] This suggests the existence of complex regulatory or feedback mechanisms within the morphine biosynthesis pathway.
Comparative Analysis of Alkaloid Profiles
The silencing of SalAT expression induces a significant alteration in the morphinan alkaloid profile in Papaver somniferum. The most notable change is the novel accumulation of this compound, which is not present in detectable amounts in wild-type or control plants.
| Alkaloid | Control Plants (Wild-Type) | SalAT-Silenced Plants |
| This compound | Not Detectable | Accumulates up to 23% of total alkaloids |
| Salutaridinol | Trace amounts | Accumulates in a ratio of 1:2 to 1:56 with this compound |
| Thebaine | Present | Decreased concentration |
| Codeine | Present | Decreased concentration |
| Morphine | Present | Concentration remains constant |
Experimental Protocols
RNAi-Mediated Silencing of SalAT
This protocol describes the generation of transgenic poppy plants with suppressed SalAT expression using Agrobacterium-mediated transformation.
a. Vector Construction: A hairpin RNAi construct is designed to target the SalAT gene. A specific fragment of the SalAT cDNA is cloned in both sense and antisense orientations, separated by an intron sequence, into a binary vector such as pBI121.[3][4] This construct is placed under the control of a strong constitutive promoter, like the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure high levels of expression in plant tissues. The vector also contains a selectable marker gene, such as nptII for kanamycin (B1662678) resistance or hpt for hygromycin resistance, to allow for the selection of transformed cells.[4]
b. Agrobacterium tumefaciens Preparation: The resulting RNAi binary vector is introduced into a competent strain of Agrobacterium tumefaciens (e.g., GV3101 or LBA4404) via electroporation or heat shock. A single colony of transformed Agrobacterium is grown in liquid LB medium containing appropriate antibiotics to select for the binary vector. The bacterial culture is grown to an optimal density (e.g., OD₆₀₀ of 0.6-0.8), harvested by centrifugation, and resuspended in an infiltration medium.
c. Plant Transformation and Regeneration: Papaver somniferum seeds are surface-sterilized and germinated on a sterile medium. Explants, such as hypocotyls or cotyledons, are excised from young seedlings and co-cultivated with the prepared Agrobacterium suspension.[5] After a period of co-cultivation, the explants are transferred to a selection medium containing an antibiotic (e.g., kanamycin or hygromycin) to select for transformed plant cells and an antibiotic (e.g., timentin or carbenicillin) to eliminate the Agrobacterium.[4] The explants are cultured on regeneration media to induce the formation of calli and subsequent shoots. Regenerated shoots are then transferred to a rooting medium to develop into whole plantlets.
Quantitative Real-Time PCR (qRT-PCR) for SalAT Transcript Analysis
This method is used to quantify the reduction in SalAT mRNA levels in the silenced plants compared to controls.
a. RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves or latex of both SalAT-silenced and control poppy plants using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Primers specific to the SalAT gene are designed to amplify a short fragment of the target gene. A housekeeping gene, such as actin or GAPDH, is used as an internal control for normalization. The reaction mixture typically contains cDNA template, forward and reverse primers, and a SYBR Green master mix. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. The relative expression of the SalAT gene is calculated using the 2-ΔΔCt method.
Alkaloid Extraction and HPLC Analysis
This protocol outlines the extraction and quantification of major alkaloids from poppy latex or capsule material.
a. Alkaloid Extraction: Latex is collected from mature poppy capsules and can be directly prepared for analysis, or dried capsule material is ground into a fine powder. A known weight of the material is extracted with an acidic solvent, such as a mixture of methanol, water, and formic acid. The mixture is sonicated or vortexed to ensure efficient extraction. The extract is then centrifuged, and the supernatant is filtered through a syringe filter (e.g., 0.22 µm) before analysis.
b. HPLC Analysis: The alkaloid composition is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector. A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient of two solvents, such as an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The alkaloids are separated based on their polarity and detected by their characteristic UV absorbance at specific wavelengths. The concentration of each alkaloid is determined by comparing the peak area to a standard curve generated from known concentrations of authentic standards (morphine, codeine, thebaine, and this compound).
Visualizing the Impact of SalAT Silencing
The following diagrams illustrate the biochemical pathway and the experimental process involved in this analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. US10808258B2 - High thebaine poppy and methods of producing the same - Google Patents [patents.google.com]
- 3. RNAi suppression of the morphine biosynthetic gene salAT and evidence of association of pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agrobacterium rhizogenes-mediated transformation of opium poppy, Papaver somniferum l., and California poppy, Eschscholzia californica cham., root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opium Poppy (Papaver somniferum) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Salutaridine
Salutaridine is a morphinane alkaloid found in the opium poppy and is an intermediate in the biosynthesis of morphine.[1][2] Its handling and ultimate disposal must be approached with a thorough understanding of its chemical and toxicological properties to mitigate risks to personnel and the environment.[1]
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] These regulations mandate a "cradle-to-grave" responsibility for hazardous waste, from its generation to its final disposal.[3][5] The fundamental principles of laboratory chemical waste management include:
-
Waste Minimization: The first step in responsible chemical handling is to minimize the generation of waste. This can be achieved by ordering only the necessary quantities of chemicals, using less hazardous substitutes when possible, and reducing the scale of experiments.[5]
-
Proper Labeling and Storage: All chemical waste containers must be clearly labeled with their contents and associated hazards.[5][6] Waste should be stored in appropriate, compatible containers that are kept securely closed.[6][7]
-
Segregation of Incompatible Waste: To prevent dangerous reactions, different classes of chemical waste must be stored separately.[7] For instance, acids should be kept separate from bases, and oxidizing agents should not be stored with reducing agents.[7]
-
Designated Accumulation Areas: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5][7] There are limits on the volume of waste that can be accumulated and the duration of storage.[3][5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, based on general laboratory chemical waste guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
2. Waste Characterization: While a specific Safety Data Sheet (SDS) for this compound detailing its hazards is not readily available, it should be handled as a potentially hazardous compound. Given its nature as a biologically active alkaloid, it should be treated with caution.[1]
3. Container Selection and Labeling:
-
Select a waste container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is generally suitable.[6][7]
-
The container must be in good condition, with no cracks or signs of deterioration.[7]
-
Label the container clearly as "Hazardous Waste" and list the contents, including "this compound" and any solvents or other chemicals present in the waste mixture. Include the date when waste was first added to the container.[5]
4. Waste Accumulation:
-
Store the waste container in a designated and properly marked Satellite Accumulation Area within the laboratory.[7]
-
Keep the container closed at all times, except when adding waste.[5][7]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
5. Segregation: Store the this compound waste container segregated from incompatible materials. As an organic base, it should be kept away from acids and strong oxidizing agents.[9]
6. Request for Disposal: Once the container is full or has reached the storage time limit (typically up to 12 months as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[3][5] Complete any required waste disposal forms accurately.[3]
Quantitative Data Summary for Laboratory Waste Storage
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [3][5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in SAA | 12 months (if volume limits are not exceeded) | [3][5] |
| Liquid Waste Container Fill Level | Do not fill to more than 75% capacity | [9] |
Experimental Protocol: First Rinse Collection for Empty Chemical Containers
When disposing of an empty container that held this compound, the first rinse must be treated as hazardous waste.
Methodology:
-
Ensure all free-flowing this compound has been removed from the container.
-
Add a small amount of a suitable solvent (e.g., methanol (B129727) or ethanol, depending on solubility and compatibility) to the container.
-
Securely cap the container and agitate it to rinse all interior surfaces thoroughly.
-
Decant the solvent rinse into the designated hazardous waste container for this compound.
-
Repeat the rinsing process as necessary. Subsequent rinses may be considered non-hazardous depending on institutional policies, but the first rinse is always hazardous.[10]
-
Once thoroughly rinsed and dried, deface or remove the original label from the empty container before disposing of it as regular solid waste or recycling, in accordance with institutional procedures.[10]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
By adhering to these established procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound and other chemical wastes, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. odu.edu [odu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
